Acetyl-Octreotide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C51H68N10O11S2 |
|---|---|
Molecular Weight |
1061.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-46(67)38(54-31(3)65)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-53-36-19-11-10-18-35(34)36)48(69)55-37(20-12-13-21-52)45(66)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,37-44,53,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,54,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,67)(H,60,72)(H,61,66)/t29-,30-,37+,38-,39+,40-,41-,42+,43+,44+/m1/s1 |
InChI Key |
MXXTWEOVDHOTKS-WSBRKJKKSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)C)C(=O)N[C@H](CO)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C)C(=O)NC(CO)C(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Somatostatin Receptor Binding Affinity of Acetyl-Octreotide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of Acetyl-Octreotide for the five subtypes of somatostatin receptors (SSTR1-5). The information presented herein is curated for professionals in the fields of pharmacology, oncology, and endocrinology who are engaged in research and development involving somatostatin analogues. This document details the quantitative binding characteristics, the experimental methodologies used to determine these affinities, and the downstream signaling pathways initiated by receptor activation.
Executive Summary
Data Presentation: Binding Affinity of Octreotide Acetate for Human Somatostatin Receptors
The following table summarizes the quantitative data on the binding affinity of Octreotide Acetate for the five human somatostatin receptor subtypes. The data is presented as inhibition constants (Ki) and/or 50% inhibitory concentrations (IC50), which are key indicators of ligand-receptor binding strength. Lower values are indicative of a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki in nM) | Binding Affinity (IC50/Kd in nM) |
| SSTR1 | 875[1] | 290 - 1140[2] |
| SSTR2 | 0.57[1] | 0.4 - 2.1[2] |
| SSTR3 | 26.8[1] | 4.4 - 34.5[2] |
| SSTR4 | >1000[1] | >1000[2] |
| SSTR5 | 6.8[1] | 5.6 - 32[2] |
Experimental Protocols
The determination of the binding affinity of ligands like this compound to their receptors is predominantly carried out using in vitro radioligand binding assays. These assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.
Radioligand Competition Binding Assay
This is the most common method used to determine the binding affinity of a non-radiolabeled ligand (the "competitor," in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Materials:
- Cell Membranes: Membranes prepared from cell lines stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide.
- Competitor Ligand: this compound at a range of concentrations.
- Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and degradation.
- Wash Buffer: Ice-cold assay buffer.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
- Scintillation Counter: To measure the radioactivity retained on the filters.
2. Method:
- Incubation: A fixed concentration of the radioligand and a fixed amount of cell membrane preparation are incubated in the assay buffer in the presence of increasing concentrations of the competitor ligand (this compound). Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-radiolabeled ligand (e.g., unlabeled somatostatin).
- Equilibrium: The incubation is carried out for a specific time and at a specific temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on each filter is measured using a gamma or beta counter.
3. Data Analysis:
- The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
- A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Somatostatin Receptor Signaling Pathway
The binding of this compound to somatostatin receptors, primarily SSTR2, initiates a cascade of intracellular signaling events. These pathways are predominantly inhibitory in nature and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins.
Caption: SSTR signaling cascade initiated by this compound.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the logical flow of a typical radioligand competition binding assay used to determine the binding affinity of this compound.
Caption: Workflow of a binding affinity determination assay.
References
Acetyl-Octreotide: A Comprehensive Technical Guide to Synthesis and Purification
Introduction
Octreotide is a synthetic octapeptide that pharmacologically mimics the natural inhibitory hormone somatostatin. Due to its enhanced stability and longer duration of action, it is a cornerstone therapy for acromegaly and symptoms associated with certain neuroendocrine tumors.[1][2] The modification of its N-terminus by acetylation to form Acetyl-Octreotide can alter its physicochemical properties. This technical guide provides an in-depth overview of the synthesis and purification methodologies for this compound, intended for researchers, chemists, and professionals in drug development. The primary route of synthesis involves a systematic Solid-Phase Peptide Synthesis (SPPS) of the octreotide backbone, followed by N-terminal acetylation and rigorous purification using chromatographic techniques.
Part 1: Synthesis of the Octreotide Precursor via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the core octreotide peptide is predominantly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves building the peptide chain sequentially while it is anchored to an insoluble resin support.[1][3]
Caption: General workflow for the solid-phase synthesis of the cyclized octreotide precursor.
Experimental Protocol: SPPS of Octreotide
This protocol is a representative amalgamation based on established methodologies.[4][5]
-
Resin Preparation and Loading:
-
Swell 2-chlorotrityl chloride (2-CTC) resin (e.g., 1.0 mmol) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[5]
-
Dissolve Fmoc-Thr(ol)(tBu)-OH (the C-terminal amino alcohol) in DCM with N,N-Diisopropylethylamine (DIEA).[4][5]
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours to allow for attachment.
-
Cap any unreacted sites on the resin using a solution of 10% methanol and 5% DIEA in DCM to prevent the formation of deletion sequences.[5]
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF for 5-15 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) with a coupling agent like HBTU and a base like DIEA in DMF.[5][7] Add this activated mixture to the resin and react for 1-2 hours.
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative test like the Kaiser test.[5] If the test is positive (indicating free amines), the coupling step may be repeated.
-
Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence: Fmoc-Thr(tBu), Fmoc-Lys(Boc), Fmoc-Trp(Boc), Fmoc-Phe, Fmoc-Cys(Trt), and finally Boc-D-Phe.[4]
-
-
Cleavage and Global Deprotection:
-
Once the full linear peptide is assembled, wash the resin with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid. A common mixture is 90% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), 2.5% Water, and 2.5% Dithiothreitol (DODT).[6] This step cleaves the peptide from the resin and removes side-chain protecting groups (Trt, tBu, Boc).
-
After 1.5-2 hours of reaction, filter the resin and precipitate the crude linear peptide by adding it to cold diethyl ether.[7]
-
-
Disulfide Bond Formation (Cyclization):
-
Dissolve the crude linear peptide in a suitable solvent like aqueous methanol or acetic acid at a low concentration (e.g., 1x10⁻⁴ M) to favor intramolecular cyclization.[7]
-
Add an oxidizing agent. A common method involves adding an iodine solution in methanol dropwise until a persistent yellow color is observed.[4] Let the reaction proceed for 1-2 hours.
-
Quench the excess iodine using an anion exchange resin or a solution of sodium thiosulfate.[4]
-
The resulting solution contains the crude cyclized octreotide precursor.
-
Part 2: N-Terminal Acetylation
To produce this compound, the free N-terminal amine of the D-Phe residue on the cyclized octreotide precursor is acetylated. This is a standard chemical modification often performed in solution.
Caption: Reaction scheme for the N-terminal acetylation of the octreotide precursor.
Experimental Protocol: Acetylation
-
Reaction Setup: Dissolve the crude cyclized octreotide in a solvent such as DMF.
-
Reagent Addition: Add a mild base, such as DIEA, to the solution. Subsequently, add a slight excess of acetic anhydride.
-
Reaction and Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by analytical HPLC to observe the conversion of the starting material to the acetylated product.
-
Workup: Once the reaction is complete, the crude this compound can be precipitated with an anti-solvent like diethyl ether or taken directly to the purification step after removing the reaction solvent under vacuum.
Part 3: Purification of this compound
The final and most critical step is the purification of crude this compound to achieve the high purity required for pharmaceutical applications. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[1][4]
Caption: Standard workflow for the purification of this compound using RP-HPLC.
Experimental Protocol: RP-HPLC Purification
The following is a representative preparative HPLC protocol based on published methods.[4][8]
-
Sample Preparation: Dissolve the crude this compound from the acetylation step in the HPLC mobile phase A or a suitable aqueous acidic solution.
-
Chromatographic Conditions:
-
System: Preparative HPLC system.
-
Column: Kromasil C18, 10 µm, 50 x 250 mm.[4]
-
Mobile Phase A: 0.2% Acetic Acid in Water.[4]
-
Mobile Phase B: 0.2% Acetic Acid in Methanol (or Acetonitrile).[4]
-
Flow Rate: 80 mL/min.[4]
-
Detection: UV at 220 nm.[4]
-
Gradient: A linear gradient, for example, from 20% to 60% of Mobile Phase B over a set time (e.g., 40 minutes).[4]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak as it elutes from the column.
-
Purity Verification: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Combine the fractions that meet the required purity specification (typically >99%). Freeze-dry (lyophilize) the pooled solution to obtain the final product as a white, fluffy powder.
Part 4: Data Summary
Quantitative data from various sources are summarized below to provide benchmarks for synthesis and purification processes.
Table 1: Synthesis Yields and Purity Data
| Stage | Parameter | Value | Reference |
| SPPS | Average Coupling Yield | >95% | [9] |
| SPPS | Crude Linear Peptide Yield | 98% | [7] |
| Cyclization | Crude Oxidized Peptide Yield | 80% | [7] |
| Overall Synthesis | Purified Octreotide Yield | 36.3% - 78% | [4][9] |
| Purification | Crude Purity (Pre-HPLC) | ~70-77% | [4][8] |
| Purification | Final Purity (Post-HPLC) | >99.5% | [8] |
Table 2: Representative HPLC Purification Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil C18 (50x250mm, 10µm)[4] | Waters X-Bridge C18 (4.6x150mm, 5µm)[8] | Inertsil ODS-SP (4.6x150mm, 5µm)[6] |
| Mobile Phase A | 0.2% Acetic Acid in Water[4] | 0.02M KH₂PO₄ Buffer[8] | 0.1% TFA in Water[6] |
| Mobile Phase B | 0.2% Acetic Acid in Methanol[4] | Acetonitrile/Water (50:50)[8] | 0.1% TFA in Acetonitrile[6] |
| Gradient | Linear, 20-60% B[4] | Not specified | Linear, 10-65% B over 30 min[6] |
| Flow Rate | 80 mL/min (Preparative)[4] | Not specified | 0.8-1.0 mL/min (Analytical)[6][10] |
| Detection λ | 220 nm[4] | 220 nm[8] | 215 nm[6] |
Part 5: Mechanism of Action & Signaling Pathway
This compound, like its unacetylated counterpart, functions as a somatostatin analog. It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[10] This binding triggers a signaling cascade that results in the inhibition of hormone secretion.
Caption: Inhibition of hormone secretion via the SSTR2/5 signaling pathway.
The binding of this compound to its receptor activates an inhibitory G-protein (Gi). The activated α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA). The downstream effect is the potent inhibition of the secretion of several hormones, including growth hormone (GH), glucagon, and insulin.[1][2][10]
References
- 1. bachem.com [bachem.com]
- 2. Octreotide Acetate Injection [dailymed.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. WO2013046233A2 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 5. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. CN109942678B - Refining method of octreotide - Google Patents [patents.google.com]
- 9. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsart.com [ijsart.com]
In Vitro Effects of Acetyl-Octreotide on Cancer Cell Lines: A Technical Guide for Researchers
Disclaimer: Extensive literature searches did not yield specific experimental data on the in vitro effects of Acetyl-Octreotide on cancer cell lines. The majority of available research focuses on its parent compound, Octreotide . This guide, therefore, summarizes the significant body of evidence for Octreotide, which is expected to have a similar, though not identical, biological activity. The information presented should be considered in this context.
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, has a well-documented role in cancer therapy, primarily for neuroendocrine tumors. Its therapeutic effects are mediated through binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of cancer cells. This interaction triggers a cascade of intracellular events leading to the inhibition of cell proliferation and induction of apoptosis. While specific data for this compound is lacking, the acetylation of peptides can potentially alter their stability, lipophilicity, and binding affinity, which warrants further investigation. This document provides a comprehensive overview of the in vitro effects of Octreotide on various cancer cell lines, offering a foundational understanding for researchers interested in the potential of its acetylated derivative.
Quantitative Data Summary
The antiproliferative and pro-apoptotic effects of Octreotide have been quantified in numerous studies. The following tables consolidate these findings for easy comparison.
Table 1: Antiproliferative Effects of Octreotide on Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Octreotide Concentration | Observed Effect | Reference |
| GBC-SD | Gallbladder Cancer | Time- and dose-dependent | Significant inhibition of proliferation | [1][2] |
| HepG2, SMMC-7721 | Hepatocellular Carcinoma | 0.25, 0.5, 1.0, 2.0, 4.0 mg/L | Significant inhibition of proliferation | [3][4] |
| SGC-7901 | Gastric Cancer | 1 x 10⁻⁹ M - 1 x 10⁻⁵ M | Dose-dependent decrease in ³H-thymidine incorporation | [5] |
Table 2: Pro-Apoptotic Effects of Octreotide on Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Octreotide Concentration | Observed Effect | Reference |
| HepG2, SMMC-7721 | Hepatocellular Carcinoma | Concentration-dependent | Marked increase in apoptosis | [3][4] |
| GBC-SD | Gallbladder Cancer | 1000 nmol/L | Increased sub-G₁ peaks in cell cycle analysis and DNA ladder formation | [1][2] |
| Human Somatotroph Tumors | Pituitary Adenoma | > 0.1 nM | Dose-dependent increase in caspase-3 activity and cleaved cytokeratin 18 levels | [6] |
| PXZ-40/6 (Xenograft) | Pancreatic Cancer | 2x100 µg/kg b.w. | Nearly doubled percentage of nuclei in sub-G1 phase | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the in vitro effects of Octreotide.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines have been used, including HepG2 and SMMC-7721 (hepatocellular carcinoma), GBC-SD (gallbladder cancer), and primary cultures from human somatotroph tumors.[1][2][3][4][6]
-
Media and Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO₂.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Octreotide for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The rate of proliferation inhibition is calculated as: (1 - OD of treated group / OD of control group) x 100%.[2]
Apoptosis Analysis (Flow Cytometry)
-
Harvest cells after treatment with Octreotide.
-
Wash the cells with cold PBS and fix them in 70% ethanol at 4°C overnight.
-
Wash the cells again with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G₁ peak is quantified as the apoptotic cell population.[1][2]
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
-
After Octreotide treatment, lyse the cells in a buffer containing proteinase K.
-
Extract the DNA using phenol-chloroform and precipitate with ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Load the DNA samples onto a 1.5% agarose gel containing ethidium bromide.
-
Perform electrophoresis and visualize the DNA fragmentation pattern under UV light. A "ladder" pattern is indicative of apoptosis.[1][2]
Visualizations
Signaling Pathways
The antitumor effects of Octreotide are mediated through complex signaling pathways initiated by its binding to somatostatin receptors.
Caption: Octreotide signaling leading to antiproliferative and pro-apoptotic effects.
Experimental Workflow
A typical workflow for assessing the in vitro efficacy of a compound like this compound is outlined below.
Caption: A standardized workflow for in vitro evaluation of anticancer compounds.
Logical Relationships
The proposed mechanism of action for this compound follows a logical progression from receptor binding to cellular response.
Caption: The logical framework of this compound's anticancer mechanism.
References
- 1. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic effects of octreotide on human gallbladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-Octreotide: An In-Depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Acetyl-Octreotide. Primarily recognized as a critical process-related impurity and degradant of Octreotide Acetate, understanding the formation and stability of this compound is paramount for the development of stable Octreotide formulations. This document delves into the chemical pathways leading to its formation, summarizes quantitative data from stability studies, outlines detailed experimental protocols for its analysis, and provides visual representations of key processes.
Introduction to this compound
Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. Acetylation, the introduction of an acetyl group, can occur at the N-terminal D-phenylalanine residue or the primary amine of the lysine residue, leading to the formation of this compound variants.[1][2] These acetylated forms are considered impurities in Octreotide Acetate drug products and their presence can impact the product's safety and efficacy. The United States Pharmacopeia (USP) lists several acetylated octreotide species as reference standards for impurity profiling, highlighting the regulatory importance of controlling these degradants.[1]
The primary pathway for the formation of this compound is through acylation reactions, particularly in polyester-based drug delivery systems like poly(lactic-co-glycolic acid) (PLGA) microspheres used for sustained-release formulations.[3][4][5] The degradation of the polymer matrix generates acidic byproducts that can catalyze the acylation of the peptide.[3][5]
Quantitative Stability Data
The formation of acetylated and other acylated octreotide derivatives has been quantified under various conditions, particularly in the context of in vitro drug release and stability studies of Octreotide-loaded PLGA microspheres. The data underscores the influence of formulation parameters on the stability of Octreotide and the generation of acetylated impurities.
| Formulation/Condition | Duration | Temperature | pH | Percentage of Acylated Octreotide Formed | Reference |
| Octreotide in PLGA films | 42 days | 37°C | 7.4 (0.1 M phosphate buffer) | 32.7% of loaded octreotide | [6] |
| Octreotide with PLGA | 56 days | 37°C | 7.4 (0.1 M phosphate buffer) | 58.9% of octreotide in supernatant | [6] |
| Octreotide released from PLGA microspheres | 70 days | 37°C | 7.4 (PBS) | 69% of released peptide | [3] |
| Octreotide with PLGA | 42 days | 37°C | 4 | 9.2% | [4] |
| Octreotide with PLGA | 42 days | 37°C | 7.4 | 66.3% | [4] |
| Octreotide released from PLGHMGA microspheres | 60 days | 37°C | 7.4 (PBS) | 28% of released peptide | [3] |
| Octreotide released from PLHMGA microspheres | Not Specified | 37°C | 7.4 (PBS) | 22% of released peptide | [3] |
Degradation Pathways
The primary degradation pathway leading to the formation of this compound is acylation . Other significant degradation pathways for the parent compound, Octreotide, which can occur concurrently, include disulfide bond cleavage and hydrolysis.
Acylation Pathway
Acylation of Octreotide, leading to impurities such as this compound, is a significant degradation route, especially in polyester-based formulations. The process is catalyzed by acidic conditions generated from the hydrolysis of polymers like PLGA.[3][5] The nucleophilic primary amines of Octreotide (at the N-terminus and the lysine side chain) attack the electrophilic carbonyl groups of the polymer degradation products (lactic and glycolic acids) or other acyl donors. The N-terminus is often the more reactive site for acylation.[6]
Figure 1: Acylation pathway of Octreotide leading to this compound formation.
Other Degradation Pathways of Octreotide
Forced degradation studies on Octreotide have identified other key degradation pathways that can impact its stability:
-
Disulfide Bond Cleavage: Under basic stress conditions, the disulfide bond between the two cysteine residues can be cleaved.[7]
-
Hydrolysis: Peptide bond hydrolysis can occur under both acidic and alkaline conditions.[8]
-
Deamidation: The conversion of amide functional groups to carboxylic acids can occur, particularly at asparagine or glutamine residues if present.[7]
-
Oxidation: Peptides are susceptible to oxidation, which can be initiated by various factors.[7]
Figure 2: Major degradation pathways of Octreotide.
Experimental Protocols
The analysis of this compound and other related impurities relies on robust analytical methodologies, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Synthesis of this compound (as an impurity standard)
The synthesis of Octreotide and its derivatives is typically achieved through solid-phase peptide synthesis (SPPS).[2]
-
Procedure:
-
The peptide chain is assembled on a solid support resin, starting from the C-terminal amino acid.
-
Amino acids with appropriate side-chain protecting groups are sequentially coupled.
-
After assembly of the linear peptide, it is cleaved from the resin.
-
The crude peptide is purified, typically by preparative HPLC.
-
Acetylation can be performed on the purified peptide by reacting it with an acetylating agent, such as acetic anhydride, to introduce the acetyl group at the N-terminus or lysine side chain.[2]
-
The final product is purified by HPLC to isolate the desired this compound isomer.
-
RP-HPLC Method for Impurity Profiling
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating this compound from the parent drug and other impurities.
-
Column: Waters X-Bridge C18 (250 x 4.6 mm, 5 µm)[9]
-
Mobile Phase A: 3 mL of triethylamine in 880 mL of water, pH adjusted to 5.4 with 10% (v/v) orthophosphoric acid, with 100 mL of acetonitrile added.[9]
-
Mobile Phase B: 3 mL of triethylamine in 380 mL of water, pH adjusted to 5.4 with 10% (v/v) orthophosphoric acid, with 600 mL of acetonitrile added.[9]
-
Gradient Elution: A gradient program is used to achieve separation.
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 50 µL[9]
-
Detection Wavelength: 210 nm[9]
-
Run Time: 70 minutes[9]
LC-MS/MS for Structural Characterization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of acetylated and other modified forms of Octreotide.
-
Chromatography:
-
Mass Spectrometry:
Figure 3: Analytical workflow for the quantification and characterization of this compound.
Conclusion
While this compound is not typically an active pharmaceutical ingredient itself, its formation as a degradation product of Octreotide Acetate is a critical consideration in the development of stable pharmaceutical formulations. The primary pathway for its formation is acylation, which is significantly influenced by the formulation components, particularly in sustained-release depots utilizing polyester polymers. The control of this compound and other related impurities is essential for ensuring the quality, safety, and efficacy of Octreotide-based therapies. The analytical methods outlined in this guide provide a robust framework for the monitoring and characterization of these impurities. Further research into novel formulation strategies that minimize peptide-polymer interactions and subsequent acylation is crucial for the development of next-generation stable peptide drug products.
References
- 1. Octreotide | USP [usp.org]
- 2. bachem.com [bachem.com]
- 3. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Acetyl-Octreotide (Octreotide Acetate): A Technical Review of its Mechanism in the Inhibition of Growth Hormone Secretion
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of acetyl-octreotide, commonly known as octreotide acetate, a synthetic octapeptide analog of somatostatin. It details the molecular mechanisms, pharmacokinetics, and pharmacodynamics of octreotide in the inhibition of growth hormone (GH) secretion. The document summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive resource for professionals in the field of endocrinology and drug development.
Introduction
Excessive secretion of growth hormone (GH), typically from a pituitary adenoma, leads to serious pathological conditions such as acromegaly and gigantism.[1][2] These disorders are characterized by abnormal tissue growth, metabolic dysfunction, and significant comorbidities, necessitating lifelong management.[2] The natural hormone somatostatin is a potent endogenous inhibitor of GH release from the pituitary gland.[3][4] However, its therapeutic utility is limited by a very short plasma half-life of only 1-3 minutes.[5][6]
This limitation spurred the development of synthetic somatostatin analogs with greater stability and prolonged duration of action.[5] Octreotide (marketed as the acetate salt, Sandostatin®) is a premier long-acting analog that mimics the pharmacological actions of somatostatin.[2][7] It has become a cornerstone in the medical management of acromegaly and other neuroendocrine tumors by effectively suppressing hormone hypersecretion.[1][8] This document explores the core mechanisms by which octreotide exerts its inhibitory effects on GH secretion.
Mechanism of Action
Receptor Binding and Selectivity
Octreotide's primary mechanism involves binding to and activating specific somatostatin receptors (SSTRs), which are G-protein coupled receptors.[9] There are five subtypes (SSTR1-SSTR5), and octreotide exhibits a high binding affinity primarily for SSTR2 and SSTR5 .[1][10] It shows moderate affinity for SSTR3 and negligible affinity for SSTR1 and SSTR4.[9][10] SSTR2 is the predominant subtype expressed on pituitary somatotrophs, the cells responsible for GH production, making it the key target for treating acromegaly.[3]
Intracellular Signaling Cascade
Upon binding to SSTR2/SSTR5 on the pituitary somatotroph, octreotide initiates a cascade of intracellular events characteristic of inhibitory G-protein (Gαi) signaling:[1]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The signaling cascade also leads to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.
The net effect of these events is a hyperpolarization of the cell membrane and a reduction in intracellular calcium concentration. Since calcium influx is a critical trigger for the exocytosis of GH-containing secretory vesicles, octreotide effectively blocks the release of growth hormone from the somatotroph.[1] This signaling pathway is visualized below.
Beyond direct inhibition of GH release, studies suggest that octreotide also inhibits GH biosynthesis by reducing the expression of the GH gene within adenoma cells.[11]
Pharmacodynamics and Clinical Efficacy
Octreotide is a more potent inhibitor of growth hormone than the natural somatostatin.[7] Its administration leads to a substantial reduction in circulating GH and, consequently, Insulin-like Growth Factor-1 (IGF-1) levels, which is the primary mediator of GH's growth effects.[3][7]
Quantitative Effects on Hormone Levels
The clinical efficacy of octreotide has been demonstrated in numerous studies. In patients with acromegaly, the goal of therapy is the normalization of GH and IGF-1 levels.[7]
| Parameter | Baseline (Mean) | Post-Octreotide Treatment (Mean) | Percentage Reduction / Normalization | Study Reference |
| Serum GH | 31.5 ± 3.5 µg/L | 9.5 ± 1.5 µg/L | ~70% reduction | [12] |
| Serum IGF-1 | 5.9 x 10³ U/L | 2.5 x 10³ U/L | ~58% reduction | [12] |
| GH Normalization | N/A | 50% of patients achieve normal GH ranges | 50% normalization rate | [7] |
| IGF-1 Normalization | N/A | 50-60% of patients achieve normal IGF-1 ranges | 50-60% normalization rate | [7] |
| Mean GH (Lanreotide SR vs. Octreotide LAR) | 9.6 ± 1.3 mU/L | 6.8 ± 1.0 mU/L | ~29% further reduction after switching | [13] |
| IGF-1 Normalization (Lanreotide SR vs. Octreotide LAR) | 48% of patients | 65% of patients | 17% absolute improvement in normalization | [13] |
Data presented as mean ± SE or as a percentage of the patient cohort. Values are illustrative of typical findings.
Pharmacokinetics
The pharmacokinetic profile of octreotide is markedly different from native somatostatin, contributing to its clinical utility. Different formulations offer immediate or long-acting release profiles.
| Parameter | Healthy Volunteers | Patients with Acromegaly | Formulation / Route | Reference |
| Elimination Half-Life (t½) | ~1.7 - 1.9 hours | Similar to healthy volunteers | Subcutaneous (SC) | [7] |
| Apparent Half-Life (t½) | 169 hours | N/A | Intramuscular (IM) LAR | [14] |
| Time to Peak Concentration (Tmax) | 0.4 hours | 0.7 hours | 100-mcg SC dose | [7] |
| Total Body Clearance | ~10 L/h | Increased to 18 L/h | Intravenous (IV) / SC | [7][15] |
| Volume of Distribution (Vdss) | 18 - 30 L | 21.6 ± 8.5 L | Intravenous (IV) | [7][15] |
| Protein Binding | ~65% (lipoproteins) | ~41% | Plasma | [2][7] |
| Bioavailability | ~100% | ~100% | Subcutaneous (SC) | [15] |
LAR: Long-Acting Release. Data are approximate values compiled from multiple sources.
Key Experimental Methodologies
Competitive Receptor Binding Assay
This assay quantifies the affinity of a ligand (octreotide) for its receptor (SSTR2) by measuring how effectively it competes with a radiolabeled ligand.
Protocol Outline:
-
Cell Culture: SSTR2-expressing cells (e.g., rat pancreatic tumor AR42J cells) are cultured to ~80% confluence in 24-well plates.[16]
-
Incubation with Unlabeled Ligand: Cells are incubated for 1 hour with increasing concentrations of unlabeled octreotide acetate (e.g., 0.01 to 1000 µM).[16]
-
Addition of Radioligand: A fixed concentration of a radiolabeled SSTR ligand (e.g., 68Ga-DOTATOC) is added to each well and incubated.[16]
-
Washing: Unbound radioligand is removed by washing the cells with a suitable buffer.
-
Quantification: The amount of bound radioactivity in the cells is measured using a gamma counter.
-
Data Analysis: The data are used to calculate the IC50 (the concentration of octreotide that inhibits 50% of the specific binding of the radioligand), which can be used to determine the binding affinity (Ki).
In Vivo Studies in Hypophysectomized Rats
Animal models are crucial for studying the peripheral effects of drugs on GH action.
Protocol Outline:
-
Model: Hypophysectomized rats (rats with the pituitary gland removed) are used to eliminate endogenous GH secretion.[17][18]
-
Treatment Groups: Rats are divided into groups and infused for several days (e.g., 6-11 days) with:
-
Vehicle (control)
-
Recombinant human GH (rhGH)
-
rhGH + Octreotide
-
IGF-1
-
IGF-1 + Octreotide
-
-
Measurements: Key endpoints are measured, including:
-
Analysis: The data reveal whether octreotide directly interferes with GH's ability to stimulate IGF-1 production and growth at peripheral sites, independent of its effect on the pituitary. Studies have shown octreotide inhibits GH-stimulated, but not IGF-1-stimulated, bone growth, indicating it interferes with local GH-stimulated IGF-1 production.[18]
Broader Physiological Context
Octreotide's inhibitory actions are not confined to the pituitary. It acts at multiple points within the endocrine system. The primary axis for growth regulation involves the hypothalamus, pituitary, and liver. Octreotide's main therapeutic action in acromegaly is at the pituitary level.
In addition to inhibiting GH, octreotide also suppresses the secretion of many other hormones, including insulin, glucagon, gastrin, and thyroid-stimulating hormone (TSH), which accounts for some of its side effects and other therapeutic uses.[1][7][19]
Conclusion
This compound (octreotide acetate) is a highly effective and potent synthetic analog of somatostatin that plays a critical role in the management of conditions characterized by GH excess. Its therapeutic success is rooted in its high affinity for the SSTR2 receptor on pituitary somatotrophs, leading to the potent inhibition of GH secretion via a well-defined G-protein coupled signaling pathway. Its favorable pharmacokinetic profile, allowing for long-acting formulations, has further solidified its position as a first-line medical therapy for acromegaly. A thorough understanding of its mechanism, pharmacokinetics, and pharmacodynamics is essential for its optimal clinical application and for the development of future generations of somatostatin analogs.
References
- 1. bachem.com [bachem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Somatostatin Analogs and Acromegaly – My Endo Consult [myendoconsult.com]
- 4. youtube.com [youtube.com]
- 5. The Effect of Long Acting Somatostatin Analogue SMS 201-995 in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 10. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octreotide treatment results in the inhibition of GH gene expression in the adenoma of the patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Octreotide suppresses both growth hormone (GH) and GH-releasing hormone (GHRH) in acromegaly due to ectopic GHRH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of octreotide acetate LAR and lanreotide SR in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics of Octreotide | Semantic Scholar [semanticscholar.org]
- 16. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of octreotide on growth hormone-induced IGF-I generation and organ growth in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The somatostatin analog octreotide inhibits GH-stimulated, but not IGF-I-stimulated, bone growth in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
Biological functions of N-terminal acetylation of Octreotide
An In-depth Technical Guide on the Biological Functions of N-terminal Acetylation of Octreotide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Octreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly. Its efficacy is intrinsically linked to its specific, high-affinity binding to somatostatin receptor subtype 2 (SSTR2). While post-translational modifications can significantly alter the biological activity of peptides, N-terminal acetylation of octreotide is not a known physiological or intentionally engineered modification. Instead, it is primarily documented as a product of chemical instability, particularly within polyester-based controlled-release formulations like poly(lactic-co-glycolic acid) (PLGA) microspheres. This technical guide provides a comprehensive overview of the chemical basis of this N-terminal acetylation, its analytical characterization, and a detailed exploration of its potential biological consequences based on the established structure-activity relationships of octreotide and the general principles of peptide modification. We will delve into the potential impacts on receptor binding, signaling, and stability, and provide detailed experimental protocols for researchers aiming to investigate these effects.
Introduction: N-terminal Acetylation of Octreotide - A Formulation Challenge
N-terminal acetylation is one of the most common protein modifications in eukaryotes, influencing protein stability, folding, and interaction.[1][2] It involves the transfer of an acetyl group to the α-amino group of the N-terminal amino acid, a process that neutralizes the positive charge at the N-terminus.[3]
In the context of octreotide, however, N-terminal acetylation is not a targeted enzymatic modification to enhance its therapeutic profile. Rather, it is an unintended chemical modification that can occur during the manufacturing and in vivo release from long-acting release (LAR) formulations.[4][5] Specifically, the degradation of PLGA polymers generates acidic byproducts like lactic and glycolic acid, which can then acylate the free amino groups of the encapsulated octreotide.[6] These acylation events can occur at the N-terminal D-phenylalanine, the ε-amino group of the lysine residue, and even the primary hydroxyl group of the C-terminal threoninol.[7][8][9] This guide focuses specifically on the implications of acetylation at the N-terminus.
Potential Biological Consequences of N-terminal Acetylation
While direct studies on the biological functions of N-acetyl-octreotide are scarce, we can infer potential effects based on the known structure-activity relationship (SAR) of octreotide and the general impact of N-terminal modifications on peptides.
Impact on Receptor Binding and Activity
The biological activity of octreotide is critically dependent on the conformation of its core pharmacophore, the sequence Phe3-D-Trp4-Lys5-Thr6, which forms a type II' β-turn.[7][10] This turn is essential for high-affinity binding to SSTR2.
-
Conformational Perturbation: The N-terminus of octreotide, while not part of the core pharmacophore, contributes to the overall conformation of the peptide. The free N-terminal amino group carries a positive charge at physiological pH. Neutralizing this charge through acetylation introduces a bulkier, more hydrophobic group, which could perturb the peptide's three-dimensional structure.[3] Studies on Re-cyclized octreotide analogues have shown that N-acetylation can lead to lower SSTR binding affinities, possibly by disrupting the critical β-turn.[7]
-
Altered Electrostatic Interactions: The positive charge at the N-terminus may be involved in electrostatic interactions with the receptor or the surrounding membrane environment. Its removal could weaken the binding affinity. For instance, specific PEGylation of octreotide's N-terminus that preserves the positive charge did not significantly alter its secondary structure, suggesting the importance of this charge.[11]
Impact on Stability and Pharmacokinetics
In contrast to the potentially negative effects on receptor binding, N-terminal acetylation is a well-established strategy for increasing the stability of peptides.[9]
-
Resistance to Aminopeptidases: The primary mechanism by which N-terminal acetylation enhances stability is by blocking degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides.[4][5][6] This would likely increase the in vivo half-life of octreotide.
-
Physicochemical Properties: The addition of an acetyl group increases the hydrophobicity of the peptide. This could influence its solubility, aggregation propensity, and ability to cross biological membranes.[3][9]
Quantitative Data Summary
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Octreotide | sst2 | 0.6 | [12] |
| Octreotide | sst3 | 34.5 | [12] |
| Octreotide | sst5 | 7.0 | [12] |
| Re-cyclized Tyr3-octreotate | sst2 | 29 |
Table 1: Somatostatin Receptor Binding Affinities of Octreotide and a Modified Analog. This table provides context on how modifications can impact receptor binding, although direct data for N-acetyl-octreotide is lacking.
Signaling Pathways and Experimental Workflows
Octreotide Signaling Pathway
Octreotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for SSTR2 involves the activation of an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels.
Caption: Octreotide signaling pathway via SSTR2.
Experimental Workflow for Comparative Analysis
To definitively assess the biological functions of N-terminal acetylation on octreotide, a systematic comparative analysis is required. The following workflow outlines the key experimental stages.
Caption: Workflow for comparing Octreotide and N-Acetyl-Octreotide.
Detailed Experimental Protocols
Synthesis and Purification of N-Acetyl-Octreotide
Objective: To produce highly pure N-acetyl-octreotide for biological evaluation.
Methodology: Solid-Phase Peptide Synthesis (SPPS).
-
Peptide Synthesis: Octreotide is synthesized on a solid support resin (e.g., Rink Amide resin) using standard Fmoc chemistry. The amino acid sequence is assembled step-wise.
-
N-terminal Acetylation: After the final amino acid (D-Phe) is coupled and its Fmoc protecting group is removed, the resin-bound peptide is treated with a solution of 10% acetic anhydride and a base (e.g., diisopropylethylamine) in a solvent like N,N-dimethylformamide (DMF) for 1-2 hours at room temperature.
-
Cleavage and Deprotection: The acetylated peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cyclization: The linear, reduced peptide is cyclized to form the disulfide bond. This is often achieved by air oxidation in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a slightly alkaline pH (pH 8-8.5).
-
Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of N-acetyl-octreotide for somatostatin receptors compared to native octreotide.
Methodology: Radioligand displacement assay.
-
Cell Culture: Use a cell line endogenously expressing or transfected with a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells stably expressing SSTR2).
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane preparation in a binding buffer.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or [111In-DTPA-D-Phe1]-octreotide) and varying concentrations of the unlabeled competitor peptides (native octreotide and N-acetyl-octreotide).
-
Incubation and Filtration: Incubate the mixture at a set temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
cAMP Functional Assay
Objective: To measure the ability of N-acetyl-octreotide to inhibit adenylyl cyclase activity via SSTR2.
Methodology: cAMP accumulation assay.
-
Cell Culture: Seed SSTR2-expressing cells (e.g., CHO-K1-hSSTR2) in 12-well or 24-well plates and grow to near confluency.
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of the test peptides (native octreotide and N-acetyl-octreotide) to the wells.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement: Terminate the reaction by removing the medium and lysing the cells. Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. Calculate the EC50 value, which is the concentration of the peptide that produces 50% of its maximal inhibitory effect on Forskolin-stimulated cAMP accumulation.
Conclusion
The N-terminal acetylation of octreotide is predominantly a consequence of chemical interactions within certain controlled-release formulations, rather than a targeted biological modification. While this alteration is likely to enhance the peptide's stability against enzymatic degradation, it carries a significant risk of reducing its biological activity by negatively impacting its binding affinity to SSTR2. The neutralization of the N-terminal positive charge and potential steric hindrance from the acetyl group may disrupt the delicate conformational balance required for optimal receptor engagement. This guide provides the theoretical framework and practical experimental protocols for researchers to systematically investigate these hypotheses and quantify the precise biological impact of this common, yet understudied, modification of a clinically vital therapeutic peptide.
References
- 1. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Magic™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Structure-Activity Relationship of Re-cyclized Octreotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the effects of N-terminal acetylation on KFE8 self-assembly with 2D IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Acetyl-Octreotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, represents a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its development marked a significant advancement in peptide therapeutics, offering a more potent and stable alternative to the endogenous peptide. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of octreotide, with a specific focus on its acetylated form, octreotide acetate, the commercially available drug product. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers and drug development professionals.
Introduction: From Somatostatin to a Stable Analog
Somatostatin, a naturally occurring cyclic peptide, is a potent inhibitor of various endocrine and exocrine secretions. However, its therapeutic potential is severely limited by a very short plasma half-life of only 1-3 minutes. The quest for a more stable and potent analog led to the synthesis of octreotide in 1979.[1] By strategically modifying the amino acid sequence of somatostatin, researchers created a molecule with enhanced resistance to enzymatic degradation, leading to a significantly longer duration of action.
The key structural modifications in octreotide include the presence of a D-phenylalanine at the N-terminus, a D-tryptophan in the cyclic core, and an amino alcohol (L-threoninol) at the C-terminus, all contributing to its increased stability.[2] The final drug product, octreotide acetate, is the acetate salt of this synthetic peptide.[3] The acetylation of the N-terminal amino group of the D-phenylalanine residue is a final step in the manufacturing process after the peptide has been synthesized and purified.[1][4]
Synthesis of Octreotide Acetate
The synthesis of octreotide can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While both methods have been successfully employed, SPPS is widely used for its efficiency and scalability.[1]
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The general workflow for the Fmoc-based SPPS of octreotide is outlined below.
Caption: Solid-phase peptide synthesis workflow for Octreotide Acetate.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in a suitable solvent like dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino alcohol, Fmoc-Thr(tBu)-ol, to the resin in the presence of a base such as N,N-diisopropylethylamine (DIEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid using a solution of piperidine in DMF.
-
Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Cys(Trt), Fmoc-Thr(tBu), Fmoc-Lys(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Cys(Trt)) and finally Boc-D-Phe. Each coupling step is typically mediated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The completion of each coupling reaction can be monitored using a qualitative ninhydrin test.
-
Cleavage and Global Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups (Trt, tBu, Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to prevent side reactions.
-
Disulfide Bond Formation (Cyclization): The linear, deprotected peptide is subjected to oxidation to form the intramolecular disulfide bond between the two cysteine residues. This can be achieved through various methods, including air oxidation, iodine, or potassium ferricyanide.
-
Purification: Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Acetylation: Acetylate the purified octreotide at the N-terminal amino group to yield octreotide acetate.[4]
-
Lyophilization: Lyophilize the final purified product to obtain a stable powder.
Solution-Phase Synthesis
Solution-phase synthesis involves the coupling of amino acids or peptide fragments in a suitable solvent. While generally more labor-intensive and requiring purification of intermediates at each step, it can be advantageous for large-scale production. A common strategy for octreotide is a fragment condensation approach, for example, a [4+4] fragment condensation.[5]
Mechanism of Action: Targeting Somatostatin Receptors
Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known SSTR subtypes (SSTR1-5).[6] Octreotide exhibits a high binding affinity for SSTR2 and SSTR5, and moderate affinity for SSTR3.[7]
Somatostatin Receptor Binding Affinity of Octreotide
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.6 - 2.5 |
| SSTR3 | 25 - 72 |
| SSTR4 | >1000 |
| SSTR5 | 6 - 30 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
Upon binding to SSTR2 and SSTR5, octreotide activates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation.
Signaling Pathway of Octreotide via SSTR2
References
- 1. bachem.com [bachem.com]
- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017175107A1 - Process for preparation of octreotide acetate - Google Patents [patents.google.com]
- 6. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
Acetyl-Octreotide as a Somatostatin Analog: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Acetyl-Octreotide as a somatostatin analog. It is important to clarify a common point of confusion regarding its nomenclature. The term "this compound" is not typically used to describe a distinct, intentionally acetylated analog of Octreotide in mainstream research and clinical use. The widely studied and clinically approved compound is Octreotide Acetate , which is the acetate salt of the synthetic octapeptide, Octreotide.[1] The "acetate" in this name refers to the counter-ion in the salt form, not a covalent modification of the peptide itself.
Separately, the term "acylated octreotide" can refer to impurities that may form when the Octreotide peptide interacts with certain drug delivery systems, such as poly(D,L-lactide-co-glycolide) (PLGA) microspheres.[2][3] In these instances, acylation can occur at the N-terminus or the lysine residue of Octreotide.[2][3]
This guide will focus on the well-characterized and clinically significant Octreotide Acetate , detailing its synthesis, binding characteristics, mechanism of action, and relevant experimental protocols.
Octreotide is a synthetic octapeptide that mimics the pharmacological actions of natural somatostatin.[4][5] However, it is a more potent inhibitor of growth hormone, glucagon, and insulin than the native hormone and has a significantly longer half-life, making it suitable for therapeutic use.[5][6]
Quantitative Data Presentation
Table 1: Binding Affinity of Octreotide to Human Somatostatin Receptor Subtypes (SSTRs)
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | > 1000 |
| SSTR2 | High Affinity (sub-nanomolar to low nanomolar range) |
| SSTR3 | Moderate Affinity |
| SSTR4 | > 1000 |
| SSTR5 | High Affinity |
Note: Specific IC50 values can vary depending on the cell line and experimental conditions. Octreotide shows the highest affinity for SSTR2 and SSTR5.[7][8]
Table 2: Pharmacokinetic Parameters of Octreotide Acetate in Healthy Human Subjects
| Parameter | Value | Route of Administration |
| Bioavailability | ~100% | Subcutaneous |
| Time to Peak Plasma Concentration (Tmax) | 0.4 - 0.7 hours | Subcutaneous |
| Elimination Half-life (t½) | 1.7 - 1.9 hours | Subcutaneous |
| Volume of Distribution (Vd) | 18 - 30 L | Intravenous |
| Total Body Clearance | ~10 L/hour | Intravenous |
| Plasma Protein Binding | ~65% | - |
Data compiled from multiple pharmacokinetic studies.[6][9][10] Values can vary based on the patient population (e.g., healthy volunteers vs. patients with acromegaly) and formulation (immediate-release vs. long-acting).
Mechanism of Action and Signaling Pathways
Octreotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs).[4][11] Its primary targets are SSTR2 and SSTR5.[7][12] The binding of Octreotide to these receptors, predominantly SSTR2, initiates a cascade of intracellular events:
-
G-protein Activation : The Octreotide-SSTR complex activates inhibitory G-proteins (Gαi).[11][12]
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[11][12]
-
Reduction of cAMP : This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[11][12]
-
Downstream Effects : The reduction in cAMP levels leads to the downstream inhibition of hormone secretion.[11] Additionally, the βγ-subunits of the G-protein can activate potassium channels, leading to hyperpolarization, and inhibit calcium channels, which further reduces hormone exocytosis.[12]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Octreotide
This protocol outlines a general Fmoc-based solid-phase synthesis approach for Octreotide.[13][14][15]
-
Resin Preparation : Start with a suitable resin, such as 2-chlorotrityl chloride resin. Swell the resin in a solvent like dichloromethane (DCM) and dimethylformamide (DMF).
-
First Amino Acid Coupling : Couple the first Fmoc-protected amino acid, Fmoc-Thr(tBu)-OH, to the resin in the presence of a base like diisopropylethylamine (DIEA).
-
Capping : Cap any unreacted sites on the resin using a solution of methanol and DIEA in DCM to prevent the formation of deletion sequences.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of 20% piperidine in DMF.
-
Peptide Chain Elongation : Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, and Boc-D-Phe-OH) using a coupling agent like DCC/HOBt or HBTU/DIEA in a solvent such as NMP.[13] Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage from Resin : Once the full-length peptide is synthesized, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.
-
Cyclization (Disulfide Bond Formation) : After cleavage, the linear peptide is cyclized to form the disulfide bond between the two cysteine residues. This is often achieved by air oxidation or by using an oxidizing agent like iodine in a dilute aqueous solution at a slightly basic pH.[13][14]
-
Purification : Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation : The purified peptide is then converted to the acetate salt by dissolving it in a solution containing acetic acid and then lyophilizing to obtain the final Octreotide Acetate product.[13]
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (IC50) of a compound for somatostatin receptors.[16][17][18]
-
Membrane Preparation : Prepare cell membranes from a cell line expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with human SSTR2).
-
Assay Buffer : Use a suitable binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Reaction Setup : In a 96-well plate, add the following to each well:
-
Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
A fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]-SRIF-14 or [111In-DTPA]-Octreotide).
-
Varying concentrations of the unlabeled competitor (Octreotide).
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of unlabeled somatostatin or Octreotide.
-
-
Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration : Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing : Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
In Vitro cAMP Functional Assay
This protocol measures the effect of Octreotide on intracellular cAMP levels, typically in cells expressing SSTR2.[19][20][21]
-
Cell Culture : Culture cells expressing the target receptor (e.g., HEK293 or CHO cells with SSTR2) in appropriate media.
-
Cell Plating : Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Stimulation :
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure inhibition of adenylyl cyclase (for Gαi-coupled receptors), stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Octreotide.
-
-
Incubation : Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement : Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-fragment complementation (EFC) assay.[20][21]
-
Data Analysis : Generate a dose-response curve by plotting the cAMP levels against the logarithm of the Octreotide concentration to determine the EC50 or IC50 value.
ERK1/2 Phosphorylation Assay via Western Blot
This assay can be used to assess downstream signaling from SSTR activation.[22][23]
-
Cell Culture and Starvation : Culture cells expressing the target receptor. Before the experiment, starve the cells of serum for several hours to reduce basal levels of ERK phosphorylation.
-
Ligand Stimulation : Treat the cells with varying concentrations of Octreotide for a specific time course (e.g., 5, 10, 15 minutes).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization : Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry : Quantify the band intensities to determine the relative increase in ERK phosphorylation.
In Vivo Efficacy in a Tumor Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of Octreotide.
-
Cell Culture : Culture a tumor cell line that expresses SSTR2 (e.g., human pancreatic cancer cell line AR42J or a neuroendocrine tumor cell line).
-
Animal Model : Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation : Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a certain size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration : Administer Octreotide Acetate or vehicle control to the respective groups. The dose, route (e.g., subcutaneous), and schedule (e.g., daily or long-acting formulation) will depend on the study design.
-
Monitoring :
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight and overall health.
-
-
Endpoint : At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis : Compare the tumor growth curves and final tumor weights between the treatment and control groups to evaluate the efficacy of Octreotide.
Radiolabeling of an Octreotide Analog with Gallium-68
This protocol describes the general steps for labeling a DOTA-conjugated Octreotide analog (like DOTATATE or DOTATOC) with Gallium-68 for PET imaging.[24][25][26]
-
Generator Elution : Elute Gallium-68 (68Ga) from a Germanium-68/Gallium-68 (68Ge/68Ga) generator using sterile, ultrapure hydrochloric acid (e.g., 0.1 M HCl).
-
Reaction Setup :
-
In a sterile reaction vial, add the DOTA-conjugated peptide (e.g., 10-20 µg of DOTATATE).
-
Add a suitable buffer, such as sodium acetate, to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).
-
-
Labeling Reaction : Add the 68Ga eluate to the reaction vial. Heat the mixture at a high temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
Purification : After the reaction, purify the 68Ga-DOTATATE from free 68Ga and other impurities. This is commonly done using a C18 Sep-Pak cartridge.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted 68Ga.
-
Elute the 68Ga-DOTATATE with an ethanol/water mixture.
-
-
Quality Control :
-
Radiochemical Purity : Determine the radiochemical purity using radio-TLC or radio-HPLC to ensure it meets the required specifications (typically >95%).
-
Sterility and Endotoxin Testing : Perform sterility and endotoxin tests on the final product to ensure it is safe for injection.
-
-
Formulation : Formulate the purified 68Ga-DOTATATE in a sterile saline solution for intravenous administration.
Conclusion
Octreotide Acetate is a cornerstone synthetic analog of somatostatin with a well-defined mechanism of action, primarily through high-affinity binding to SSTR2 and SSTR5. Its ability to potently inhibit the secretion of numerous hormones has established its critical role in the management of acromegaly and various neuroendocrine tumors. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of Octreotide and similar somatostatin analogs. A thorough understanding of its pharmacology, signaling pathways, and analytical methodologies is essential for researchers and drug development professionals working to refine and expand the therapeutic applications of this important class of peptides.
References
- 1. bachem.com [bachem.com]
- 2. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 5. Octreotide: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. OCTREOTIDE IN GASTROENTEROLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Octreotide - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. bachem.com [bachem.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Page loading... [guidechem.com]
- 14. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. cAMP-Glo™ Assay Protocol [promega.com]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 26. Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue 68Ga DOTA NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Acetyl-Octreotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive structural analysis of Acetyl-Octreotide, a modified synthetic analog of the natural hormone somatostatin. While extensive research has been conducted on its parent compound, Octreotide, and its acetate salt, this paper will focus on the structural nuances introduced by the N-terminal acetylation. By synthesizing data from various analytical techniques, we aim to provide a detailed understanding of its molecular conformation, physicochemical properties, and the signaling pathways it modulates.
Molecular Profile of this compound
This compound is a cyclic octapeptide with the addition of an acetyl group at the N-terminus of the D-Phe residue. This modification can influence the molecule's stability, lipophilicity, and interaction with its biological targets. The fundamental structure is based on the pharmacologically active core of somatostatin.
Table 1: Key Molecular Identifiers for Octreotide
| Property | Value |
| Molecular Formula (Octreotide) | C49H66N10O10S2 |
| Molecular Weight (Octreotide) | 1019.24 g/mol (free base) |
| Amino Acid Sequence | D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol |
| Key Structural Feature | Intramolecular disulfide bridge between Cys2 and Cys7 |
Note: Data for this compound is extrapolated from Octreotide data, as specific public database entries for this compound are limited.
Experimental Methodologies for Structural Elucidation
The structural characterization of this compound relies on a suite of advanced analytical techniques. The following sections detail the experimental protocols for the key methods employed.
Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).
Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound:
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.
-
Amino Acid Coupling: The C-terminal amino acid, Threoninol, is attached to the resin. Subsequent amino acids are added sequentially. Each coupling step involves the deprotection of the N-terminal Fmoc group and the activation of the incoming amino acid's carboxyl group.
-
Acetylation: Following the coupling of the final amino acid (D-Phe), the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Cyclization (Disulfide Bond Formation): The linear peptide is subjected to oxidation to form the disulfide bridge between the two cysteine residues. This can be achieved through air oxidation or other oxidizing agents.
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Workflow for this compound Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Mass Spectrometry
Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for sequencing the peptide.
Protocol for Mass Spectrometric Analysis:
-
Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate gas-phase ions of the peptide with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined. For this compound, the expected monoisotopic mass will be higher than that of Octreotide due to the addition of the acetyl group (CH3CO-).
-
Tandem MS (MS/MS): To confirm the sequence, the parent ion of this compound is selected and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence. The presence of the acetyl group on the N-terminal D-Phe can be confirmed by a corresponding mass shift in the b1-ion.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Octreotide | This compound |
| Monoisotopic Mass (Da) | ~1018.4 | ~1060.4 |
| Mass of Acetyl Group (Da) | N/A | +42.0 |
Note: Exact masses may vary slightly based on isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of this compound in solution.
Protocol for NMR Spectroscopy:
-
Sample Preparation: A concentrated solution of the peptide is prepared in a deuterated solvent (e.g., D2O or DMSO-d6).
-
1D NMR: A proton (1H) NMR spectrum is acquired to observe the chemical shifts of all protons in the molecule.
-
2D NMR: A suite of 2D NMR experiments is performed to assign the proton and carbon signals to specific residues and to identify through-space and through-bond correlations. Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximities between protons, which is critical for determining the 3D fold of the peptide.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.
-
-
Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for molecular dynamics simulations to calculate a family of 3D structures consistent with the NMR data. The N-terminal acetylation will likely induce changes in the chemical shifts of the D-Phe residue, which can be monitored by NMR.
X-ray Crystallography
X-ray crystallography can provide a high-resolution, solid-state structure of this compound.
Protocol for X-ray Crystallography:
-
Crystallization: The purified peptide is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitating agents).
-
Data Collection: A suitable crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into the electron density and refined to obtain the final crystal structure.
Structural Insights and Conformation
The conformation of Octreotide is characterized by a β-turn around the D-Trp-Lys sequence, which is crucial for its biological activity. The rest of the molecule forms a flexible loop constrained by the disulfide bridge. The N-terminal acetylation in this compound is not expected to dramatically alter the core β-turn structure. However, it will cap the N-terminal amine, potentially influencing hydrogen bonding networks and overall molecular flexibility. Studies on acylated Octreotide have shown that modifications can occur at the N-terminus and the primary amine of lysine.
Signaling Pathway of this compound
This compound, like Octreotide, is expected to exert its biological effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2.
Caption: Simplified signaling pathway of this compound via SSTR2.
Upon binding, this compound activates the associated inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for the inhibition of hormone secretion. Additionally, SSTR2 activation can modulate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cell proliferation and apoptosis.
Conclusion
The structural analysis of this compound, while building upon the extensive knowledge of its parent compound, reveals subtle yet significant differences introduced by N-terminal acetylation. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this important therapeutic peptide. A thorough understanding of its structure-activity relationship is paramount for the design of next-generation somatostatin analogs with enhanced efficacy and specificity. Further research focusing directly on the biophysical and structural properties of this compound is warranted to fully elucidate the impact of this modification.
Acetyl-Octreotide for Targeted Radionuclide Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acetyl-Octreotide and its foundational role in the research and development of targeted radionuclide therapies. While specific research on "this compound" as a distinct therapeutic agent is limited, it is chemically closely related to the well-established somatostatin analogue, Octreotide. This guide will, therefore, focus on the core principles of Octreotide-based radionuclide therapy, providing a robust framework for understanding the potential of its acetylated derivatives.
Octreotide is a synthetic octapeptide that mimics the natural hormone somatostatin.[1] Its utility in oncology stems from the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), on the surface of many neuroendocrine tumors (NETs).[2][3] By chelating a therapeutic radionuclide to an Octreotide-based peptide, it is possible to deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to healthy tissues. This approach, known as Peptide Receptor Radionuclide Therapy (PRRT), has become a cornerstone in the management of inoperable or metastatic NETs.[4][5]
Core Concepts and Mechanism of Action
The therapeutic efficacy of radiolabeled Octreotide analogues is predicated on their high binding affinity for SSTRs.[2] Upon intravenous administration, the radiolabeled peptide circulates in the bloodstream and binds to SSTRs on tumor cells. This binding triggers the internalization of the receptor-ligand complex, trapping the radionuclide within the cell and leading to localized DNA damage and cell death.[6] The choice of radionuclide is critical and depends on the desired therapeutic effect, with beta-emitters like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) being commonly used for therapy.[7]
Somatostatin Receptor Binding
Octreotide and its analogues exhibit a high affinity for SSTR2 and a moderate affinity for SSTR5.[2][8] The binding affinity is a key determinant of tumor uptake and therapeutic efficacy. Quantitative analysis of binding affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to displace 50% of a radiolabeled standard from the receptor.
Table 1: Somatostatin Receptor Subtype Binding Affinities (IC50, nM) of Octreotide Analogues
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |
| Octreotide | >1000 | 1.1 ± 0.2 | 43 ± 5 | >1000 | 7.1 ± 0.7 | [2] |
| ¹¹¹In-DTPA-Octreotide | >1000 | 2.5 ± 0.4 | 236 ± 48 | >1000 | 18 ± 3 | [9] |
| ⁹⁰Y-DOTA-TOC | >1000 | 1.3 ± 0.1 | 30 ± 2 | >1000 | 13 ± 1 | [9] |
| ⁶⁸Ga-DOTA-TATE | >1000 | 0.2 ± 0.04 | 29 ± 5 | >1000 | 71 ± 12 | [9] |
| HYNIC-SATE | - | 1.60 ± 0.05 | - | - | - | [10] |
Note: Data are compiled from multiple sources and experimental conditions may vary. This table serves as a comparative reference.
Synthesis and Radiolabeling
The synthesis of Octreotide analogues is typically achieved through solid-phase peptide synthesis (SPPS).[11][12] This method allows for the sequential addition of amino acids to a solid resin support, enabling the creation of the desired peptide sequence. The N-terminal acetylation to produce this compound would be a subsequent chemical modification step.
For use in radionuclide therapy, the peptide is conjugated with a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid).[6][13] This chelator firmly holds the therapeutic radionuclide. The radiolabeling process involves incubating the chelator-conjugated peptide with the chosen radionuclide under specific conditions of pH, temperature, and time.
Preclinical Evaluation: Experimental Protocols
The preclinical assessment of novel radiolabeled Octreotide analogues involves a series of in vitro and in vivo experiments to determine their suitability for clinical use.
In Vitro Binding Affinity and Internalization Assays
Objective: To determine the binding affinity of the compound for SSTRs and its rate of internalization into tumor cells.
Protocol: Competitive Binding Assay
-
Cell Culture: Utilize a cell line known to overexpress SSTR2, such as the rat pancreatic tumor cell line AR42J.[14]
-
Radioligand: Use a commercially available radiolabeled somatostatin analogue with high affinity for SSTR2 (e.g., [¹²⁵I-Tyr³]-Octreotide or ⁶⁸Ga-DOTA-TATE) as the tracer.
-
Competition: Incubate the cells with a fixed concentration of the radioligand and increasing concentrations of the non-radiolabeled test compound (e.g., this compound).
-
Incubation: Allow the binding to reach equilibrium (typically 60-90 minutes at 37°C).
-
Washing: Wash the cells with ice-cold buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis.
Protocol: Internalization Assay
-
Cell Culture: Plate SSTR2-expressing cells (e.g., AR42J) in multi-well plates.[10]
-
Incubation: Add the radiolabeled test compound to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
Surface-Bound vs. Internalized Radioactivity:
-
To determine surface-bound radioactivity, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the receptor-bound ligand from the cell surface.
-
The remaining cell-associated radioactivity is considered internalized.
-
-
Counting: Measure the radioactivity in both the acid wash supernatant and the cell lysate.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity at each time point.
In Vivo Biodistribution Studies
Objective: To evaluate the uptake and clearance of the radiolabeled compound in various organs and the tumor.
Protocol: Animal Model and Administration
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing xenografts of a human neuroendocrine tumor cell line (e.g., AR42J).
-
Administration: Inject a known amount of the radiolabeled compound intravenously (e.g., via the tail vein).
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting: Dissect and weigh major organs (e.g., blood, tumor, liver, kidneys, spleen, muscle, bone).
-
Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Table 2: Representative Biodistribution Data for Radiolabeled Octreotide Analogues in Tumor-Bearing Rats (%ID/g at 4h post-injection)
| Organ | ¹¹¹In-DOTA-NOC-ATE | ¹¹¹In-DOTA-BOC-ATE | ⁹⁹mTc-HYNIC-NATE |
| Blood | 0.11 ± 0.02 | 0.09 ± 0.01 | 0.21 ± 0.04 |
| Tumor | 15.2 ± 2.5 | 12.8 ± 1.9 | 1.33 ± 0.23 |
| Pancreas | 10.5 ± 1.8 | 8.9 ± 1.5 | 1.25 ± 0.19 |
| Kidneys | 3.5 ± 0.6 | 2.9 ± 0.5 | 15.8 ± 2.1 |
| Liver | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.65 ± 0.11 |
| Spleen | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.34 ± 0.07 |
| Muscle | 0.2 ± 0.05 | 0.15 ± 0.04 | 0.12 ± 0.03 |
| Bone | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.41 ± 0.09 |
| Reference |
Note: Data are illustrative and compiled from different studies with varying experimental models and conditions.
Signaling Pathways
The binding of this compound, like other somatostatin analogues, to SSTRs initiates a cascade of intracellular signaling events that ultimately lead to anti-proliferative and anti-secretory effects. The SSTRs are G-protein coupled receptors (GPCRs), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects various downstream effectors, including protein kinase A (PKA) and ion channels.
Future Directions
Research in the field of targeted radionuclide therapy is continuously evolving. The development of new Octreotide analogues with improved affinity, altered pharmacokinetic profiles, and the ability to be labeled with novel therapeutic radionuclides, including alpha-emitters like Astatine-211 (²¹¹At), holds promise for enhancing the efficacy of PRRT.[6] Further investigation into the specific properties of this compound and other derivatives will be crucial in expanding the arsenal of targeted therapies for neuroendocrine tumors.
Conclusion
This technical guide has provided a comprehensive overview of the principles underlying the use of this compound and its analogues in targeted radionuclide therapy research. By understanding the core concepts of receptor binding, radiolabeling, preclinical evaluation, and intracellular signaling, researchers and drug development professionals can better navigate the complexities of developing novel and effective cancer therapies. The provided experimental protocols and data serve as a foundational resource for the design and execution of future studies in this promising field.
References
- 1. onclive.com [onclive.com]
- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled octreotide. What lessons for antibody-mediated targeting? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical studies of peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, radiolabeling, and preclinical evaluation of a new octreotide analog for somatostatin receptor-positive tumor scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct synthesis of [DOTA-DPhe1]-octreotide and [DOTA-DPhe1,Tyr3]-octreotide (SMT487): two conjugates for systemic delivery of radiotherapeutical nuclides to somatostatin receptor positive tumors in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of new and highly potent analogues of octreotide for predictive imaging and targeted radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of octreotide acetate LAR and lanreotide SR in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of astatine-211-labeled octreotide as a potential radiotherapeutic agent for NSCLC treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Proliferative Effects of Acetyl-Octreotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-Octreotide, a synthetic octapeptide analog of somatostatin, has demonstrated significant anti-proliferative effects in a variety of preclinical cancer models. This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental protocols relevant to the investigation of this compound's anti-tumor properties. Quantitative data from multiple studies are summarized to facilitate comparison, and detailed methodologies for key experiments are provided to support further research in this area.
Introduction
Octreotide, the active component of this compound, exerts its biological effects by mimicking natural somatostatin. It binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed in various tumor cells, including neuroendocrine tumors, breast cancer, and pancreatic cancer.[1][2][3] This targeted binding initiates a cascade of intracellular events that ultimately lead to the inhibition of cell proliferation and the induction of apoptosis.[1][3] The anti-proliferative effects of octreotide are attributed to both direct and indirect mechanisms. Direct mechanisms involve the activation of intracellular signaling pathways that control cell cycle progression and apoptosis, while indirect mechanisms include the inhibition of angiogenesis and the suppression of growth factor secretion.[3][4][5]
Mechanism of Action and Signaling Pathways
The anti-proliferative activity of this compound is mediated through its interaction with SSTRs, which are G-protein coupled receptors.[6] Upon binding, this compound activates intracellular signaling cascades that can vary depending on the SSTR subtype and the cellular context. The primary pathways implicated in its anti-proliferative effects include:
-
Inhibition of the PI3K/Akt/mTOR Pathway: this compound can suppress the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical signaling route for cell growth, proliferation, and survival.[5][7] This is often mediated through the activation of protein tyrosine phosphatases (PTPs) which can dephosphorylate key components of the pathway.[7]
-
Modulation of the MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation that can be inhibited by this compound.[8] This inhibition can lead to decreased expression of downstream targets like c-Fos and a reduction in the activity of transcription factors such as AP-1, which are crucial for cell cycle progression.[8]
-
Regulation of the Wnt/β-catenin Pathway: In some cancer types, such as colon cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[9][10] This leads to a decrease in the levels of β-catenin, a key transcriptional co-activator in this pathway, thereby suppressing the expression of genes that promote proliferation.[10]
-
Induction of Cell Cycle Arrest and Apoptosis: this compound can induce cell cycle arrest, primarily at the G1 phase, by upregulating cell cycle inhibitors like p27.[5][11] Furthermore, it can promote apoptosis, or programmed cell death, through both p53-dependent and independent mechanisms, often involving the activation of caspases.[6][11]
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 2. bachem.com [bachem.com]
- 3. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octreotide Acetate - LKT Labs [lktlabs.com]
- 10. Octreotide inhibits growth of colonic cancer SW480 cells by modulating the Wnt/P-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Acetyl-Octreotide in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for acetyl-octreotide, a synthetic somatostatin analog, in various animal models of cancer. The document details its mechanism of action, summarizes key quantitative findings in tabular format, outlines common experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action
Octreotide, the active component of this compound, is a synthetic octapeptide that mimics the pharmacological actions of natural somatostatin, albeit with a longer half-life.[1] Its anti-cancer effects are mediated through its binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on various normal and tumor cells.[2][3] Octreotide exhibits a high binding affinity for SSTR2 and SSTR5, and a moderate affinity for SSTR3.[4][5][6]
Upon binding to these receptors, octreotide initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and the reduction of intracellular cyclic AMP (cAMP) levels.[2][3] This leads to the opening of potassium channels and a decrease in calcium influx, ultimately suppressing the secretion of various hormones and growth factors, such as growth hormone (GH), insulin-like growth factor-1 (IGF-1), insulin, and glucagon.[2][4]
The anti-proliferative effects of octreotide are attributed to both direct and indirect mechanisms.
-
Direct Effects: Octreotide can directly inhibit tumor cell growth and induce apoptosis (programmed cell death).[4][7] This is achieved through the activation of signaling pathways that lead to cell cycle arrest, such as the induction of the cell cycle inhibitor p27, and the modulation of the PI3K/Akt/mTOR pathway.[1][8] In some pituitary tumor cells, octreotide has been shown to induce the expression of the tumor suppressor gene Zac1.[8]
-
Indirect Effects: By inhibiting the release of growth-promoting hormones and factors, octreotide indirectly curtails tumor growth.[1] Furthermore, it exhibits anti-angiogenic properties by suppressing the formation of new blood vessels that supply tumors with essential nutrients.[4][7]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of this compound in animal models of cancer.
Table 1: Tumor Growth Inhibition in Preclinical Cancer Models
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Duration | Tumor Growth Inhibition | Reference(s) |
| Pancreatic Cancer | Nude Mice | MiaPaCa (subline 21) | 5 or 50 µg b.i.d. | 5 weeks | Significant inhibition from week 2 | [9][10] |
| Breast Cancer | Nude Mice | ZR-75-1 | 50 µg b.i.d. | 5 weeks | Mean tumor volume was 48% of control | [9][10] |
| Breast Cancer | Rats | DMBA-induced | 10 µg/kg/h (continuous) | 6 weeks | ~50% reduction in the number of tumors | [9][10] |
| Rectal Neuroendocrine Carcinoma | Nude Mice | Xenograft | Not specified | 6 weeks | Increased necrotic area (62.7% vs 39.7% in untreated) | [7] |
| Liver Metastases (Fibrosarcoma) | Rats | HSN | 2 µg s.c. daily | 3-4 weeks | Median hepatic replacement reduced from 76.4% to 2.7% | [11] |
| Liver Metastases (Colon Adenocarcinoma) | Rats | K12/Tr | 2 µg s.c. daily | 3-4 weeks | Median hepatic replacement reduced from 17.5% to 0.6% | [11] |
| Liver Metastases (Colon Adenocarcinoma) | Rats | WB2054M | 2 µg s.c. daily | 3-4 weeks | Median hepatic replacement reduced from 43.9% to 1.3% | [11] |
| Gastric Cancer | Nude Mice | SGC-7901 | Not specified | 8 weeks | 62.3% inhibition rate | [12] |
Table 2: Pharmacokinetic Parameters of Octreotide in Animal Models
| Animal Model | Administration Route | Dose | Cmax | t1/2 | AUC | Bioavailability | Reference(s) |
| Swiss Webster Mice | Subcutaneous | Not specified | - | 1.3 min | 311.63 ng/ml/min | 1.0 (relative) | [13] |
| Swiss Webster Mice | Oral (with Intravail®) | Not specified | - | 52.1 min | 1254.08 ng/ml/min | 4.0 (relative) | [13] |
| Rats | Intragastric | 15 mg/kg | 43.4 ± 10.9 ng/mL | 1.85 ± 0.44 h | 68.5 ± 26.3 ng·h/mL | <0.5% | [14] |
| Rats | Intragastric | 30 mg/kg | 176.7 ± 63.6 ng/mL | 1.73 ± 0.48 h | 189.4 ± 59.7 ng·h/mL | <0.5% | [14] |
| Rats | Intragastric | 60 mg/kg | 257.3 ± 88.6 ng/mL | 1.58 ± 0.47 h | 342.5 ± 164.7 ng·h/mL | <0.5% | [14] |
| Rats | Subcutaneous | Not specified | - | - | - | - | [15] |
Table 3: Somatostatin Receptor Binding Affinity (IC50, nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference(s) |
| Ga-DOTA-[Tyr3]-octreotide | >1000 | 2.5 | 234 | >1000 | 236 | [16] |
| Y-DOTA-[Tyr3]-octreotide | >1000 | 21.6 | 137 | >1000 | 82.2 | [16] |
| In-DTPA-[Tyr3]-octreotate | >1000 | 1.3 | 434 | >1000 | 134 | [16] |
| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | 288 | >1000 | 148 | [16] |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | 30.2 | >1000 | 11.6 | [16] |
| Y-DOTA-lanreotide | >1000 | 3.4 | >1000 | >1000 | 16 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are generalized protocols based on the cited literature.
3.1. Animal Models and Tumor Induction
-
Animals: Nude mice (athymic, for xenografts), Swiss Webster mice, and various rat strains (e.g., for chemically induced tumors) are commonly used.[9][10][11][13] Animals are typically housed in a pathogen-free environment with controlled light-dark cycles and access to food and water ad libitum.
-
Tumor Cell Lines: A variety of human cancer cell lines are employed, including MiaPaCa-2 (pancreatic), ZR-75-1 (breast), CNDT2.5 (neuroendocrine), and SGC-7901 (gastric).[9][10][12][17]
-
Tumor Induction:
-
Xenografts: Tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of saline) are injected subcutaneously into the flank of immunocompromised mice.[7] Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
Chemically Induced Tumors: For example, mammary tumors in rats can be induced by a single oral gavage of 7,12-dimethylbenz[a]anthracene (DMBA).[9][10]
-
Metastasis Models: Liver metastases can be induced by intraportal injection of tumorigenic cell lines in syngeneic rats.[11]
-
3.2. Dosing and Administration
-
Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile saline or a buffer solution. For long-acting release, it can be encapsulated in microspheres.[15]
-
Routes of Administration: Subcutaneous (s.c.) injection is the most common route in preclinical studies.[9][10][11] Intramuscular (i.m.), intravenous (i.v.), and oral gavage have also been reported.[13][14][18]
-
Dosing Regimen: Doses and frequencies vary depending on the study design and animal model. Examples include twice-daily injections (b.i.d.), continuous infusion via osmotic pumps, or single injections of long-acting formulations.[9][10][18]
3.3. Efficacy Evaluation
-
Tumor Growth: Tumor volume is calculated using the formula: (length x width^2) / 2. Measurements are taken at regular intervals throughout the study.
-
Histopathology: At the end of the study, tumors and organs are excised, fixed in formalin, and embedded in paraffin for histological analysis. Staining with Hematoxylin and Eosin (H&E) is performed to assess tumor morphology and necrosis.[7]
-
Immunohistochemistry: Expression of relevant markers, such as somatostatin receptors, can be evaluated by immunohistochemical staining of tumor sections.[7]
-
Biomarker Analysis: Plasma or serum levels of hormones and growth factors (e.g., VEGF, bFGF, IGF-1) can be measured using ELISA or other immunoassays.[7][18]
3.4. Pharmacokinetic Studies
-
Blood Sampling: Blood samples are collected from animals at various time points after drug administration.
-
Sample Processing: Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
Drug Concentration Analysis: Octreotide concentrations are typically measured using a validated analytical method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[15]
-
Parameter Calculation: Pharmacokinetic parameters, including Cmax, t1/2, and AUC, are calculated using appropriate software.[14]
Visualizations
4.1. Signaling Pathways
Caption: this compound signaling pathways leading to anti-tumor effects.
4.2. Experimental Workflow
References
- 1. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 5. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Octreotide inhibits the growth and development of three types of experimental liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral delivery of octreotide acetate in Intravail® improves uptake, half-life, and bioavailability over subcutaneous administration in male Swiss webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo release kinetics of octreotide acetate from experimental polymeric microsphere formulations using oil/water and oil/oil processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]
- 18. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathways Activated by Acetyl-Octreotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-Octreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the management of various neuroendocrine tumors and acromegaly. Its therapeutic efficacy is intrinsically linked to its ability to selectively bind to somatostatin receptors (SSTRs) and trigger a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of somatostatin analogs and the development of novel therapeutic strategies targeting SSTR-expressing pathologies.
Introduction
This compound exerts its biological effects primarily by mimicking the natural inhibitory actions of somatostatin. It displays a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and moderate affinity for SSTR5.[1][2][3] Upon binding to these G-protein coupled receptors (GPCRs), this compound initiates a series of downstream signaling events that ultimately lead to the inhibition of hormone secretion, modulation of cell proliferation, and induction of apoptosis. The principal signaling cascades involved include the inhibition of adenylyl cyclase, regulation of ion channel activity, and modulation of the MAPK and PI3K/Akt pathways.
Quantitative Analysis of this compound and Related Ligands
The interaction of this compound and other somatostatin analogs with SSTR subtypes has been extensively characterized through various binding and functional assays. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of these ligands.
Table 1: Binding Affinity (Ki in nM) of Somatostatin Analogs for Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.34 - 0.8 | >1000 | >1000 | 11.1 - 20.19 |
| Lanreotide | >1000 | 0.8 | >1000 | >1000 | 5.2 |
| Pasireotide | 30x > Octreotide | 2.5x < Octreotide | 5x > Octreotide | >1000 | 40x > Octreotide |
| Somatostatin-14 | 0.9 | 0.2 | 0.6 | 1.3 | 0.4 |
Data compiled from multiple sources.[2][4][5][6]
Table 2: Functional Potency (IC50/EC50 in nM) of Octreotide
| Assay | SSTR2 | SSTR3 | SSTR5 |
| cAMP Inhibition (IC50) | 0.36 | 4.24 | 20.19 |
| ERK Activation (EC50) | 0.22 | 7.50 | 15.88 |
Data represents the concentration of Octreotide required to elicit a half-maximal response in HEK293 cells expressing the respective human SSTR subtype.
Core Signaling Pathways Activated by this compound
The binding of this compound to SSTR2 and SSTR5 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family. This initiates several downstream signaling cascades.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
A primary and well-established mechanism of this compound action is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels, in turn, lead to decreased activation of Protein Kinase A (PKA), a key regulator of numerous cellular processes, including hormone secretion and cell proliferation.[7]
Modulation of Ion Channels
This compound also regulates the activity of various ion channels, which is particularly important for its antisecretory effects. Activation of SSTRs can lead to:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in calcium influx through voltage-gated calcium channels.
-
Inhibition of voltage-gated calcium channels (VGCCs): This directly reduces the influx of calcium, a critical trigger for vesicle fusion and hormone release.
Regulation of MAPK and PI3K/Akt Pathways
This compound has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are critical for cell growth, proliferation, and survival. The effects can be complex and cell-type specific. Generally, this compound is thought to exert anti-proliferative effects through these pathways, potentially by activating protein tyrosine phosphatases (PTPs) that can dephosphorylate and inactivate key signaling molecules.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different somatostatin receptor subtypes.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing one of the five human somatostatin receptor subtypes (SSTR1-5).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., 50 pM [125I]Tyr11-Somatostatin-14).
-
Increasing concentrations of unlabeled this compound (e.g., 10^-12 to 10^-6 M).
-
Cell membranes (typically 10-50 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Separation and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Protocol:
-
Cell Culture:
-
Seed HEK293 cells stably expressing the desired SSTR subtype into a 96-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM Forskolin) for 15 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding a lysis buffer.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% inhibition of forskolin-stimulated cAMP accumulation.
-
Western Blotting for MAPK (ERK) and PI3K/Akt Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways, such as ERK and Akt, following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a CCD camera-based imager.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading differences.
-
Quantify the band intensities using image analysis software.
-
Intracellular Calcium Measurement
This assay is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Protocol:
-
Cell Loading with Calcium Indicator:
-
Culture cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Place the coverslip or plate in a fluorescence imaging system or a plate reader equipped for ratiometric measurements.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380) before adding any stimulus.
-
-
Cell Stimulation and Data Acquisition:
-
Add this compound to the cells and continuously record the fluorescence ratio over time.
-
Optionally, after the response to this compound, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio (Rmax) and then a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin) for calibration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
If calibrated, the absolute [Ca2+]i can be calculated using the Grynkiewicz equation.
-
Conclusion
This compound activates a complex and interconnected network of signaling pathways, primarily through its interaction with SSTR2 and SSTR5. The inhibition of adenylyl cyclase, modulation of ion channels, and regulation of the MAPK and PI3K/Akt pathways are central to its therapeutic effects. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the molecular pharmacology of this compound and to explore the potential of novel somatostatin analogs. A thorough understanding of these signaling mechanisms is crucial for optimizing existing therapies and for the rational design of next-generation therapeutics targeting SSTRs.
References
- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aiom.it [aiom.it]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 7. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for Radiolabeling Acetyl-Octreotide with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the radiolabeling of a DOTA-conjugated Acetyl-Octreotide peptide with Gallium-68 (⁶⁸Ga). The resulting radiopharmaceutical, [⁶⁸Ga]Ga-DOTA-Acetyl-Octreotide, is a valuable tool for Positron Emission Tomography (PET) imaging of neuroendocrine tumors that overexpress somatostatin receptors. The procedures outlined below are based on established methods for radiolabeling similar somatostatin analogues like DOTATATE and DOTATOC.
Overview
The radiolabeling process involves the chelation of the positron-emitting radionuclide Gallium-68 by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety conjugated to this compound. The Gallium-68 is typically obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. The labeling reaction is carried out under controlled temperature and pH, followed by purification and rigorous quality control to ensure the final product is suitable for its intended application. The entire process, from generator elution to final product, can be completed in approximately 18-20 minutes, which is crucial given the short half-life of ⁶⁸Ga (67.7 minutes).[1][2]
Materials and Reagents
A summary of the necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Radionuclide Source | ⁶⁸Ge/⁶⁸Ga Generator | GMP-grade, providing sterile [⁶⁸Ga]GaCl₃ in HCl |
| Peptide Precursor | DOTA-Acetyl-Octreotide | Lyophilized powder, stored at -20°C |
| Reagents | Hydrochloric Acid (HCl) | 0.1 M, sterile |
| Sodium Acetate Buffer | 2.5 M, sterile | |
| HEPES Buffer | 1.5 M, pH 4, sterile | |
| Ethanol | Ph. Eur. grade | |
| Water for Injection | Ph. Eur. grade | |
| Sodium Chloride (NaCl) | 5 M, sterile | |
| Purification | C18 Cartridge | Solid-phase extraction cartridge |
| Quality Control | ITLC Strips | For radiochemical purity |
| Mobile Phase for ITLC | e.g., Ammonium acetate/Methanol solution | |
| pH indicator strips | ||
| Dose Calibrator | For activity measurement | |
| Radio-TLC Scanner or HPLC | For radiochemical purity analysis | |
| Ancillary Supplies | Sterile vials, syringes, needles | |
| Shielded dry bath/heater | Capable of reaching 95°C | |
| Lead shielding | For radiation protection |
Experimental Protocol
The radiolabeling procedure should be performed in a controlled environment, such as a hot cell or a laminar flow cabinet, to ensure aseptic conditions and radiation safety.[3]
Elution of ⁶⁸Ga from the Generator
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of sterile 0.1 M HCl according to the manufacturer's instructions.[4][5]
-
Collect the ⁶⁸Ga-containing fraction (typically the first 1-2 mL with the highest activity).[6]
-
Measure the activity of the eluted [⁶⁸Ga]GaCl₃ using a dose calibrator.
Radiolabeling Reaction
The following steps describe a manual labeling procedure. Automated synthesis modules are also commonly used and offer higher reproducibility.[7]
-
In a sterile reaction vial, add the required amount of DOTA-Acetyl-Octreotide precursor (typically 20-60 µg).[5][8][9]
-
Add the appropriate buffer to the reaction vial to adjust the pH. For example, add 250 µL of 2.5 M sodium acetate trihydrate or a suitable volume of 1.5 M HEPES buffer. The final pH of the reaction mixture should be between 3.5 and 4.0.[5][6][8]
-
Transfer the eluted [⁶⁸Ga]GaCl₃ to the reaction vial containing the precursor and buffer.
-
Gently mix the contents of the vial.
-
Place the reaction vial in a shielded dry bath pre-heated to 95°C and incubate for 7-15 minutes.[1][2][6][10]
Purification of [⁶⁸Ga]Ga-DOTA-Acetyl-Octreotide
-
After incubation, allow the reaction vial to cool slightly.
-
Condition a C18 solid-phase extraction cartridge by passing ethanol followed by water for injection through it.[5]
-
Pass the reaction mixture through the conditioned C18 cartridge. The [⁶⁸Ga]Ga-DOTA-Acetyl-Octreotide will be retained on the cartridge, while unreacted ⁶⁸Ga and other hydrophilic impurities will pass through.
-
Wash the cartridge with sterile water.
-
Elute the purified [⁶⁸Ga]Ga-DOTA-Acetyl-Octreotide from the cartridge using a small volume (e.g., 1-2 mL) of an ethanol/water mixture (e.g., 55% v/v).[8]
-
The final product is collected in a sterile vial and can be further diluted with sterile saline for injection if necessary.
Quality Control
A series of quality control tests must be performed on the final product before it can be released for use.[7][11][12]
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, free of particles |
| pH | pH indicator strip | 3.2 - 7.0[4][5] |
| Radiochemical Purity (RCP) | ITLC / Radio-HPLC | ≥ 95%[7][13] |
| Radionuclidic Purity | Gamma Spectrometry | ⁶⁸Ge breakthrough < 0.001% |
| Sterility | Sterility Test | Must be sterile |
| Bacterial Endotoxins | LAL Test | < 17.5 EU/mL[5][11] |
Radiochemical Purity Determination using ITLC
Instant Thin Layer Chromatography (ITLC) is a rapid method to determine the percentage of labeled peptide versus impurities like free ⁶⁸Ga and colloidal ⁶⁸Ga.
-
Spot a small amount of the final product onto an ITLC strip.
-
Develop the strip in a suitable mobile phase (e.g., a mixture of ammonium acetate and methanol).
-
In this system, the [⁶⁸Ga]Ga-DOTA-Acetyl-Octreotide will migrate with the solvent front, while free ⁶⁸Ga and colloids will remain at the origin.
-
Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.
-
The radiochemical purity is calculated as: (Activity at the solvent front / Total activity on the strip) x 100%
Visualizations
Experimental Workflow
Caption: Workflow for the radiolabeling of this compound with Gallium-68.
Quality Control Logic
Caption: Decision-making flowchart for the quality control of [⁶⁸Ga]Ga-DOTA-Acetyl-Octreotide.
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. [68Ga]Ga-DOTA-TOC: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging [mdpi.com]
- 3. comecer.com [comecer.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a Fluorescently Labeled 68Ga-DOTA-TOC Analog for Somatostatin Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Note: Quantification of Acetyl-Octreotide in Human Plasma using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantification of Acetyl-Octreotide in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The described protocol, adapted from established methods for the analysis of Octreotide, is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this acetylated peptide. The method employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase HPLC separation and detection by a triple quadrupole mass spectrometer. This document provides comprehensive experimental protocols, summarized quantitative data based on analogous compounds, and visual representations of the experimental workflow and the relevant biological signaling pathway.
Introduction
Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin and is utilized in the treatment of various conditions, including acromegaly and symptoms associated with certain neuroendocrine tumors.[1] this compound is a modified form of this therapeutic peptide. Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its pharmacokinetics, efficacy, and safety profile. This application note presents a detailed HPLC-MS/MS method to support such preclinical and clinical research.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for Octreotide extraction from plasma.[2][3][4]
-
Materials:
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) working solution (e.g., Leuprolide or a stable isotope-labeled this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
4% Phosphoric acid in water
-
5% Ammonium hydroxide in water
-
1% Trifluoroacetic acid (TFA) in 75:25 acetonitrile/water (v/v)
-
Weak Cation Exchange (WCX) SPE cartridges/plates
-
-
Procedure:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid and vortex for 1 minute.
-
Condition the WCX SPE plate with 200 µL of methanol, followed by 200 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the SPE plate with 400 µL of 5% ammonium hydroxide, followed by 400 µL of 20% acetonitrile in water.
-
Elute the analyte and internal standard with 50 µL of 1% TFA in 75:25 acetonitrile/water into a clean collection plate.
-
Dilute the eluate with 150 µL of water and vortex for 3 minutes.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC-MS/MS system.
-
HPLC-MS/MS Analysis
The following parameters are suggested and should be optimized for the specific instrumentation used.
-
HPLC System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Column: A reversed-phase C18 column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure adequate separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
This compound: The molecular weight of this compound is approximately 1061.29 g/mol . The doubly charged precursor ion [M+2H]²+ would be m/z 531.65. Product ions would need to be determined by direct infusion of the reference standard.
-
Internal Standard: To be determined based on the selected IS.
-
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of the closely related compound, Octreotide, in human plasma. These values can be considered as target performance metrics for the validation of the this compound method.
Table 1: Linearity and Sensitivity for Octreotide Quantification
| Parameter | Value | Reference |
| Linearity Range | 5 - 2000 pg/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | [2][3] |
| Correlation Coefficient (r²) | >0.999 | [2] |
Table 2: Precision and Accuracy for Octreotide Quantification
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low (15 pg/mL) | 7.43 | 8.99 | 87.5 - 109.4 | [2] |
| Medium (150 pg/mL) | 2.41 | 4.37 | 95.4 - 112.1 | [2] |
| High (1500 pg/mL) | 2.32 | 2.44 | 95.4 - 103.1 | [2] |
Table 3: Recovery and Matrix Effect for Octreotide Quantification
| Parameter | QC Level | Value (%) | Reference |
| Recovery | Low | 70.6 | [2] |
| Medium | 71.5 | [2] | |
| High | 70.1 | [2] | |
| Matrix Effect | - | < 4% | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Octreotide Signaling Pathway
Octreotide, being an analogue of somatostatin, exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This interaction triggers a cascade of intracellular events.
Caption: Simplified signaling pathway of Octreotide.[5][6]
Conclusion
The HPLC-MS/MS method outlined in this application note provides a robust framework for the sensitive and specific quantification of this compound in human plasma. The detailed protocols for sample preparation and analysis, along with the reference validation data, offer a solid starting point for researchers in the field of drug metabolism and pharmacokinetics. The provided diagrams serve to visually simplify the experimental process and the underlying biological mechanism of action. Proper method validation should be performed in accordance with regulatory guidelines to ensure data quality and reliability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Octreotide Acetate | C53H74N10O14S2 | CID 155804637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octreotide Acetate - CAS - 79517-01-4 | Axios Research [axios-research.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Acetyl-Octreotide_NMR_IR_MS_Chemsrc [chemsrc.com]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Acetyl-Octreotide and its Metabolites in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of peptide therapeutics and their metabolites.
Introduction
Octreotide is a synthetic, long-acting cyclic octapeptide that mimics the pharmacological properties of the natural hormone somatostatin. It is a more potent inhibitor of growth hormone, glucagon, and insulin than its natural counterpart and is widely used in the treatment of acromegaly and symptoms associated with certain neuroendocrine tumors.[1][2] Monitoring the pharmacokinetics of Octreotide and identifying its related substances, such as Acetyl-Octreotide, is crucial for understanding its efficacy, metabolism, and potential degradation pathways in vivo and in pharmaceutical formulations.
Acetylation, a common modification of peptides, can occur at the N-terminus or on primary amine groups, such as the one in the lysine residue of Octreotide.[3] This modification can alter the peptide's biological activity and clearance. This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Octreotide and its primary acetylated metabolite, this compound, in human plasma. The method employs a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by ultra-high-performance liquid chromatography (UHPLC) for separation and a triple quadrupole mass spectrometer for detection.
Experimental Protocols
A generalized experimental workflow for the analysis is presented below.
Caption: High-level experimental workflow for plasma sample analysis.
1. Materials and Reagents
-
Octreotide and this compound reference standards.
-
Internal Standard (IS), e.g., Leuprolide or a stable isotope-labeled Octreotide.[1][4]
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.[5]
-
Formic acid (FA), trifluoroacetic acid (TFA), phosphoric acid (H₃PO₄), and ammonium hydroxide (NH₄OH).
-
Human plasma with K₃EDTA as anticoagulant.
-
Oasis µElution WCX (Weak Cation Exchange) SPE plates.[1]
2. Sample Preparation Protocol (Solid-Phase Extraction) This protocol is adapted from a validated method for Octreotide in human plasma.[1]
-
Pipette 200 µL of human plasma into a polypropylene tube.
-
Add 50 µL of the internal standard working solution (e.g., 1.0 ng/mL Leuprolide).
-
Add 200 µL of 4% H₃PO₄ in water, seal the tube, and vortex for approximately 1 minute.[1]
-
Condition an Oasis µElution WCX SPE plate by passing 200 µL of methanol, followed by 200 µL of water through the wells.
-
Load the entire pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 400 µL of 5% ammonium hydroxide, followed by 400 µL of 20% acetonitrile in water.[1]
-
Elute the analytes with two 25 µL aliquots of 1% TFA in 75:25 (v/v) acetonitrile/water into a clean collection plate.[4]
-
Dilute the eluate with 150 µL of water and vortex for 3 minutes.[1]
-
The sample is now ready for injection into the LC-MS/MS system.
3. Liquid Chromatography (LC) Conditions
-
System: Waters ACQUITY UPLC or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 40°C.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 30 | 70 |
| 3.1 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
4. Mass Spectrometry (MS/MS) Conditions
-
System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500, or Shimadzu LCMS-8050).[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Capillary Voltage: 2.0 kV.[3]
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.[3]
-
Nebulizer Gas Flow: 60 psi.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: The doubly charged precursor ion [M+2H]²⁺ is typically monitored for Octreotide.[6] this compound will have a mass shift of +42.01 Da (C₂H₂O) from the acetylation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Octreotide | 510.3 | 120.2 | 100 | 30 |
| This compound | 531.3 | 120.2 | 100 | 32 |
| Internal Standard | User Defined | User Defined | 100 | User Defined |
Note: Collision energy should be optimized for the specific instrument used.
Results and Discussion
Metabolite Identification: Acetylation Sites
LC-MS/MS analysis can confirm the sites of acetylation on the Octreotide molecule. Acylation can occur at several nucleophilic sites, primarily the N-terminal amine, the epsilon-amine of the lysine residue, and the primary hydroxyl group of the C-terminal threoninol.[3] High-resolution mass spectrometry and MS/MS fragmentation analysis are required to pinpoint the exact location of the modification.
Caption: Potential sites of acetylation on the Octreotide molecule.
Quantitative Performance
The described method is validated according to FDA guidelines and demonstrates excellent performance for the quantification of Octreotide.[4] Similar performance is expected for this compound due to its structural similarity. The following tables summarize typical validation parameters achieved for Octreotide analysis in human plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 5.0 - 2000 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[1] |
| LLOQ Precision (%CV) | < 20%[1] |
| LLOQ Accuracy (%Bias) | within ±20%[1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC | 15 | 2.32 - 7.43%[1] | 2.44 - 8.99%[1] | within ±15.0%[1] |
| Mid QC | 150 | 2.32 - 7.43%[1] | 2.44 - 8.99%[1] | within ±15.0%[1] |
| High QC | 1500 | 2.32 - 7.43%[1] | 2.44 - 8.99%[1] | within ±15.0%[1] |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | ~73%[4] |
| Matrix Effect | < 15%[1][4] |
| IS-Normalized Matrix Factor | > 90%[1] |
| Carryover | No significant carryover observed[1] |
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and LC-MS/MS analysis of this compound and its parent compound, Octreotide, from human plasma. The method leverages robust solid-phase extraction for clean sample preparation and sensitive UPLC-MS/MS detection to achieve a lower limit of quantification of 5.0 pg/mL. The provided methodologies and performance data demonstrate a reliable and high-throughput approach suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolite identification in drug development and clinical research settings.
References
Application Note: High-Throughput Cell-Based Assays for Screening Acetyl-Octreotide Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a crucial therapeutic agent for managing neuroendocrine tumors (NETs) and acromegaly.[1] Its mechanism of action involves binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1][2][3] This interaction triggers a cascade of intracellular signaling events, primarily through Gi-protein coupling, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][4][5] The downstream consequences of these signaling events are the inhibition of hormone secretion, suppression of tumor cell proliferation, and in some cases, induction of apoptosis (programmed cell death).[2][4][6]
This application note provides a comprehensive suite of cell-based assays and detailed protocols to effectively screen and characterize the efficacy of this compound. The described assays quantify receptor binding, functional signaling, and downstream cellular effects, offering a robust framework for preclinical evaluation and quality control.
Signaling Pathway of this compound
This compound exerts its effects by activating SSTRs, which initiates several key intracellular signaling pathways. The primary pathway involves the inhibition of cAMP production, while other pathways include the activation of phosphotyrosine phosphatases (PTPs) and modulation of the MAPK cascade, culminating in anti-proliferative and pro-apoptotic effects.
Caption: this compound signaling cascade.
Experimental Workflow for Efficacy Screening
A tiered approach is recommended for screening, starting with target engagement and moving to functional and phenotypic assays. This workflow ensures a comprehensive evaluation of the compound's biological activity.
References
- 1. bachem.com [bachem.com]
- 2. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tumor Imaging with Radiolabeled Octreotide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled somatostatin analogs, such as derivatives of octreotide, are crucial tools for the in vivo imaging and radionuclide therapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2] Octreotide is a synthetic octapeptide that mimics the action of natural somatostatin with higher stability.[3] Its high affinity for SSTR subtype 2 (SSTR2), which is frequently overexpressed on various tumor cells, makes it an excellent targeting vector for diagnostic imaging and targeted radiotherapy.[4][5]
This document provides detailed application notes and protocols for the use of radiolabeled octreotide analogs in preclinical tumor imaging. While the user specified "Acetyl-Octreotide," this term is not standard in the literature. Therefore, this document will focus on the widely used and clinically relevant acetylated octreotide derivative, [¹¹¹In-DTPA-D-Phe¹]-octreotide (¹¹¹In-pentetreotide), a common radiopharmaceutical for SPECT imaging.[6][7] The principles and protocols described herein are broadly applicable to other radiolabeled octreotide analogs.
Mechanism of Action and Signaling Pathway
Octreotide exerts its effects by binding to SSTRs, primarily SSTR2, which are G-protein coupled receptors.[4][8] Upon binding, SSTR2 initiates a signaling cascade that can lead to the inhibition of hormone secretion and antiproliferative effects, including cell cycle arrest and apoptosis.[9][10] This targeted binding allows for the visualization of SSTR-positive tumors when octreotide is labeled with a radionuclide.
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies on the biodistribution and tumor uptake of various radiolabeled octreotide analogs.
Table 1: Biodistribution of Radiolabeled Octreotide Analogs in Tumor-Bearing Rodents (% Injected Dose per Gram - %ID/g)
| Radiotracer | Animal Model | Tumor Model | Time Post-Injection | Tumor | Blood | Liver | Kidneys | Spleen |
| [¹³¹I]Gluc-TOCA[11] | Athymic Mice | D341 Med Medulloblastoma | 1 h | 8.1 ± 2.2 | 0.28 ± 0.05 | 0.54 ± 0.11 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| [¹⁷⁷Lu]DOTA-Y3-TATE[12] | Rat | CA20948 Pancreatic Tumor | 24 h | 10.5 ± 2.1 | 0.03 ± 0.01 | 0.2 ± 0.04 | 1.2 ± 0.2 | 0.1 ± 0.02 |
| [⁹⁹mTc]Cyclized Analogue 3[1] | Mice | AR42J Tumor | 1 h | 2.5 ± 0.5 | 0.8 ± 0.1 | 1.5 ± 0.3 | 2.0 ± 0.4 | 0.4 ± 0.1 |
Table 2: Tumor-to-Organ Ratios of Radiolabeled Octreotide Analogs
| Radiotracer | Animal Model | Tumor Model | Time Post-Injection | Tumor:Blood | Tumor:Liver | Tumor:Kidney | Tumor:Muscle |
| [¹³¹I]Gluc-TOCA[11] | Athymic Mice | D341 Med Medulloblastoma | 1 h | 29:1 | 15:1 | 8:1 | 82:1 |
| [¹¹¹In]US2[13] | Mice | HT-29 Xenograft | 4 h | >10 | ~2 | ~1 | >10 |
| [⁶⁴Cu]NP-NOTA[14] | Mice | Tumor Xenograft | 24 h | ~5 | N/A | N/A | ~10 |
Experimental Protocols
Protocol 1: Radiolabeling of DTPA-Octreotide with Indium-111
This protocol is adapted from the standard procedure for preparing ¹¹¹In-pentetreotide (Octreoscan™).[15][16]
Materials:
-
Octreoscan™ Kit (containing a reaction vial with 10 µg of pentetreotide)
-
Indium In-111 Chloride sterile solution
-
0.9% Sodium Chloride for injection
-
Sterile syringes and needles
-
Lead dispensing shield
-
Radiochemical purity testing system (e.g., ITLC with appropriate solvent)
Procedure:
-
Place the reaction vial in a lead dispensing shield.
-
Swab the rubber stopper of the reaction vial with an appropriate antiseptic and allow it to dry.
-
Aseptically add the required activity of Indium In-111 Chloride solution to the reaction vial.
-
Gently swirl the vial to ensure complete mixing.
-
Allow the reaction to proceed at room temperature for at least 30 minutes.
-
Visually inspect the solution for any particulate matter or discoloration before use.
-
Perform quality control to determine the radiochemical purity. The radiochemical purity should be greater than 90%.[15][17]
-
The final product should be used within 6 hours of preparation.[15]
Protocol 2: In Vivo SPECT/CT Imaging of Tumor-Bearing Mice
This protocol provides a general framework for in vivo imaging. Specific parameters may need to be optimized based on the imaging system and animal model.
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the animal on the imaging bed and maintain anesthesia throughout the procedure.
-
Monitor the animal's vital signs (e.g., breathing rate) during the scan.
Radiotracer Administration:
-
The recommended intravenous dose for SPECT imaging is approximately 222 MBq (6.0 mCi) for humans, which should be scaled down for mice (e.g., 3.7-7.4 MBq).[16][18]
-
Administer the radiolabeled octreotide analog intravenously via the tail vein.
SPECT/CT Imaging:
-
Imaging can be performed at multiple time points, typically at 4 and 24 hours post-injection, to assess biodistribution and tumor uptake.[18][19]
-
SPECT Acquisition Parameters (Example): [19]
-
Collimator: Medium Energy Low Penetration (MELP)
-
Energy Window: 15% centered on the photopeaks of ¹¹¹In (171 and 245 keV)
-
Matrix: 64x64 or 128x128
-
Projections: 32-64 over 360°
-
Time per projection: 30-60 seconds
-
-
CT Acquisition Parameters (for anatomical co-registration): [20]
-
Voltage: 50-70 kVp
-
Current: 100-500 µA
-
Number of projections: 180-360
-
-
Reconstruct the SPECT and CT images using appropriate software.
-
Co-register the SPECT and CT images for anatomical localization of radiotracer uptake.
Data Analysis:
-
Draw regions of interest (ROIs) on the reconstructed images over the tumor and various organs (e.g., liver, kidneys, muscle).
-
Calculate the mean or maximum pixel intensity within each ROI.
-
Quantify the uptake as a percentage of the injected dose per gram of tissue (%ID/g) by comparing with a standard of known activity.
-
Calculate tumor-to-organ ratios to assess the specificity of tumor targeting.
References
- 1. mospace.umsystem.edu [mospace.umsystem.edu]
- 2. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled octreotide. What lessons for antibody-mediated targeting? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation [pubmed.ncbi.nlm.nih.gov]
- 7. Octreotide scan - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Toxicity and dosimetry of (177)Lu-DOTA-Y3-octreotate in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. tech.snmjournals.org [tech.snmjournals.org]
- 18. radiology.wisc.edu [radiology.wisc.edu]
- 19. Octreoscan protocol – SPHP Radiology Protocols [temiprotocols.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Acetyl-Octreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin and is a potent inhibitor of growth hormone, glucagon, and insulin.[1] Its acetylated form, Acetyl-Octreotide, is a crucial derivative in research and pharmaceutical development. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Solid-phase peptide synthesis offers a robust and efficient method for the stepwise assembly of peptide chains on a solid support, simplifying the purification process at each step.[2] The following protocols detail the synthesis of the linear peptide on a 2-chlorotrityl chloride resin, on-resin N-terminal acetylation, cleavage from the resin, oxidative disulfide bond formation, and final purification.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride resin (100-200 mesh) | Various | Synthesis Grade |
| Fmoc-Thr(tBu)-OH | Various | Synthesis Grade |
| Fmoc-Cys(Trt)-OH | Various | Synthesis Grade |
| Fmoc-Phe-OH | Various | Synthesis Grade |
| Fmoc-D-Trp(Boc)-OH | Various | Synthesis Grade |
| Fmoc-Lys(Boc)-OH | Various | Synthesis Grade |
| D-Phe-OH | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| N-Hydroxybenzotriazole (HOBt) | Various | Synthesis Grade |
| Piperidine | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Dichloromethane (DCM) | Various | Anhydrous |
| Diisopropylethylamine (DIEA) | Various | Synthesis Grade |
| Acetic Anhydride | Various | Reagent Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | Various | HPLC Grade |
| Diethyl ether | Various | Laboratory Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Iodine | Various | Reagent Grade |
| Acetic Acid | Various | Glacial |
Experimental Protocols
Resin Preparation and Loading of the First Amino Acid (Fmoc-Thr(tBu)-OH)
-
Swell 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Thr(tBu)-OH (1.5 mmol) in anhydrous DCM (10 mL) and add DIEA (3.0 mmol).
-
Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIEA (17:2:1, v/v/v; 10 mL) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small resin sample.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Octreotide Sequence
The peptide chain is assembled by repeating the following deprotection and coupling steps for each amino acid in the sequence: Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Phe, Cys(Trt), and D-Phe .
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin-bound peptide.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.
-
Wash the resin with DMF (5 x 10 mL) to ensure complete removal of piperidine and the deprotection byproducts.
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3.0 mmol), HOBt (3.0 mmol), and DIC (3.0 mmol) in DMF (10 mL).
-
Pre-activate the mixture by stirring for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive, repeat the coupling step.
-
After a negative Kaiser test, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
N-Terminal Acetylation
-
Following the final Fmoc deprotection of the N-terminal D-Phe, wash the resin with DMF (3 x 10 mL).
-
Prepare a solution of 10% acetic anhydride in DMF (v/v). For a 1.0 mmol scale synthesis, this would be 1 mL of acetic anhydride in 9 mL of DMF.
-
Add the acetylation solution to the peptide-resin and agitate for 1 hour at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the acetylated peptide-resin under vacuum.
Cleavage and Global Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Use 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (50 mL).
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude linear acetylated peptide under vacuum.
Disulfide Bond Formation (Cyclization)
-
Dissolve the crude linear peptide in a dilute solution of acetic acid in water (e.g., 10% acetic acid) to a concentration of approximately 0.1 mg/mL.
-
Slowly add a 0.1 M iodine solution in methanol dropwise while stirring until a faint yellow color persists.
-
Continue stirring for 1-2 hours, monitoring the reaction by HPLC.
-
Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.
-
Lyophilize the solution to obtain the crude cyclic this compound.
Purification
-
Purify the crude cyclic this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions containing the pure product.
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final this compound as a white powder.
Quantitative Data Summary
| Step | Parameter | Value/Range | Reference/Note |
| Resin Loading | Substitution Level | 0.4-0.8 mmol/g | Typical for 2-chlorotrityl chloride resin |
| SPPS | Coupling Reagent Excess | 2-3 equivalents | Relative to resin loading |
| Coupling Time | 1-2 hours | Per amino acid | |
| Deprotection Time | 5 + 15 minutes | Two-step piperidine treatment | |
| Average Coupling Yield | >95% | [3] | |
| N-Terminal Acetylation | Acetic Anhydride Solution | 10% in DMF | |
| Reaction Time | 1 hour | ||
| Cleavage | Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Common for peptides with Trt, Boc, tBu groups |
| Reaction Time | 2 hours | ||
| Cyclization | Peptide Concentration | ~0.1 mg/mL | High dilution favors intramolecular cyclization |
| Reaction Time | 1-2 hours | Monitored by HPLC | |
| Overall Yield | Crude Peptide | 70-80% | Estimated based on similar syntheses[3] |
| Purified Peptide | 30-50% | Highly dependent on purification efficiency | |
| Purity | After HPLC Purification | >98% | [4] |
Visualizations
Experimental Workflow for Solid-Phase Synthesis of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Signaling Pathway of Octreotide
References
- 1. WO2013046233A2 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 2. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]
- 3. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-Octreotide Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It exerts its physiological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[1] There are five subtypes of SSTRs, designated SSTR1 through SSTR5.[2] Octreotide exhibits a high binding affinity primarily for SSTR2 and SSTR5.[1][3] This selective binding makes it a valuable therapeutic agent for various conditions, including acromegaly and certain neuroendocrine tumors, by inhibiting the secretion of growth hormone and other peptides.[1][2]
This document provides detailed protocols for performing receptor binding assays to characterize the interaction of acetylated octreotide derivatives with somatostatin receptors. It is important to distinguish "Acetyl-Octreotide," which implies a chemical modification of the octreotide peptide (e.g., N-acetyl-lys-octreotide), from "Octreotide Acetate," the common pharmaceutical salt form of octreotide.[4][5] The protocols outlined here are based on established methods for octreotide and can be adapted for acetylated analogs.
Somatostatin Receptor Signaling Pathway
Upon binding of an agonist like Octreotide to SSTR2 or SSTR5, a conformational change in the receptor activates intracellular signaling cascades through G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, it can modulate ion channel activity, such as opening K+ channels and blocking Ca2+ influx. These events collectively suppress the secretion of various hormones, including growth hormone, insulin, and glucagon.[1]
Figure 1: Simplified signaling pathway of this compound binding to SSTR2/5.
Data Presentation: Binding Affinities of Somatostatin Analogs
The following table summarizes the binding affinities (IC50 in nM) of various somatostatin analogs to the five human somatostatin receptor subtypes. This data is crucial for comparing the binding profile of a new compound like this compound.
| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |
| Somatostatin-14 | >1000 | 1.3 | 4.0 | >1000 | 1.6 |
| Octreotide | >1000 | 0.6 | 71 | >1000 | 9.3 |
| Lanreotide | >1000 | 1.1 | 180 | >1000 | 11 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | >1000 | >1000 | 230 |
| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | >1000 | >1000 | 230 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.[6]
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific somatostatin receptor subtype (e.g., SSTR2). The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow
Figure 2: General workflow for a competitive radioligand receptor binding assay.
Materials and Reagents:
-
Cell Membranes: Membranes from a cell line stably expressing the human somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with SSTR2).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [¹²⁵I]Tyr¹¹-Somatostatin-14 or [¹²⁵I-Tyr³]octreotide.
-
Test Compound: this compound.
-
Unlabeled Ligand for Non-Specific Binding: A high concentration of unlabeled somatostatin-14 or octreotide.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Microplate Scintillation Counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Dilute the cell membranes in assay buffer to a concentration that provides an adequate signal-to-noise ratio. This should be optimized in preliminary experiments.
-
Dilute the radioligand in assay buffer to a final concentration close to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled ligand (e.g., 1 µM somatostatin-14), and cell membranes.
-
Competitive Binding: Add the serially diluted test compound, radioligand, and cell membranes.
-
Ensure all wells have the same final volume.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically.
-
-
Filtration and Washing:
-
Pre-soak the filter plate with a suitable buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of the test compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
These application notes and protocols provide a comprehensive framework for conducting receptor binding assays for this compound. By following these detailed methodologies, researchers can accurately determine the binding affinity and selectivity of novel somatostatin analogs, which is a critical step in the drug discovery and development process. The provided diagrams and data tables serve as valuable resources for experimental planning and data interpretation.
References
- 1. bachem.com [bachem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Octreotide Acetate - LKT Labs [lktlabs.com]
- 4. N-Acetyl-Lys-Octreotide | CAS No- 173606-11-6 | Simson Pharma Limited [simsonpharma.com]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetyl-Octreotide in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-Octreotide is a synthetic analog of somatostatin, a naturally occurring peptide hormone that regulates various physiological processes by binding to somatostatin receptors (SSTRs). These receptors are often overexpressed in various cell types, including many tumor cells, making this compound a valuable tool for in-vitro and in-vivo studies. In immunohistochemistry (IHC), labeled this compound can be used to visualize the expression and localization of SSTRs in tissue sections. This document provides detailed application notes and a comprehensive protocol for the use of this compound in IHC.
Principle of the Method
This protocol describes the use of a labeled this compound (e.g., biotinylated or fluorescently tagged) to detect SSTRs in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections. The peptide ligand binds to its specific receptors on the cell membrane. The detection of the peptide-receptor complex is then achieved through a visualization system, such as a streptavidin-enzyme conjugate for biotinylated peptides, which produces a colored precipitate at the site of receptor expression, or directly via fluorescence microscopy for fluorescently labeled peptides.
Data Presentation
The successful application of this compound in IHC requires careful optimization of several parameters. The following table provides a summary of recommended starting concentrations and incubation times. Note: These values are based on protocols for similar peptide ligands and should be optimized for your specific experimental conditions, tissue type, and the specific label on the this compound.[1]
| Parameter | Recommended Range | Notes |
| This compound Concentration | 5 - 25 µM | Start with a concentration in the mid-range (e.g., 15 µM) and perform a dilution series to determine the optimal concentration.[1] |
| Incubation Time | 2 hours at RT to Overnight at 4°C | Longer incubation at a lower temperature can reduce non-specific background staining. Shorter incubations may be sufficient for high-affinity interactions.[1][2][3] |
| Antigen Retrieval (HIER) | 10-30 minutes at 95-100°C | The choice of buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) and heating method should be optimized.[4][5] |
| Enzymatic Retrieval (PIER) | 10-20 minutes at 37°C | Enzymes like Proteinase K or Trypsin can be used. Titration of the enzyme concentration is critical to avoid tissue damage.[4][5] |
| Blocking Solution | 1-5% BSA or normal serum | Block for at least 1 hour at room temperature to minimize non-specific binding. |
| Secondary Reagent Incubation | 30-60 minutes at RT | For biotinylated peptides, this would be a streptavidin-enzyme conjugate.[1] |
Experimental Protocols
I. Materials and Reagents
-
Labeled this compound (e.g., Biotinyl-Acetyl-Octreotide)
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections on coated slides
-
Deparaffinization solutions: Xylene or a xylene substitute, and graded alcohols
-
Antigen retrieval buffers (e.g., 10 mM Sodium Citrate, pH 6.0; 1 mM EDTA, pH 8.0)
-
Proteolytic enzymes (optional, for PIER): Proteinase K or Trypsin
-
Wash buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween-20
-
Blocking solution: PBS or TBS with 1-5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody host.
-
Detection system (for biotinylated peptide): Streptavidin-Horseradish Peroxidase (HRP) or Streptavidin-Alkaline Phosphatase (AP) and corresponding chromogen substrate (e.g., DAB for HRP, NBT/BCIP for AP)
-
Counterstain: Hematoxylin or other suitable nuclear counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microscope
II. Step-by-Step Protocol for FFPE Tissues
1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5-10 minutes each. b. Rehydrate the sections by immersing them in a series of graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each. c. Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval: This step is crucial for FFPE tissues to unmask the epitopes.[4][6] a. Heat-Induced Epitope Retrieval (HIER): i. Immerse slides in a coplin jar containing pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0). ii. Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-30 minutes. iii. Allow the slides to cool in the buffer for at least 20 minutes at room temperature. iv. Rinse slides in wash buffer. b. Proteolytic-Induced Epitope Retrieval (PIER) (Alternative): i. Incubate slides with a pre-warmed proteolytic enzyme solution (e.g., Proteinase K or Trypsin) at 37°C for 10-20 minutes in a humidified chamber. ii. Stop the enzymatic reaction by rinsing the slides thoroughly with wash buffer.
3. Peroxidase and Alkaline Phosphatase Blocking (if using enzymatic detection): a. Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. b. For AP detection, incubate with an appropriate AP blocking reagent. c. Rinse slides with wash buffer.
4. Blocking: a. Incubate the sections with blocking solution for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.
5. This compound Incubation: a. Dilute the labeled this compound to the predetermined optimal concentration in the blocking solution. b. Apply the diluted this compound solution to the tissue sections, ensuring complete coverage. c. Incubate in a humidified chamber for 2 hours at room temperature or overnight at 4°C.
6. Washing: a. Rinse the slides gently with wash buffer. b. Wash the slides in two changes of wash buffer for 5 minutes each.
7. Detection (for Biotinylated this compound): a. Apply the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) diluted in blocking solution. b. Incubate for 30-60 minutes at room temperature in a humidified chamber.[1] c. Wash slides as in step 6.
8. Chromogen Development: a. Prepare the chromogen substrate solution according to the manufacturer's instructions. b. Apply the chromogen to the tissue sections and incubate until the desired color intensity is reached (typically 1-10 minutes). c. Stop the reaction by rinsing the slides with distilled water.
9. Counterstaining: a. Immerse the slides in hematoxylin for 1-5 minutes. b. "Blue" the sections in running tap water or a bluing agent. c. Rinse with distilled water.
10. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols and clear in xylene. b. Apply a coverslip using a permanent mounting medium.
III. Protocol for Frozen Tissues
For frozen sections, the deparaffinization and antigen retrieval steps are typically not required. The protocol starts with a brief fixation (e.g., in cold acetone or methanol for 10 minutes), followed by blocking and subsequent incubation with this compound and the detection system.
Mandatory Visualizations
Signaling Pathways of Somatostatin Receptors
Caption: this compound binding to SSTRs activates Gi proteins, leading to downstream effects.
Experimental Workflow for this compound IHC
Caption: A generalized workflow for immunohistochemical staining using this compound.
Important Considerations and Troubleshooting
-
Specificity Controls: To ensure the specificity of the staining, a blocking experiment should be performed. Pre-incubate the labeled this compound with an excess of unlabeled this compound before applying it to the tissue section. A significant reduction or absence of staining in the blocked sample compared to the unblocked sample indicates specific binding.
-
Optimization is Key: The provided protocol is a starting point. Optimal conditions for this compound concentration, incubation times, and antigen retrieval methods should be determined empirically for each tissue type and experimental setup.
-
Tissue Quality: The quality of the tissue and its fixation are critical for successful IHC. Ensure proper tissue handling and fixation procedures are followed.
-
Non-specific Background: High background can be caused by several factors, including insufficient blocking, too high a concentration of the peptide or detection reagents, or endogenous enzyme activity. Adjusting blocking conditions, titrating reagents, and ensuring proper blocking of endogenous enzymes can help reduce background.
References
- 1. lifetein.com [lifetein.com]
- 2. In IHC what should be incubation time for primary antibody and secondary antibody ? | AAT Bioquest [aatbio.com]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 5. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 6. abyntek.com [abyntek.com]
Application of Acetyl-Octreotide in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in cancer research, offering a three-dimensional culture system that recapitulates the genetic and phenotypic heterogeneity of the original tumor.[1][2][3][4][5] Acetyl-Octreotide, a synthetic analog of somatostatin, is a well-established therapeutic agent used in the management of neuroendocrine tumors and acromegaly.[3][6][7][8] Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), predominantly SSTR2 and SSTR5, which triggers a cascade of intracellular events leading to the inhibition of hormone secretion and cell proliferation.[6][7] This document provides a detailed overview of the application of this compound in organoid culture systems, including its utility in disease modeling, drug sensitivity testing, and the elucidation of underlying signaling pathways.
The anti-proliferative effects of this compound are mediated through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways such as the PI3K/Akt and TGF-β/Smad pathways.[9][10] By utilizing organoid models, researchers can investigate the efficacy of this compound in a patient-specific manner, potentially guiding personalized treatment strategies.[1][8][11]
Mechanism of Action in Organoids
This compound exerts its effects on organoids primarily by binding to SSTRs expressed on the cell surface. This interaction initiates a series of intracellular signaling events:
-
Inhibition of Proliferation: Upon binding to SSTRs, this compound can inhibit cell proliferation. In hepatocellular carcinoma cells, octreotide has been shown to significantly inhibit proliferation in a concentration-dependent manner.[2]
-
Induction of Apoptosis: A key mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis. Studies have demonstrated that octreotide can markedly increase apoptosis in cancer cells.[2]
-
Modulation of Signaling Pathways:
-
PI3K/Akt Pathway: this compound can suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This is achieved by decreasing the phosphorylation of key components like PDK1 and Akt, and activating GSK3β.[9]
-
TGF-β/Smad Pathway: In the context of pancreatic fibrosis, octreotide has been shown to ameliorate fibrosis by inhibiting the activation of pancreatic stellate cells and decreasing the expression of pro-fibrotic factors like CTGF and TGF-β1, while increasing the expression of the inhibitory Smad7.[10]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on published literature on the effects of octreotide on 2D cell cultures, adapted for an organoid context. This data should be generated and validated experimentally for specific organoid models.
Table 1: Dose-Response of this compound on Tumor Organoid Viability
| Organoid Line | This compound Concentration (mg/L) | Mean Viability (% of Control) ± SD |
| Pancreatic Cancer PDO-1 | 0 (Control) | 100 ± 4.5 |
| 0.25 | 85 ± 5.1 | |
| 0.5 | 72 ± 4.8 | |
| 1.0 | 58 ± 6.2 | |
| 2.0 | 45 ± 5.5 | |
| 4.0 | 35 ± 4.9 | |
| Colorectal Cancer PDO-2 | 0 (Control) | 100 ± 3.9 |
| 0.25 | 92 ± 4.2 | |
| 0.5 | 81 ± 5.0 | |
| 1.0 | 69 ± 5.7 | |
| 2.0 | 55 ± 6.1 | |
| 4.0 | 48 ± 5.3 |
Data is hypothetical and for illustrative purposes. Experimental validation is required.
Table 2: IC50 Values of this compound in Different Tumor Organoid Lines
| Organoid Line | Tissue of Origin | IC50 (mg/L) |
| PDO-1 | Pancreatic Ductal Adenocarcinoma | 1.25 |
| PDO-2 | Colorectal Carcinoma | 2.10 |
| PDO-3 | Neuroendocrine Tumor | 0.75 |
IC50 values are hypothetical and will vary depending on the specific organoid line and experimental conditions.
Table 3: Effect of this compound on Apoptosis in Tumor Organoids
| Organoid Line | Treatment (2.0 mg/L this compound) | Apoptotic Cells (%) ± SD |
| PDO-1 | Control | 3.2 ± 1.1 |
| This compound | 28.5 ± 3.4 | |
| PDO-2 | Control | 4.1 ± 1.5 |
| This compound | 22.8 ± 2.9 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Patient-Derived Organoid (PDO) Culture
This protocol describes the general steps for establishing and maintaining PDO cultures.
Materials:
-
Fresh tumor tissue
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factor-reduced Matrigel[7]
-
Organoid culture medium (specific to the tissue of origin, typically containing growth factors like EGF, Noggin, R-spondin, and other supplements like N-acetylcysteine, B27 supplement)[4][9]
-
Collagenase Type IV
-
DNase I
-
ROCK inhibitor (Y-27632)
-
Cell recovery solution
Procedure:
-
Tissue Digestion: a. Mince the fresh tumor tissue into small fragments (~1-2 mm). b. Digest the tissue fragments with a solution containing collagenase and DNase I at 37°C with agitation.[7] c. Monitor the digestion process until crypts or cell clusters are released.
-
Organoid Seeding: a. Collect the cell clusters by centrifugation. b. Resuspend the pellet in growth factor-reduced Matrigel on ice. c. Plate droplets of the Matrigel-cell suspension into a pre-warmed culture plate.[7] d. Allow the Matrigel domes to solidify at 37°C.
-
Organoid Culture: a. Add the appropriate organoid culture medium to each well. b. Culture the organoids at 37°C and 5% CO2. c. Change the medium every 2-3 days.
-
Organoid Passaging: a. When organoids become dense, mechanically or enzymatically dissociate them. b. Re-plate the organoid fragments in fresh Matrigel as described in step 2.
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the procedure for treating PDOs with this compound and assessing cell viability.
Materials:
-
Established PDO cultures
-
This compound stock solution
-
Organoid culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled multi-well plates suitable for luminescence readings
Procedure:
-
Plating Organoids for Assay: a. Harvest and dissociate organoids into small fragments. b. Count and resuspend the organoid fragments in Matrigel at a desired density. c. Plate the organoid-Matrigel suspension in an opaque-walled 96-well plate. d. After solidification, add organoid culture medium and culture for 24-48 hours to allow recovery.
-
This compound Treatment: a. Prepare serial dilutions of this compound in the organoid culture medium. b. Carefully remove the existing medium from the wells. c. Add the medium containing different concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mg/L) and a vehicle control. d. Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Viability Assessment: a. Equilibrate the plate and the 3D cell viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions. c. Mix the contents by orbital shaking to induce cell lysis. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control to determine the percentage of viability. b. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[6]
Protocol 3: Apoptosis Assay in Organoids
This protocol describes how to measure apoptosis in PDOs treated with this compound using a caspase-based assay.
Materials:
-
Established PDO cultures treated with this compound as in Protocol 2.
-
Caspase-Glo® 3/7 Assay System
-
Opaque-walled multi-well plates
Procedure:
-
Organoid Treatment: a. Plate and treat organoids with this compound as described in Protocol 2.
-
Apoptosis Measurement: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add the Caspase-Glo® 3/7 reagent to each well. c. Mix gently by orbital shaking. d. Incubate at room temperature for the time specified by the manufacturer. e. Measure the luminescence, which is proportional to caspase-3/7 activity and, therefore, apoptosis.
-
Data Analysis: a. Compare the luminescence readings of the treated groups to the control group to determine the fold-change in apoptosis.
Visualizations
Signaling Pathways of this compound in Cancer Organoids
Caption: this compound signaling cascade in cancer organoids.
Experimental Workflow for Drug Screening in Organoids
Caption: Workflow for this compound screening in PDOs.
Logical Relationship of this compound's Anti-Tumor Effects
Caption: Logical flow of this compound's anti-tumor action.
References
- 1. dkfz.de [dkfz.de]
- 2. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cellnatsci.com [cellnatsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 8. eurekalert.org [eurekalert.org]
- 9. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of octreotide on pancreatic fibrosis in rats with high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cells Treated with Acetyl-Octreotide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1] Like somatostatin, this compound exerts its effects by binding to somatostatin receptors (SSTRs), showing a high affinity for subtypes SSTR2 and SSTR5.[1][2] This interaction triggers a cascade of intracellular signaling events that can lead to the inhibition of hormone secretion, cell proliferation, and the induction of apoptosis.[2][3] Consequently, this compound and similar somatostatin analogs are utilized in the treatment of various conditions, including neuroendocrine tumors and acromegaly.[1][2]
Flow cytometry is a powerful technique for single-cell analysis, making it an invaluable tool for elucidating the cellular responses to drug treatments. This application note provides detailed protocols for using flow cytometry to analyze key cellular processes—apoptosis and cell cycle progression—in cells treated with this compound. Additionally, it outlines the underlying signaling pathways that can be investigated using intracellular flow cytometry.
Mechanism of Action of this compound
Upon binding to its receptors, this compound can initiate several signaling pathways:
-
Inhibition of Proliferation: Octreotide has been shown to induce a G0/G1 cell cycle block, thereby halting cell proliferation.[4] This cytostatic effect is a key component of its anti-tumor activity.[4][5]
-
Induction of Apoptosis: Several studies have demonstrated that octreotide can induce apoptosis in various cancer cell lines.[6] This programmed cell death is often mediated through the activation of caspases.[3]
-
Modulation of Signaling Pathways: The anti-proliferative and pro-apoptotic effects of this compound are mediated by complex signaling networks. A key pathway inhibited by octreotide is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[7][8] Additionally, octreotide can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels, and modulate ion channel activity.[9][10]
Data Presentation
The following table summarizes representative quantitative data from studies investigating the effects of octreotide on apoptosis and cell cycle distribution in different cell lines.
| Cell Line | Treatment | Parameter | Result | Reference |
| HepG2 (Human Hepatoma) | Octreotide (10⁻⁸ mol/L) | Early Apoptosis (Annexin-V positive) | 7.2% ± 1.4% | |
| HepG2 (Human Hepatoma) | Octreotide (10⁻⁸ mol/L) | Late Apoptosis (Annexin-V/PI positive) | 15.3% ± 2.7% | [3] |
| Human Somatotroph Tumor Cells | Octreotide (10 nM) | Caspase-3 Activity | 160% ± 20% of basal | |
| Human Somatotroph Tumor Cells | Octreotide (10 nM) | Cleaved Cytokeratin 18 Levels | 172% ± 25% of basal | [11] |
| GH3 (Rat Pituitary Tumor) | Octreotide (100 ng/ml) | Cells in G0/G1 Phase (24h) | 7.1% ± 1.4% increase | [4] |
| GH3 (Rat Pituitary Tumor) | Octreotide (100 ng/ml) | Cells in S Phase (24h) | 6.6% ± 1.3% decrease | [4] |
| CT26 (Mouse Colon Adenocarcinoma) | Octreotide | G0/G1 Phase Fraction | Significant Increase | [5][12] |
| CT26 (Mouse Colon Adenocarcinoma) | Octreotide | S-Phase Fraction | Marked Decrease | [5][12] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for its analysis using flow cytometry.
Caption: this compound signaling cascade.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Here are detailed protocols for assessing apoptosis and cell cycle distribution using flow cytometry.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13]
Principle:
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells treated with this compound and untreated control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor™ 488)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300-600 x g for 5 minutes).[14]
-
Washing: Wash the cells once with cold PBS, centrifuge, and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[14]
-
Washing: Add 2 mL of 1X Binding Buffer to each tube and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.[14]
-
Resuspension: Resuspend the cells in 200 µL of 1X Binding Buffer.[14]
-
PI Staining: Add 5 µL of PI staining solution immediately before analysis.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Principle:
PI is a fluorescent intercalating agent that stains DNA.[15] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content: G0/G1 phase cells have 2n DNA content, while G2/M phase cells have 4n DNA content. S phase cells are in the process of DNA replication and will have a DNA content between 2n and 4n.[16]
Materials:
-
Cells treated with this compound and untreated control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI staining solution (containing RNase A to prevent staining of double-stranded RNA)[17]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample by centrifugation.
-
Washing: Wash the cells once with cold PBS, centrifuge, and discard the supernatant.[17]
-
Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 9 ml of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (can be stored for several weeks at -20°C).[18]
-
Washing: Centrifuge the fixed cells (e.g., 200 x g for 10 minutes) and discard the ethanol.[17] Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[17]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.
Data Interpretation:
-
The first peak on the histogram represents cells in the G0/G1 phase.
-
The second, smaller peak with approximately double the fluorescence intensity represents cells in the G2/M phase.
-
The region between these two peaks represents cells in the S phase.
-
A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[15]
Protocol 3: Intracellular Staining for Signaling Proteins
This protocol can be adapted to detect changes in the phosphorylation status or expression levels of intracellular proteins involved in this compound signaling (e.g., phospho-Akt).
Principle:
To allow antibodies to access intracellular targets, cells must first be fixed to preserve the cellular structure and then permeabilized to create pores in the cell membrane.[19][20]
Materials:
-
Cells treated with this compound and untreated control cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)[21]
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffers)[21]
-
Fluorochrome-conjugated primary antibody against the intracellular target
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.
-
(Optional) Surface Staining: If co-staining for surface markers, perform this step before fixation.
-
Fixation: Resuspend cells in 100 µL of ice-cold Fixation Buffer and incubate for 20 minutes at room temperature.[21]
-
Washing: Add PBS, centrifuge, and discard the supernatant.[21]
-
Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[22][23]
-
Intracellular Staining: Add the fluorochrome-conjugated antibody to the permeabilized cells and incubate for 30-60 minutes at room temperature in the dark.[19][23]
-
Washing: Wash the cells with Permeabilization Buffer, centrifuge, and discard the supernatant.[19]
-
Resuspension: Resuspend the cells in an appropriate buffer (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the fluorescence intensity of the target protein.
References
- 1. bachem.com [bachem.com]
- 2. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 3. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin-14 and its analog octreotide exert a cytostatic effect on GH3 rat pituitary tumor cell proliferation via a transient G0/G1 cell cycle block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of octreotide on cell-cycle kinetics and serum carcinoembryonic antigen level in hepatic metastases of colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octreotide activates autophagy to alleviate lipopolysaccharide-induced human pulmonary epithelial cell injury by inhibiting the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postreceptor signal transduction mechanisms involved in octreotide-induced inhibition of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 13. scispace.com [scispace.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. revvity.com [revvity.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 21. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 22. Flow Cytometry Protocol | Abcam [abcam.com]
- 23. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
Techniques for Assessing Acetyl-Octreotide-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques used to assess apoptosis induced by Acetyl-Octreotide, a synthetic analog of somatostatin. The following sections detail the underlying principles of common apoptosis assays, provide step-by-step experimental protocols, and present quantitative data from relevant studies in a clear, tabular format. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Introduction to this compound and Apoptosis
Octreotide is known to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1] The induction of apoptosis is a critical mechanism behind its anti-tumor effects.[1] The binding of Octreotide to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR3, can trigger intracellular signaling cascades that lead to the activation of caspases, the key executioners of apoptosis.[1][2] This process involves both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.[3] Accurate assessment of apoptosis is crucial for evaluating the therapeutic potential of this compound and understanding its mechanism of action.
Key Techniques for Assessing Apoptosis
Several robust methods are available to detect and quantify apoptosis. The most common techniques employed in the context of this compound research include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, and differentiates between early apoptotic, late apoptotic, and necrotic cells.[3]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[4][5]
-
Caspase Activity Assays: Measures the activity of key effector caspases, such as caspase-3, which are central to the apoptotic process.[2][3][6]
-
Western Blotting: Detects the expression levels of various apoptosis-related proteins, including caspases and members of the Bcl-2 family, providing insights into the signaling pathways involved.[4][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing this compound-induced apoptosis in different cell lines.
Table 1: Apoptosis Induction by Octreotide in HepG2 Cells [3]
| Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | - | 0.5 ± 0.3 | 2.0 ± 0.3 |
| Octreotide | 10⁻⁸ mol/L | 7.2 ± 1.4 | 15.3 ± 2.7 |
Table 2: Caspase Activity in HepG2 Cells Treated with Octreotide [3]
| Caspase | Fold Increase vs. Control |
| Caspase-3 | Significantly Increased |
| Caspase-8 | Significantly Increased |
| Caspase-2 | Significantly Increased |
| Caspase-9 | Not Significantly Increased |
Table 3: Caspase-3 Activity in Human Somatotroph Tumor Cells Treated with Octreotide [2]
| Treatment | Concentration | Caspase-3 Activity (% of Basal) |
| Basal | - | 100 |
| Octreotide | 10 nM | 160 ± 20 |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining Protocol
This protocol is adapted from standard flow cytometry procedures for assessing apoptosis.[8][9][10][11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)
-
1X PBS (phosphate-buffered saline)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound at the desired concentration and for the appropriate duration. Include an untreated control group.
-
Harvest the cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with cold 1X PBS. Centrifuge at 300-500 x g for 5 minutes between washes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
TUNEL Assay Protocol
This protocol is a general guideline for TUNEL staining.[12][13]
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
1X PBS
-
Treated and untreated cells on slides or in suspension
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells twice with 1X PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells twice with 1X PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme and labeled nucleotides in the reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with 1X PBS.
-
If desired, counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, analyze by flow cytometry.
Caspase-3 Activity Assay Protocol
This protocol describes a colorimetric or fluorometric assay for caspase-3 activity.[3][6][14][15]
Materials:
-
Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Induce apoptosis with this compound.
-
Harvest and count the cells.
-
Lyse the cells using the provided lysis buffer. Incubate on ice for 10 minutes.
-
Centrifuge the cell lysate at 10,000 x g for 5 minutes to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Western Blotting Protocol for Apoptosis Markers
This protocol outlines the general steps for detecting apoptosis-related proteins by Western blotting.[7][16][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and prepare cell lysates as described in the caspase activity assay protocol.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Workflows
References
- 1. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 2. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octreotide activates autophagy to alleviate lipopolysaccharide-induced human pulmonary epithelial cell injury by inhibiting the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUNEL Assay | AAT Bioquest [aatbio.com]
- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. immunostep.com [immunostep.com]
- 12. genscript.com [genscript.com]
- 13. genscript.com [genscript.com]
- 14. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for Acetyl-Octreotide Drug Delivery Studies
Introduction
Octreotide Acetate, a synthetic octapeptide analog of the natural hormone somatostatin, is a crucial therapeutic agent for managing conditions like acromegaly and symptoms associated with certain neuroendocrine tumors.[1][2] Its primary mechanism involves inhibiting the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[3][4] However, its short biological half-life of about 90 minutes necessitates frequent administrations, posing a challenge for patient compliance and long-term treatment.[5] To overcome this limitation, advanced drug delivery systems, particularly long-acting injectable (LAI) formulations such as biodegradable microspheres, are being developed to provide sustained therapeutic effects.[6][7]
These application notes provide a comprehensive framework for the preclinical experimental design of novel Acetyl-Octreotide drug delivery systems, detailing the necessary in vitro, cellular, and in vivo studies to characterize formulation performance and predict clinical outcomes.
Mechanism of Action: Somatostatin Receptor Signaling
Octreotide Acetate exerts its effects by binding with high affinity to somatostatin receptors (SSTRs), primarily subtypes SSTR2 and SSTR5.[1][3] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The binding inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This reduction in cAMP suppresses the secretion of various hormones. Additionally, Octreotide signaling can influence cell growth and proliferation by modulating the PI3K/Akt pathway, ultimately leading to cell cycle arrest and apoptosis in tumor cells.[8][9]
Phase 1: In Vitro Drug Release Studies
The initial phase of characterization involves assessing the rate and extent of this compound release from the delivery system under controlled laboratory conditions. This data is fundamental for formulation optimization and ensuring batch-to-batch consistency.[10]
Protocol 1: In Vitro Release using Dialysis Method
Principle: This method separates the drug delivery system from the release medium using a semi-permeable membrane. The membrane allows the released drug to diffuse into the external medium, where it is sampled and quantified. This technique is suitable for nanoparticles, liposomes, and microspheres.[11]
Materials:
-
This compound Formulation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis device/tubing (e.g., with a 1 kDa Molecular Weight Cut-Off)
-
Incubator shaker set to 37°C
-
LC-MS/MS system for quantification
-
Low-binding polypropylene tubes
Procedure:
-
Accurately weigh a sample of the this compound formulation and suspend it in 1 mL of PBS.
-
Load the suspension into the dialysis device.
-
Place the dialysis device into a larger container with a known volume of pre-warmed PBS (e.g., 50 mL) to ensure sink conditions.
-
Place the entire setup in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter for 28 days), withdraw a 1 mL aliquot from the external release medium.
-
Replenish the medium with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the collected samples for Octreotide concentration using a validated analytical method like LC-MS/MS.[12]
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug load in the formulation.
Table 1: Example In Vitro Cumulative Release Data for Different Formulations
| Time (Days) | Formulation A (%) | Formulation B (%) | Formulation C (%) |
| 0.25 | 15.2 ± 1.8 | 8.1 ± 1.1 | 5.5 ± 0.9 |
| 1 | 25.6 ± 2.5 | 15.4 ± 1.9 | 10.2 ± 1.3 |
| 7 | 55.1 ± 4.1 | 38.9 ± 3.2 | 25.7 ± 2.8 |
| 14 | 78.9 ± 5.3 | 65.2 ± 4.5 | 48.9 ± 3.9 |
| 21 | 91.3 ± 4.9 | 82.1 ± 5.1 | 70.3 ± 4.6 |
| 28 | 95.8 ± 3.7 | 93.5 ± 4.2 | 88.6 ± 5.0 |
Phase 2: In Vitro Cellular Permeability Studies
To predict the in vivo absorption of a drug, cell-based assays are employed. The Caco-2 cell permeability assay is a widely accepted model that mimics the human intestinal epithelium, providing insights into a compound's ability to cross biological membranes.[13][14]
Protocol 2: Caco-2 Bidirectional Permeability Assay
Principle: Caco-2 cells, when grown on semi-permeable filters, form a polarized monolayer with tight junctions that serves as an in vitro model of the intestinal barrier.[15] By adding the drug to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side, the apparent permeability coefficient (Papp) and the potential for active efflux can be determined.[14]
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Trans-Epithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days until a differentiated monolayer is formed.[15]
-
Confirm monolayer integrity by measuring the TEER. Only use inserts with acceptable TEER values.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A-to-B transport: Add the this compound solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
For B-to-A transport: Add the this compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver compartments.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[14]
Table 2: Example Caco-2 Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Atenolol (Control) | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 | Low |
| Propranolol (Control) | 25.1 ± 3.5 | 23.9 ± 4.1 | 0.95 | High |
| This compound | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.25 | Low |
Phase 3: In Vivo Pharmacokinetic Studies
The final preclinical phase involves administering the drug formulation to animal models to study its absorption, distribution, metabolism, and excretion (ADME) profile over time. For long-acting injectables, these studies are crucial for determining the release kinetics and duration of action in vivo.[16][17]
Protocol 3: Pharmacokinetic Study of a Long-Acting Injectable Formulation
Principle: Following administration of the this compound LAI formulation to an appropriate animal model, plasma concentrations of the drug are measured over an extended period. This data allows for the determination of key pharmacokinetic parameters that describe the drug's in vivo release profile and systemic exposure.[6][18]
Materials:
-
Sprague-Dawley rats (or other appropriate species)
-
This compound LAI formulation
-
Dosing syringes and needles
-
Blood collection supplies (e.g., K2EDTA tubes)
-
Centrifuge
-
Validated LC-MS/MS method for plasma sample analysis[19]
Procedure:
-
Acclimatize animals to the study conditions for at least one week.
-
Divide animals into groups, with each group receiving a different formulation or dose level.
-
Administer a single dose of the formulation via intramuscular (IM) injection into the gluteal muscle.[20]
-
Collect blood samples (approx. 200 µL) from a suitable site (e.g., tail vein) at specified time points. A typical schedule for a 42-day study might be: 30 min, 1, 6, 24 hours, and days 3, 7, 14, 21, 28, 35, and 42 post-dose.[7]
-
Process the blood samples by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of Octreotide in the plasma samples using a validated LC-MS/MS assay.
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to determine the following parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
T½: Terminal half-life.
-
MRT: Mean Residence Time.
Table 3: Example In Vivo Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (days) | AUC(0-42d) (ng*day/mL) | T½ (days) |
| Formulation B | 25.8 ± 4.1 | 1.0 ± 0.0 | 350.6 ± 55.2 | 15.2 ± 2.8 |
| Formulation C | 15.3 ± 3.5 | 3.0 ± 0.5 | 345.1 ± 61.7 | 18.5 ± 3.1 |
Analytical Method Protocol
Protocol 4: Quantification of Octreotide in Plasma by LC-MS/MS
Principle: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the low concentrations of Octreotide typically found in plasma samples.[19] The method involves sample extraction, chromatographic separation, and mass spectrometric detection.
Materials:
-
Tandem mass spectrometer coupled with a UPLC/HPLC system
-
Analytical column (e.g., ACQUITY UPLC BEH C18)[12]
-
Plasma samples, calibration standards, and quality control (QC) samples
-
Internal standard (e.g., a stable isotope-labeled version of Octreotide)[19]
-
Reagents for sample preparation (e.g., solid-phase extraction cartridges, precipitation solvents)
Procedure:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples, standards, and QCs.
-
Add the internal standard to all samples.
-
Condition the SPE cartridges (e.g., Oasis WCX).
-
Load the plasma samples onto the cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate Octreotide from endogenous plasma components on the analytical column using a suitable gradient elution.
-
Detect and quantify Octreotide and its internal standard using multiple reaction monitoring (MRM) mode. A common transition for Octreotide is m/z 510.3 → 120.2.[12]
-
-
Data Processing:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.
-
Determine the concentration of Octreotide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. bachem.com [bachem.com]
- 4. droracle.ai [droracle.ai]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained-release delivery of octreotide from biodegradable polymeric microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In Vitro Release Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. celerion.com [celerion.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. fda.gov [fda.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Conjugation of Acetyl-Octreotide to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-Octreotide, a synthetic analog of somatostatin, is a crucial peptide for targeting tumors overexpressing somatostatin receptors (SSTRs), particularly SSTR2. Its conjugation to nanoparticles (NPs) offers significant advantages for targeted drug delivery, enhancing therapeutic efficacy and minimizing off-target side effects. The acetylation of the N-terminus of octreotide necessitates specific conjugation strategies that target other reactive functional groups on the peptide, primarily the ε-amino group of the lysine residue.
This document provides detailed application notes and experimental protocols for the conjugation of this compound to two common types of nanoparticles: polymeric nanoparticles (PLGA) and gold nanoparticles (AuNPs). It also includes information on the characterization of the resulting conjugates and the relevant biological signaling pathway.
Data Presentation: Physicochemical Properties of Octreotide-Nanoparticle Conjugates
The following tables summarize typical physicochemical properties of octreotide-nanoparticle conjugates from various studies. While specific data for this compound is limited, these values for octreotide provide a reasonable benchmark for expected characteristics.
Table 1: Characterization of Octreotide-PLGA Nanoparticles
| Formulation | Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) |
| Octreotide-PLGA MPs | PLGA | 103,000 ± 5,600 | - | - | 5.0 ± 0.03 | 55.0 ± 0.7 |
| Octreotide-PLA/PVA NPs | PLA/PVA | 189 | 0.097 | - | - | - |
Table 2: Characterization of Octreotide-Chitosan/Heparin Nanoparticles [1][2]
| Formulation | Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Octreotide-NPs | Chitosan/Heparin | 222.5 ± 10.0 | +32.5 ± 1.1 | 61.4 ± 1.0 |
| Octreotide-PEG-NPs | PEGylated Chitosan/Heparin | 334.9 ± 6.7 | +20.6 ± 2.4 | 55.7 ± 2.4 |
Table 3: Characterization of Octreotide-Gold and Silver Nanoparticles
| Formulation | Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) |
| AuNPs-Citrate | Gold | - | -35 |
| AuNPs-OCT | Gold | Increased uniformly | Inverted sign |
| AgNPs–CTT | Silver | - | -25.3 ± 0.9 |
| AgNPs–OCT | Silver | Increased | -18.4 ± 0.5 |
| AgNPs–OCT–Alg | Alginate-coated Silver | Increased | -32.5 ± 0.8 |
Signaling Pathway and Experimental Workflow
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
This compound exerts its therapeutic effect by binding to SSTR2, a G-protein coupled receptor. This interaction triggers a cascade of intracellular events that ultimately lead to the inhibition of cell proliferation and hormone secretion.
References
Best Practices for Handling and Storing Acetyl-Octreotide in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and in-vitro characterization of Acetyl-Octreotide, a synthetic octapeptide analog of somatostatin. Adherence to these best practices is crucial for maintaining the integrity, stability, and biological activity of the compound, ensuring reproducible and reliable experimental outcomes.
Product Information and Storage
Proper storage of this compound is critical to prevent degradation and maintain its biological potency. The following table summarizes the recommended storage conditions for both lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Light Exposure | Duration | Special Considerations |
| Lyophilized Powder | 4°C or colder (short-term)[1][2] | Protect from light[1][2] | Days to weeks | For long-term storage, -20°C or -80°C is recommended.[1][2] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][3] |
| Stock Solutions | -20°C | Protect from light | Up to 1 month[4] | Avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
| -80°C | Protect from light | Up to 6 months[4] | Use tightly sealed, appropriate containers (e.g., polypropylene or glass).[2] | |
| Working Solutions | 2°C to 8°C | Protect from light[5] | Up to 14 days[5] | Stability in aqueous solutions is pH-dependent, with optimal stability at pH 4.[1] |
Solution Preparation and Handling
The solubility and stability of this compound in solution are dependent on the solvent and pH. Careful consideration of these factors is necessary for preparing solutions for various experimental applications.
Solubility Data
| Solvent | Solubility | Concentration/Notes |
| Water | Soluble[6][7][8] | Easily soluble.[6] Highly water-soluble at acidic and physiological pH.[8] |
| Methanol | Slightly soluble[9] | - |
| DMSO | Slightly soluble[9] | A stock solution of >10 mM can be prepared.[10] |
| 0.1% Acetic Acid | Soluble | Recommended as an initial solvent for reconstitution.[3] |
| Isotonic Sodium Chloride (0.9%) | Easily soluble[6] | - |
Protocol for Reconstitution of Lyophilized this compound
-
Before opening the vial, allow the lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes.[1][3] This minimizes the condensation of atmospheric moisture, which can reduce the long-term stability of the peptide.[1][3]
-
Determine the appropriate solvent based on the experimental requirements and the solubility data provided above. For most aqueous applications, sterile distilled water, 0.1% acetic acid, or a suitable buffer is recommended.
-
Add the desired volume of solvent to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the peptide. Sonication may be used to aid dissolution if necessary.[3]
-
For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Safety Precautions
This compound may cause skin and eye irritation.[7] Standard laboratory safety practices should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed protocols for common in-vitro assays involving this compound.
Somatostatin Receptor 2 (SSTR2) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the SSTR2 receptor, commonly performed using the AR42J cell line, which endogenously expresses SSTR2.
Materials:
-
AR42J cells
-
Cell culture medium (e.g., F-12K medium with 20% FBS)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and a protease inhibitor cocktail)
-
Radiolabeled ligand (e.g., [125I]Tyr3-octreotide or 68Ga-DOTATOC)
-
Unlabeled this compound (for competition)
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or gamma counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture AR42J cells to 80-90% confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
A fixed concentration of the radiolabeled ligand (at or below its Kd).
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
For total binding, add binding buffer instead of unlabeled this compound.
-
For non-specific binding, add a high concentration of unlabeled somatostatin or octreotide (e.g., 1 µM).
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[10]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.
-
Experimental Workflow for SSTR2 Binding Assay
Caption: Workflow for a competitive SSTR2 binding assay.
Cell Proliferation Assay (MTT/WST-1)
This protocol measures the effect of this compound on the proliferation of a neuroendocrine tumor cell line, such as BON or QGP-1.
Materials:
-
Neuroendocrine tumor cell line (e.g., BON, QGP-1)
-
Cell culture medium
-
This compound
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[11]
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/WST-1 Assay:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
-
For WST-1 Assay:
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
-
-
Measurement:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT, and 450 nm for WST-1).[12]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for a cell proliferation assay using MTT or WST-1.
Signaling Pathway
This compound exerts its biological effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are G-protein coupled receptors.[13] The activation of these receptors initiates a cascade of intracellular signaling events.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 5. ijsart.com [ijsart.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Acetyl-Octreotide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the solid-phase synthesis of Acetyl-Octreotide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
1. Synthesis Strategy & Resin Selection
-
Q: What is the recommended solid-phase synthesis strategy for this compound?
-
A: The most common and recommended strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS). This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The N-terminal Fmoc group is removed with a mild base (e.g., piperidine in DMF), and the side-chain protecting groups (like tBu) are cleaved at the end of the synthesis with a strong acid.
-
-
Q: Which resin is most suitable for the synthesis of this compound, which has a C-terminal amino alcohol?
-
A: A 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[1][2] This resin allows for the attachment of the first amino alcohol (Fmoc-Threoninol) and subsequent cleavage under mild acidic conditions, which preserves the acid-labile side-chain protecting groups and minimizes side reactions.[2][3]
-
2. Coupling Reactions
-
Q: I am observing low coupling efficiency, especially for sterically hindered amino acids like Threonine or Valine. What can I do to improve the yield?
-
A: Low coupling efficiency is a common challenge.[4] To address this:
-
Use a more powerful coupling reagent: For difficult couplings, standard reagents like DCC/HOBt may be insufficient. Consider using aminium/uronium or phosphonium salt-based reagents such as HBTU, HATU, or HCTU, which are known to be more efficient for sterically hindered amino acids.[5][6][7]
-
Double couple: Repeat the coupling step with a fresh portion of activated amino acid and coupling reagents to drive the reaction to completion.
-
Monitor the reaction: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the presence of free primary amines on the resin before proceeding to the next step.[1][8] A positive test indicates incomplete coupling.
-
-
-
Q: How can I minimize racemization during amino acid coupling?
-
A: Racemization can be a significant issue, particularly for Cysteine residues.[9] To minimize it:
-
Choose the right coupling reagent: Additives like HOBt or Oxyma Pure can help suppress racemization.[5] Some coupling reagents are specifically designed for low racemization.[6]
-
Control the base: Use a non-nucleophilic base like diisopropylethylamine (DIEA) and avoid using it in excess.
-
Solvent choice: Using N-methylpyrrolidone (NMP) instead of DMF has been shown to reduce racemization in some cases.[9]
-
-
3. N-Terminal Acetylation
-
Q: What is the best method for N-terminal acetylation of the peptide on the resin?
-
A: N-terminal acetylation should be performed on the resin-bound peptide after the final Fmoc deprotection step.[10]
-
Standard Method: A common method is to treat the resin with a solution of acetic anhydride and a base like pyridine or DIEA in DMF.[11]
-
High-Yield Method: A highly efficient alternative is the in-situ formation of a reactive ketene intermediate using malonic acid. This method has been reported to give high yields irrespective of the peptide sequence.[12][13][14]
-
-
-
Q: I am observing side reactions during acetylation, such as O-acetylation of Serine or Threonine residues. How can I prevent this?
-
A: O-acetylation is a known side reaction.[4][15][16] To mitigate this:
-
Use milder conditions: Reduce the reaction time and temperature of the acetylation step.
-
Alternative Reagents: The malonic acid method is reported to be highly specific for N-acetylation and may reduce O-acetylation.[12][13][14]
-
Proper workup: Ensure that the acetylating reagents are thoroughly washed away after the reaction to prevent prolonged exposure.
-
-
4. Cleavage and Cyclization
-
Q: What is the recommended cleavage cocktail for releasing the peptide from the 2-CTC resin?
-
A: A common and effective cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water. A typical ratio is 95:2.5:2.5 (TFA:TIS:H2O). For peptides containing tryptophan, which is sensitive to oxidation, the addition of a scavenger like TIS is crucial.[2]
-
-
Q: Should I perform the disulfide bond cyclization on the resin or in solution?
-
A: Both methods are viable, but on-resin cyclization offers several advantages. It can prevent intermolecular dimerization and aggregation by isolating the peptide chains on the solid support, potentially leading to higher yields of the desired monomeric cyclic product.[17] Solution-phase cyclization requires highly dilute conditions to favor intramolecular cyclization.[18]
-
5. Purification
-
Q: My crude this compound shows multiple peaks on HPLC. What is the best purification strategy?
-
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[19][20][21]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system. The gradient is adjusted to effectively separate the target peptide from impurities.[20][22]
-
Fraction Collection: Collect fractions corresponding to the main peak and analyze their purity by analytical HPLC and mass spectrometry.[23]
-
-
Quantitative Data Summary
The following tables summarize reported yields for different stages of Octreotide synthesis, providing a benchmark for expected outcomes.
Table 1: Overall Yield of Octreotide Synthesis with Different Strategies
| Synthesis Strategy | Resin | Cyclization Method | Reported Yield | Reference |
| Fmoc SPPS | Amine-resin with p-carboxybenzaldehyde linker | Solution-phase | 74-78% | [24] |
| Fmoc SPPS | Rink Amide | Not Specified | 14% (for protected intermediate) | [25] |
| Automated DAN method | DAN linker | On-resin | 53% | [26] |
Table 2: Yield of Specific Steps in Octreotide Synthesis
| Step | Method/Reagents | Reported Yield | Reference |
| Fmoc-threoninol p-carboxybenzacetal formation | p-toluenesulphonic acid in chloroform | 91% | [24] |
| On-resin cyclization (model peptide) | Native Chemical Ligation on PEGA/CLEAR resin | 76-86% | [27] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) or a mixture of DCM and DMF.[1]
-
First Amino Alcohol Attachment: Couple Fmoc-Threoninol to the swelled resin in the presence of DIEA in DCM.[1]
-
Capping: Cap any unreacted sites on the resin using a solution of methanol and DIEA in DCM.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to remove the Fmoc protecting group.[22]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.[1]
-
Repeat: Repeat steps 4-8 for each amino acid in the sequence.
Protocol 2: On-Resin N-Terminal Acetylation
-
Final Fmoc Deprotection: After coupling the final amino acid (D-Phe), perform the Fmoc deprotection as described in Protocol 1, step 4.
-
Washing: Wash the resin thoroughly with DMF.
-
Acetylation:
-
Method A (Acetic Anhydride): Add a solution of 10% acetic anhydride and 5% DIEA in DMF to the resin. Agitate for 30-60 minutes.[11]
-
Method B (Malonic Acid): Use a solution of malonic acid and a carbodiimide (e.g., DIC) in DMF. This generates a ketene intermediate in situ for efficient acetylation.[12][13][14]
-
-
Washing: Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
Protocol 3: Cleavage from 2-Chlorotrityl Chloride Resin
-
Resin Preparation: Ensure the acetylated peptide-resin is dry.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 1-2 hours.[22][28]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Workflow for this compound Solid-Phase Synthesis.
Caption: Decision tree for troubleshooting low coupling efficiency.
Caption: Comparison of on-resin vs. solution-phase cyclization.
References
- 1. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 2. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 3. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 4. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]
- 9. WO2013046233A2 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 10. lifetein.com [lifetein.com]
- 11. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A highly efficient in situ N-acetylation approach for solid phase synthesis | Prof. Assaf Friedler's Lab [friedlerlab.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. protocols.io [protocols.io]
- 24. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 26. chemrxiv.org [chemrxiv.org]
- 27. On-resin native chemical ligation for cyclic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. peptide.com [peptide.com]
Technical Support Center: Acetyl-Octreotide In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-Octreotide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Octreotide Acetate?
A1: Octreotide is a synthetic octapeptide that mimics the effects of the natural hormone somatostatin. "this compound" and "Octreotide Acetate" are often used interchangeably in literature. Octreotide acetate is the acetate salt of octreotide, which is a common formulation for this peptide. For most in vitro applications, the biological activity is attributed to the octreotide peptide itself.
Q2: What is the mechanism of action of this compound?
A2: this compound is an analog of somatostatin and exerts its effects by binding to somatostatin receptors (SSTRs), with a particularly high affinity for SSTR2 and SSTR5.[1][2][3] This binding activates intracellular signaling pathways that inhibit the secretion of various hormones, including growth hormone, insulin, and glucagon.[2][3][4][5] The activation of SSTRs can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in anti-proliferative effects in various cell types.[6][7]
Q3: At what temperature should I store this compound?
A3: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability.[1] Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving.
-
Initial Steps: this compound is soluble in water, DMSO, and methanol.[1][4][9] For cell culture experiments, starting with a high-concentration stock solution in an appropriate solvent is recommended.
-
Recommended Solvents:
-
Troubleshooting Steps:
-
Choose the right solvent: For most cell-based assays, preparing a concentrated stock in DMSO is a common practice.
-
Gentle Warming: To aid dissolution, you can warm the solution to 37°C.[8][9]
-
Sonication: Using an ultrasonic bath for a short period can also help to break up any aggregates and facilitate dissolution.[8][9]
-
pH Adjustment: The stability of octreotide in aqueous solutions is pH-dependent, with the greatest stability observed at pH 4.[10] While not always necessary for initial dissolution, ensuring the final pH of your stock solution is slightly acidic may help.
-
Issue 2: I observe precipitation after adding my this compound stock solution to the cell culture medium.
-
Cause: This is a common issue when adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous medium. The rapid change in solvent polarity can cause the compound to precipitate out.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: If possible, use a lower concentration of your stock solution to minimize the amount of organic solvent introduced into the medium.
-
Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform serial dilutions in the culture medium.
-
Increase Final Volume: Add the stock solution to a larger volume of media to ensure rapid and efficient mixing, which can prevent localized high concentrations that lead to precipitation.
-
Vortexing/Mixing: Gently vortex or pipette the medium up and down immediately after adding the stock solution to ensure it is evenly dispersed.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | >10 mM; ≥53.96 mg/mL | [9] |
| Water | ≥28.85 mg/mL | [9] |
| Ethanol | ≥10.04 mg/mL | [9] |
| Acetic Acid | Soluble | [4] |
| Methanol | Slightly Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of Octreotide: 1019.24 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a few minutes.[8][9]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[8]
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 3. bachem.com [bachem.com]
- 4. Octreotide acetate | 83150-76-9 [chemicalbook.com]
- 5. Octreotide - Wikipedia [en.wikipedia.org]
- 6. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. glpbio.com [glpbio.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor signal in Acetyl-Octreotide imaging studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal in Acetyl-Octreotide imaging studies. While "this compound" is a specific term, the principles and troubleshooting steps outlined here are broadly applicable to imaging studies involving various radiolabeled somatostatin analogs like ¹¹¹In-pentetreotide (OctreoScan®) and ⁹⁹ᵐTc-EDDA/HYNIC-TOC that target somatostatin receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound imaging and what is its primary application?
This compound imaging is a molecular imaging technique used to visualize cells expressing somatostatin receptors (SSTRs).[1][2] Octreotide is a synthetic analog of the natural hormone somatostatin.[3][4] By labeling an acetylated form of octreotide with a radioactive isotope, it becomes a tracer that, when introduced into the body, binds specifically to SSTRs.[5] A special camera detects the radiation emitted by the tracer, producing images that show the location and density of these receptors.[5][6] This is particularly useful for detecting and staging neuroendocrine tumors (NETs), which often have a high expression of SSTRs.[1][2]
Q2: What are the common causes of a false-negative scan?
A false-negative scan, where a known or suspected tumor is not visualized, can occur due to several factors:
-
Concurrent Somatostatin Analog Therapy: Patients receiving therapeutic doses of octreotide or other somatostatin analogs can have their SSTRs saturated, preventing the radiolabeled tracer from binding.[7]
-
Low Receptor Expression: Some tumors, or specific subtypes like insulinomas, may have low expression of the SSTR2 subtype, which is the primary target for many octreotide-based tracers.[7][8]
-
Small Tumor Size: Lesions smaller than the resolution of the imaging system may not be detectable.
-
High Background Activity: High physiological uptake in surrounding tissues, such as the liver and spleen, can obscure smaller lesions.[1]
Q3: What can cause a false-positive result in this compound imaging?
False-positive findings can arise from physiological tracer accumulation or pathological conditions other than NETs. Common areas of physiological uptake include the pituitary gland, thyroid, liver, spleen, kidneys, and bowel.[2][7] Additionally, SSTRs can be expressed in areas of inflammation, autoimmune diseases (like rheumatoid arthritis and sarcoidosis), and after recent surgical procedures, leading to tracer uptake that could be misinterpreted as malignancy.[7][9]
Q4: How can I differentiate between tumor uptake and physiological bowel activity?
Differentiating tumor uptake from physiological bowel activity can be challenging. Delayed imaging, typically at 48 hours, can be helpful as bowel activity tends to move or decrease over time, while tumor uptake remains fixed.[8][9] The use of laxatives prior to the scan can also help to reduce intestinal activity.[6] SPECT/CT imaging, which combines functional and anatomical information, is also highly effective in localizing uptake to a specific structure.
Troubleshooting Poor Signal
Poor signal in this compound imaging can be categorized into issues related to the radiopharmaceutical, the patient, or the imaging equipment and protocol.
Radiopharmaceutical Issues
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Purity | Incomplete radiolabeling, presence of impurities, or degradation of the compound. | Perform quality control tests such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure radiochemical purity is >95%.[10][11] |
| Low Specific Activity | Insufficient amount of radionuclide incorporated per mole of peptide. | Optimize radiolabeling conditions (e.g., pH, temperature, incubation time).[12] Ensure high-quality radionuclide and peptide precursors. |
| Incorrect Formulation | Improper pH or presence of interfering substances in the final preparation. | Verify the pH of the final product is within the acceptable range for injection. Ensure all reagents are of pharmaceutical grade and sterile.[13] |
Patient-Related Factors
| Problem | Potential Cause | Recommended Solution |
| Interfering Medications | Patient is on long-acting or short-acting somatostatin analog therapy. | Discontinue long-acting analogs 4-6 weeks before imaging and short-acting analogs 24 hours prior, in consultation with the referring physician.[7] |
| Poor Hydration | Dehydration can lead to slower clearance of the radiotracer and higher background signal. | Ensure the patient is well-hydrated before and after the injection to promote renal clearance of unbound tracer.[14] |
| High Bowel Activity | Physiological excretion of the tracer through the intestines can obscure abdominal tumors. | Administer a mild laxative the day before and after the initial scan.[15] Delayed imaging (48 hours) can also be beneficial.[8] |
Imaging Protocol and Equipment Issues
| Problem | Potential Cause | Recommended Solution |
| Suboptimal Imaging Times | Imaging too early can result in high background signal, while imaging too late may lead to signal decay. | Standard protocols often involve imaging at 4, 24, and sometimes 48 hours post-injection to optimize the tumor-to-background ratio.[6][16] |
| Incorrect Image Reconstruction Parameters | Inappropriate filter selection, or number of iterations/subsets in iterative reconstruction (e.g., OSEM) can affect image quality and signal-to-noise ratio. | Optimize reconstruction parameters. For OSEM, increasing the number of iterations and subsets can improve the signal-to-noise ratio, but also increases image noise.[17] A balance must be found based on phantom studies and clinical experience. |
| Patient Motion | Movement during image acquisition can cause blurring and reduce the apparent signal intensity. | Use appropriate patient restraints and clear instructions to minimize motion. Motion correction software can also be applied during image processing. |
| Incorrect Collimator Selection | Using a collimator that is not appropriate for the energy of the radionuclide will degrade image quality. | Use a medium-energy collimator for ¹¹¹In-based agents. |
Key Experimental Protocols
Protocol 1: Radiolabeling of Octreotide Analog with ⁹⁹ᵐTc
This is a generalized protocol for labeling a HYNIC-conjugated octreotide analog with Technetium-99m.
-
Reagent Preparation:
-
Prepare a solution of the HYNIC-conjugated peptide in sterile water.
-
Prepare solutions of coligands, such as Tricine and EDDA.
-
Obtain fresh ⁹⁹ᵐTc-pertechnetate from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
-
Labeling Reaction:
-
In a sterile vial, add the HYNIC-peptide solution.
-
Add the Tricine and EDDA solutions.
-
Add the required amount of ⁹⁹ᵐTc-pertechnetate.
-
The mixture is heated in a water bath at 90-100°C for 10-15 minutes.
-
-
Quality Control:
-
Radiochemical Purity: Assessed using instant thin-layer chromatography (ITLC) or reversed-phase HPLC. A common ITLC system uses two different mobile phases to separate the labeled peptide, free pertechnetate, and reduced/hydrolyzed technetium. The radiochemical purity should exceed 95%.[10]
-
Sterility and Apyrogenicity: The final product should be passed through a 0.22 µm sterile filter. Sterility and endotoxin testing should be performed according to pharmacopeial standards.[18]
-
Protocol 2: In Vitro Cell Binding and Internalization Assay
-
Cell Culture: Culture a cell line known to express SSTRs (e.g., C6 glioma cells) in appropriate media.[10]
-
Binding Assay:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Incubate the cells with increasing concentrations of the non-radiolabeled "cold" this compound to determine non-specific binding.
-
In parallel wells, incubate the cells with a fixed concentration of radiolabeled this compound and increasing concentrations of the cold peptide.
-
After incubation, wash the cells to remove unbound radiotracer and measure the cell-associated radioactivity using a gamma counter.
-
The 50% inhibitory concentration (IC50) can be calculated to determine the binding affinity.[10]
-
-
Internalization Assay:
-
Incubate the cells with the radiolabeled peptide at 37°C for various time points.
-
At each time point, treat one set of cells with an acid wash (e.g., glycine buffer, pH 2.8) to strip surface-bound radioactivity. The remaining cell-associated radioactivity is considered internalized.
-
A parallel set of cells is washed with a neutral buffer to measure total cell-associated radioactivity (surface-bound + internalized).
-
The percentage of internalized radiotracer can then be calculated.[10]
-
Visualizations
References
- 1. Octreotide scan - Wikipedia [en.wikipedia.org]
- 2. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oncolink.org [oncolink.org]
- 6. msac.gov.au [msac.gov.au]
- 7. Investigation of Different Factors Affecting the Quality of SPECT Images: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, radiolabeling, and preclinical evaluation of a new octreotide analog for somatostatin receptor-positive tumor scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue 68Ga DOTA NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From octreotide to shorter analogues: Synthesis, radiolabeling, stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. Octreotide Scan - InsideRadiology [insideradiology.com.au]
- 15. Somatostatin and Somatostatin Receptors in Tumour Biology | MDPI [mdpi.com]
- 16. radiology.wisc.edu [radiology.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Acetyl-Octreotide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Acetyl-Octreotide from its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Impurities in this compound can originate from the manufacturing process or degradation. Common impurities include:
-
Process-Related Impurities: These can include isomers, truncated or extended peptide sequences, and products of incomplete deprotection. Specific examples are des-Octreotide, oxidized Octreotide, and deamidated Octreotide.[1]
-
Degradation Products: Octreotide is susceptible to degradation under various conditions. Degradation can be accelerated by factors like temperature, humidity, and light.[2] Common degradation products include various forms of truncations, disulfide isomers, epimers, and additional acetyl protections at the N-terminus and the side chain of Lysine.[1]
-
Specific Identified Impurities: Several specific impurities have been identified, including (N-O) acyl isomer of Octreotide, Ac-Octreotide, D-allo-Thr(6)-Octreotide, D-Cys(2)-Octreotide, D-Phe(3)-Octreotide, Linear Octreotide, and Octreotide Acid.[1]
Q2: What is a typical starting HPLC method for the analysis of this compound and its impurities?
A2: A common starting point for the analysis of this compound is a reversed-phase HPLC (RP-HPLC) method. A typical setup would involve:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B. A shallow gradient is often preferred for peptide separations.[5]
-
Column Temperature: Elevated temperatures, such as 35°C or 55°C, can improve peak shape and selectivity.[3][4]
Q3: Why is Trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide separations?
A3: TFA is an ion-pairing agent that is added to the mobile phase in reversed-phase chromatography of peptides for several reasons:
-
Improved Peak Shape: It masks the residual silanol groups on the silica-based column packing, which can cause peak tailing.
-
Increased Retention: It forms ion pairs with the basic residues of the peptide, increasing their hydrophobicity and thus their retention on the non-polar stationary phase.
-
Enhanced Resolution: By improving peak shape and modifying retention, TFA often leads to better separation of closely related peptides and their impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound.
Problem 1: Poor Resolution Between this compound and Impurities
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Gradient Slope | For peptides, a shallow gradient is often necessary to achieve good resolution.[5] Try decreasing the rate of change of the organic solvent concentration (e.g., from 1% B/min to 0.5% B/min). |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly affect the charge and, therefore, the retention of peptides.[5] Investigate the effect of slightly adjusting the pH of mobile phase A. |
| Incorrect Column Chemistry | If a C18 column does not provide adequate selectivity, consider trying a different stationary phase, such as C8 or a phenyl-hexyl column.[5] |
| Elevated Column Temperature | Increasing the column temperature can alter selectivity and improve peak shape.[7] Experiment with temperatures in the range of 30-60°C. |
Problem 2: Peak Tailing for this compound or Impurity Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Residual silanol groups on the column packing can interact with basic amino acid residues in the peptides, causing tailing. Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) is present in the mobile phase.[8] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or replace the column if necessary. |
Problem 3: Variable or Drifting Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[9] |
| Mobile Phase Instability | Prepare fresh mobile phases daily and ensure they are well-mixed and degassed. Changes in mobile phase composition can lead to retention time shifts. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. Even small temperature variations can affect retention times.[7] |
| Pump Malfunction | Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) can cause retention time variability. Purge the pump and check for leaks.[10] |
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for this compound Impurity Profiling
This protocol provides a starting point for developing a method to separate this compound from its impurities.
-
HPLC System: A standard HPLC system with a gradient pump, UV detector, and column oven.
-
Column: Waters X-Bridge C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 55°C.[3]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 30 | 35 | 65 |
| 35 | 35 | 65 |
| 40 | 90 | 10 |
| 50 | 90 | 10 |
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
Quantitative Data
Table 1: Example Retention Times for Octreotide and Related Compounds
The following table provides example retention times obtained using a specific RP-HPLC method. Note that these times may vary depending on the exact HPLC system, column, and mobile phase preparation.
| Compound | Retention Time (min) |
| N-Acetyl Octreotide | 24.32 |
| Octreotide | 28.23 |
| Des Threoninol Octreotide | 34.24 |
| (Data adapted from a study using a Waters X-Bridge C18 column with a gradient elution at 55°C and detection at 210 nm)[3][6] |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues with this compound.
References
- 1. Octreotide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Analysis of impurities in octreotide acetate and its injection: Ingenta Connect [ingentaconnect.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. rsc.org [rsc.org]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. ejpmr.com [ejpmr.com]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. hplc.eu [hplc.eu]
- 9. tajhizshimi.com [tajhizshimi.com]
- 10. Guida alla risoluzione dei problemi in HPLC [sigmaaldrich.com]
How to prevent degradation of Acetyl-Octreotide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Acetyl-Octreotide during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound is primarily influenced by temperature, light, pH, and interaction with certain excipients or container materials.[1][2] Exposure to high temperatures, direct sunlight, and non-optimal pH can lead to significant degradation.[1][3]
Q2: My this compound solution appears cloudy after storage. What could be the cause?
A2: Cloudiness or precipitation can indicate physical instability or degradation. This may be caused by improper storage temperature, pH shifts in the solution, or interaction with incompatible container materials. It is crucial to visually inspect the solution for any particulate matter before use.
Q3: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What do these represent?
A3: Unexpected peaks on an HPLC chromatogram often correspond to degradation products. The primary degradation pathways for this compound are hydrolysis and acylation, which result in various degradation products.[3][4][5] A common degradation product is [des-Thr-ol]8-OCT, formed at elevated temperatures.[6]
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the container material can influence stability. Studies have been conducted on the stability of octreotide acetate in polypropylene syringes, showing that it can be stable for a specific duration under controlled conditions.[2][7] When using polymeric delivery systems like PLGA, acylation of the peptide can be a significant issue.[3][4][5][8]
Q5: Are there any known incompatibilities with other substances?
A5: Yes, this compound can be incompatible with certain substances. For instance, its stability is decreased in the presence of sodium bisulfite in a concentration-dependent manner.[9][10][11] Therefore, care should be taken when preparing mixed infusions.
Storage Recommendations
To ensure the integrity of your this compound samples, adhere to the following storage guidelines:
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate at 2°C to 8°C (36°F to 46°F).[1][12][13] For prolonged storage, -20°C is also recommended. | To slow down chemical degradation processes like hydrolysis. |
| Light | Protect from light by storing in a dark place or using light-protective containers.[1][12][13] | To prevent photodegradation. |
| pH | Maintain the pH of aqueous solutions around 4.0 for optimal stability.[3][14] | Degradation is accelerated at both acidic and alkaline pH. |
| Formulation | For long-term controlled-release formulations, be mindful of interactions with polymers like PLGA that can cause acylation.[3][4][5][8] | To prevent the formation of acylated peptide impurities. |
| Reconstituted Solution | After reconstitution, the solution should be used immediately.[13] If stored at room temperature (20°C to 30°C), it is stable for 14 days if protected from light.[12] | To minimize degradation in the less stable solution state. |
Experimental Protocols
Protocol: Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a solution formulation.
1. Materials:
- This compound sample
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- HPLC system with a C18 column and UV detector (210 nm or 215 nm)[4][15]
- pH meter
- Temperature-controlled storage chambers
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable buffer (e.g., acetate buffer at pH 4.0).[3][14]
- Aliquot the solution into multiple vials for storage under different conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).
- Prepare control samples to be analyzed at time zero.
3. HPLC Method:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the peptide and any degradation products. For example, a linear gradient from 20% to 50% acetonitrile over 20 minutes.[4]
- Flow Rate: 1.0 mL/min[4][15]
- Column Temperature: 25°C[15]
- Injection Volume: 10-20 µL
- Detection Wavelength: 210 nm or 215 nm[4][15]
4. Stability Study:
- At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve samples from each storage condition.
- Allow the samples to come to room temperature.
- Analyze the samples by HPLC.
- Quantify the amount of intact this compound and any major degradation products. The percentage of remaining this compound is calculated relative to the time-zero sample.
Visualizations
Degradation Pathways
Caption: Key degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a stability study of this compound.
References
- 1. viatris.com [viatris.com]
- 2. Stability of octreotide acetate in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible blocking of amino groups of octreotide for the inhibition of formation of acylated peptide impurities in poly(lactide-co-glycolide) delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The compatibility and stability of octreotide acetate in the presence of diamorphine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation of octreotide: I. Separation of positional isomers and stability against acylation by poly(D,L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of the stability of octreotide in a mixed infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. tevaoctreotide.com [tevaoctreotide.com]
- 14. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 15. ijsart.com [ijsart.com]
Addressing off-target effects of Acetyl-Octreotide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Acetyl-Octreotide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the natural hormone somatostatin.[1][2] Its primary mechanism of action is to bind to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, with high affinity.[3][4] This binding activates intracellular signaling cascades that inhibit the secretion of various hormones, such as growth hormone, insulin, and glucagon.[1][3][5] It can also have anti-proliferative effects in cells that express these receptors.[1][6]
Q2: What are the expected on-target effects of this compound in a responsive cell line?
In cell lines expressing SSTR2 and/or SSTR5, this compound is expected to:
-
Induce cell cycle arrest, leading to a decrease in cell proliferation.[6][7]
-
Modulate ion channel activity, such as opening potassium channels and blocking calcium influx.[3]
Q3: I am observing unexpected effects in my cell culture after treatment with this compound. Could these be off-target effects?
While this compound is highly specific for SSTR2 and SSTR5, off-target effects can occur, especially at high concentrations. Unexpected effects could include changes in cell morphology, adhesion, or the modulation of signaling pathways not typically associated with SSTR activation. It is also possible that the observed effects are due to the specific characteristics of your cell line or experimental conditions.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
The most common reason for a lack of response is low or absent expression of the target receptors, SSTR2 and SSTR5, in your cell line.[9][10] Some established neuroendocrine tumor cell lines have been shown to have significantly lower SSTR expression compared to human tumors.[9][10] Other possibilities include:
-
Incorrect dosage: The concentration of this compound may be too low to elicit a response.
-
Degradation of the compound: Ensure proper storage and handling of the this compound stock solution.
-
Cell line misidentification: It is crucial to ensure the identity of your cell line.
Q5: How can I confirm that the observed effects are on-target and mediated by SSTR2/SSTR5?
To confirm on-target effects, you can perform the following experiments:
-
Receptor Expression Analysis: Verify the expression of SSTR2 and SSTR5 in your cell line at the mRNA and protein level using techniques like qPCR, western blotting, or flow cytometry.
-
Use of a Specific Antagonist: Co-treatment with a specific SSTR2/SSTR5 antagonist should reverse the effects of this compound.
-
Knockdown or Knockout of the Receptor: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of SSTR2/SSTR5 should abolish the response to this compound.[7]
-
Control Cell Line: Use a cell line known to be negative for SSTR2 and SSTR5 expression as a negative control.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or secretion. | Low or no expression of SSTR2 and SSTR5 in the cell line.[9][10] | - Verify SSTR2 and SSTR5 expression using qPCR, Western Blot, or Flow Cytometry.- Use a positive control cell line known to express these receptors (e.g., AR42J).[6] |
| Inadequate concentration of this compound. | - Perform a dose-response experiment to determine the optimal concentration (typically in the nM range).[11][12] | |
| Degraded this compound stock. | - Prepare a fresh stock solution and store it properly according to the manufacturer's instructions. | |
| High levels of cell death, even at low concentrations. | The cell line is highly sensitive to SSTR-mediated apoptotic pathways. | - Perform a detailed dose-response and time-course experiment to find a therapeutic window.- Measure markers of apoptosis (e.g., caspase-3 activation). |
| Off-target cytotoxicity. | - Test the effect of this compound on a control cell line lacking SSTR2/SSTR5.- Use an SSTR2/SSTR5 antagonist to see if it rescues the cells from death. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | - Standardize all cell culture parameters, including cell density, passage number, and media composition.[13] |
| Contamination of the cell culture. | - Regularly check for microbial contamination.[13] | |
| Changes in cell morphology not typical of SSTR activation. | Potential off-target effects on the cytoskeleton or adhesion molecules. | - Document morphological changes with microscopy.- Investigate key signaling pathways related to cell morphology.- Compare with a control cell line. |
Quantitative Data
Binding Affinity of Octreotide and Analogs to Somatostatin Receptor Subtypes (IC50 in nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| Octreotide | >1000 | 1.1 | 140 | >1000 | 6.3 |
| Ga-DOTA-[Tyr3]-octreotide | >1000 | 2.5 | 234 | >1000 | 236 |
| Y-DOTA-[Tyr3]-octreotide | >1000 | 21.5 | 211 | >1000 | 114 |
| In-DTPA-[Tyr3]-octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |
Data adapted from Reubi et al. (2000). Lower IC50 values indicate higher binding affinity.[14]
Experimental Protocols
Protocol 1: Verification of SSTR2 Expression by Western Blot
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against SSTR2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensity relative to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Dose-Response Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 48, 72, or 96 hours).
-
Proliferation Measurement: Measure cell proliferation using a suitable assay, such as MTT, WST-1, or direct cell counting.
-
Data Analysis: Plot the proliferation data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
Caption: Logical relationship for identifying on-target effects.
References
- 1. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 2. bachem.com [bachem.com]
- 3. bachem.com [bachem.com]
- 4. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct effects of octreotide on osteoblast cell proliferation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 11. Inhibitory effect of the somatostatin analog octreotide on rat pituitary tumor cell (GH3) proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Acetyl-Octreotide Dosage for In Vivo Experiments
Welcome to the technical support center for the utilization of Acetyl-Octreotide in in vivo research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on dosage refinement, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5, and to a lesser extent SSTR3. Upon binding, it activates intracellular signaling cascades that inhibit the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[1] Furthermore, it can induce anti-proliferative effects in tumor cells by modulating signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[2]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: Based on published studies, a common starting dose for subcutaneous (s.c.) administration in mouse xenograft models ranges from 5 to 100 µg/kg, administered once or twice daily.[3][4][5] The optimal dose will depend on the specific tumor model, the expression level of somatostatin receptors on the tumor cells, and the desired therapeutic endpoint. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should I prepare and store this compound for in vivo use?
A3: this compound for injection is typically supplied as a sterile solution or a lyophilized powder. For lyophilized powder, reconstitute using sterile, isotonic saline or dextrose 5% in water.[6] It is crucial to allow the vial to reach room temperature before reconstitution.[7][8] Once reconstituted, the solution is stable for 24 hours in sterile isotonic saline or 5% dextrose in water.[6] For long-term storage, refrigerate at 2-8°C and protect from light.[9] Before administration, visually inspect the solution for particulate matter and discoloration.[10]
Q4: What are the common routes of administration for this compound in animal studies?
A4: The most common route of administration in preclinical in vivo studies is subcutaneous (s.c.) injection.[3][4][5][11] Intramuscular (i.m.) injection is also used, particularly for long-acting release formulations.[7] Intravenous (i.v.) administration is less common for routine dosing but may be used in specific pharmacokinetic studies.[10]
Q5: Can I expect to see tumor shrinkage with this compound treatment?
A5: this compound's primary effect is often cytostatic, meaning it inhibits tumor growth rather than causing significant tumor regression.[12] However, some studies have reported tumor shrinkage.[13] The antiproliferative effect is more pronounced in tumors that express high levels of somatostatin receptors.[11] It is important to include appropriate control groups and have a sufficiently long observation period to assess the impact on tumor growth.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on tumor growth | 1. Low or absent somatostatin receptor (SSTR) expression on tumor cells: this compound's efficacy is dependent on SSTR expression. 2. Insufficient dosage: The administered dose may be too low to achieve a therapeutic concentration at the tumor site. 3. Rapid clearance of the compound: The dosing frequency may be inadequate to maintain therapeutic levels. 4. Drug resistance: Tumor cells may have developed mechanisms to bypass the inhibitory signals of this compound. | 1. Confirm SSTR expression: Verify SSTR2 and SSTR5 expression in your tumor cells or xenograft tissue using techniques like immunohistochemistry (IHC) or Western blot. 2. Perform a dose-escalation study: Test a range of higher doses to identify an effective concentration.[15][16] 3. Increase dosing frequency: Consider administering the drug more frequently (e.g., twice daily instead of once) or using a long-acting release formulation. 4. Investigate downstream signaling pathways: Analyze key components of the PI3K/Akt pathway to see if they are being modulated as expected. |
| Injection site reaction (e.g., swelling, redness) | 1. Irritation from the vehicle or the compound itself. 2. High injection volume for the site. 3. Repeated injections at the same site. [10][17] 4. Improper injection technique. | 1. Use a biocompatible vehicle: Ensure the vehicle is sterile and non-irritating. Consider adjusting the pH of the solution to be closer to physiological pH. 2. Reduce injection volume: For mice, the maximum subcutaneous injection volume is generally 10 µl/g of body weight.[6] Split larger doses into multiple injection sites. 3. Rotate injection sites: Systematically vary the location of subcutaneous injections to prevent chronic irritation.[10][17] 4. Refine injection technique: Ensure the injection is truly subcutaneous and not intradermal. Use a new sterile needle for each injection. |
| Animal distress or adverse effects (e.g., changes in blood glucose, lethargy) | 1. Pharmacological effects of this compound: It can affect glucose metabolism, potentially causing hypoglycemia or hyperglycemia.[1][12] 2. Dose is too high. | 1. Monitor animal health closely: Regularly check for signs of distress. Monitor blood glucose levels if there are concerns about metabolic effects. 2. Reduce the dose: If adverse effects are observed, consider lowering the dose or the frequency of administration. |
| Variability in tumor growth within the same treatment group | 1. Inconsistent tumor cell implantation. 2. Variability in drug administration. 3. Differences in individual animal response. | 1. Standardize tumor cell implantation: Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. 2. Ensure accurate and consistent dosing: Carefully calculate and administer the correct dose for each animal based on its weight. 3. Increase group size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results. |
Quantitative Data Summary
The following tables summarize typical dosage ranges of this compound used in preclinical in vivo studies.
Table 1: this compound Dosage in Mouse Models
| Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| Nude Mice | Pancreatic (MiaPaCa-2) | 5 µg or 50 µ g/mouse | Subcutaneous (s.c.) | Twice daily | [3][11] |
| Nude Mice | Breast (ZR-75-1) | 5 µg or 50 µ g/mouse | Subcutaneous (s.c.) | Twice daily | [3][11] |
| Nude Mice | Gastric (SGC-7901) | 100 µg/kg | Subcutaneous (s.c.) | Daily | [4] |
| CBA Immunosuppressed Mice | Pancreatic (PXZ-40/6) | 100 µg/kg | Subcutaneous (s.c.) | Twice daily | [5] |
| BALB/c Mice | Colonic Adenocarcinoma (CT26) | Not specified | Not specified | Not specified | [10] |
| WIRS Mice | Gastric Mucosal Injury | 1.0, 10.0, 100 µg/kg, 1.0 or 10 mg/kg | Intragastric (i.g.) | Single dose | [18] |
| WIRS Mice | Gastric Mucosal Injury | 0.1 mg/kg | Subcutaneous (s.c.) | Single dose | [18] |
Table 2: this compound Dosage in Rat Models
| Rat Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| Rats | DMBA-induced Mammary Tumors | 10 µg/kg/h | Continuous infusion | - | [3][11] |
| Rats | Gastric Mucosal Function | 1-100 µg/kg | Subcutaneous (s.c.) | Single dose | [18] |
| Nude Rats | Neuroblastoma (SH-SY5Y) | 10 µ g/rat | Subcutaneous (s.c.) | Every 12 hours | [19] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study in a Mouse Xenograft Model
-
Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., SGC-7901) under standard conditions.
-
Prior to inoculation, harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 2 x 10^7 cells/mL.
-
Maintain cell suspension on ice until injection.
-
-
Animal Handling and Tumor Inoculation:
-
Use immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.[20]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.[9]
-
When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign mice to treatment and control groups (n=6-10 mice per group).
-
-
This compound Administration:
-
Prepare this compound solution in a sterile vehicle (e.g., 0.9% saline).
-
For the treatment group, administer this compound subcutaneously at the desired dose (e.g., 100 µg/kg) daily.
-
For the control group, administer an equivalent volume of the vehicle.
-
Rotate the injection site to avoid local irritation.[10]
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 4-8 weeks).
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition rate (%) using the formula: [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100%.[4]
-
Perform statistical analysis to determine the significance of the observed differences between groups.
-
Protocol 2: Subcutaneous Injection in a Mouse
-
Preparation:
-
Gather necessary materials: sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge), the substance to be injected, gloves, and alcohol swabs.[5]
-
Ensure the injection solution is at room temperature to minimize discomfort.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and back of the neck (scruffing). This immobilizes the head and forelimbs.
-
-
Injection Procedure:
-
Clean the injection site (e.g., the scruff or the flank) with an alcohol swab.[3]
-
Create a "tent" of skin by lifting the scruff.
-
Insert the needle, bevel up, at the base of the skin tent at a shallow angle (approximately 15-30 degrees).[4][5]
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, reposition the needle.[3][6]
-
Slowly and steadily depress the plunger to inject the solution.[6][21]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling cascade via the PI3K/Akt pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing this compound efficacy in a xenograft model.
References
- 1. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. tevaoctreotide.com [tevaoctreotide.com]
- 8. youtube.com [youtube.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-dose octreotide acetate for management of gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety review: dose optimization of somatostatin analogs in patients with acromegaly and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Acute in vivo effect of octreotide acetate, a somatostatin analogue on the cellular function of gastric mucosa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Xenograft tumor model [bio-protocol.org]
- 21. assaygenie.com [assaygenie.com]
Minimizing non-specific binding in Acetyl-Octreotide receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Acetyl-Octreotide receptor assays.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding can obscure true receptor-ligand interactions, leading to inaccurate data. This guide addresses common issues in a question-and-answer format.
Q1: My non-specific binding is excessively high. What are the most common causes?
A1: High non-specific binding in this compound receptor assays can stem from several factors:
-
Suboptimal Blocking: Inadequate or inappropriate blocking agents fail to saturate all non-specific sites on the membrane or plate surface.
-
Inappropriate Buffer Composition: The pH, ionic strength, or presence of certain ions in the assay buffer can promote non-specific interactions.
-
Excessive Radioligand Concentration: Using a radiolabeled this compound concentration that is too high can lead to increased binding to non-receptor sites.
-
Insufficient Washing: Inadequate or overly harsh washing steps can either leave unbound radioligand behind or cause dissociation of the specific receptor-ligand complex.[1]
-
Lipophilicity of the Ligand: Highly lipophilic ligands can partition into the cell membrane, contributing to non-specific binding.
-
Low Receptor Expression: If the target receptor (primarily somatostatin receptor subtype 2, SSTR2) is expressed at low levels, the proportion of non-specific to specific binding will be higher.[2]
Q2: What blocking agents are recommended for this compound receptor assays?
A2: The choice of blocking agent is critical. For peptide ligands like this compound, protein-based blockers are commonly used. It is essential to empirically test different blocking agents and concentrations to find the optimal condition for your specific assay system.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 0.1 - 5% (w/v) | Most commonly used. Fraction V is a cost-effective starting point. Fatty-acid-free BSA is preferred to reduce hydrophobic interactions. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Effective and inexpensive, but may contain endogenous biotin and phosphoproteins that can interfere with certain detection methods. |
| Normal Goat Serum (or serum from the species of the secondary antibody) | 1 - 10% (v/v) | Can be very effective in reducing background from secondary antibody cross-reactivity in immunoassays. |
| Polyethyleneimine (PEI) | 0.1 - 0.5% (v/v) | Often used to pre-treat filter mats in filtration assays to reduce non-specific binding of positively charged ligands. |
Q3: How can I optimize my assay buffer to reduce non-specific binding?
A3: Buffer optimization is crucial. Consider the following adjustments:
-
pH: Maintain a physiological pH, typically between 7.2 and 7.6. Deviations can alter protein charges and increase non-specific interactions.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can disrupt electrostatic interactions that contribute to non-specific binding.
-
Additives: Including a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) can help to reduce hydrophobic interactions. The addition of protease inhibitors is also recommended to prevent the degradation of both the peptide ligand and the receptor.[3]
Q4: What is the optimal concentration of radiolabeled this compound to use?
A4: For saturation binding experiments, you should use a range of concentrations that span below and above the expected dissociation constant (Kd) of the ligand for its receptor. For competitive binding assays, a concentration of the radioligand at or below its Kd is recommended to ensure that a sufficient proportion of the binding can be displaced by the unlabeled ligand. Using a concentration that is too high will saturate the receptors and increase the likelihood of non-specific binding.
Q5: How should I optimize the wash steps?
A5: The goal of washing is to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Wash Buffer: Use ice-cold wash buffer to slow the dissociation rate of the receptor-ligand complex.[1] The composition of the wash buffer should be similar to the assay buffer.
-
Number and Duration of Washes: Perform multiple, quick washes rather than one long wash. Typically, 3-5 washes are sufficient.
-
Filtration Assays: Ensure that the vacuum is not too strong, as this can cause the filters to dry out and increase non-specific retention of the radioligand.
Frequently Asked Questions (FAQs)
Q: Which somatostatin receptor subtype does this compound primarily bind to?
A: Octreotide, and by extension this compound, is a somatostatin analog that binds with high affinity primarily to the somatostatin receptor subtype 2 (SSTR2).[2] It also shows moderate affinity for SSTR5 and lower affinity for SSTR3.[2]
Q: How do I determine non-specific binding in my assay?
A: Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a saturating concentration of an unlabeled competitor. This competitor will occupy all the specific receptor sites, so any remaining bound radioligand is considered non-specific. A common choice for the unlabeled competitor is a high concentration (e.g., 1-10 µM) of unlabeled Octreotide or this compound itself.[4]
Q: Should I use whole cells or membrane preparations for my assay?
A: Both can be used, and the choice depends on the specific research question.
-
Whole Cells: Assays with intact cells provide a more physiologically relevant context, as receptors are in their native environment. However, internalization of the receptor-ligand complex can be a factor.
-
Membrane Preparations: Using isolated cell membranes allows for more direct access to the receptors and can reduce issues related to cellular uptake and metabolism of the ligand. This is often the preferred method for initial binding characterization.
Q: What is a typical incubation time and temperature for the binding reaction?
A: A common starting point is to incubate for 60-120 minutes at room temperature or 37°C to ensure that the binding reaction reaches equilibrium.[1][5] However, the optimal time and temperature should be determined empirically for your specific system by performing time-course and temperature-dependence experiments.
Experimental Protocols
Saturation Binding Assay
This experiment is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of radiolabeled this compound.
Materials:
-
Radiolabeled this compound
-
Unlabeled Octreotide or this compound
-
Cell membranes or whole cells expressing SSTR2
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (pre-soaked in 0.5% PEI for filtration assays)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the radiolabeled this compound in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a saturating concentration of unlabeled Octreotide (e.g., 1 µM).
-
Add the cell membrane preparation or whole cells to all tubes.
-
Add the corresponding concentration of radiolabeled this compound to all tubes.
-
Incubate the tubes at the optimized temperature and time with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 5 mL).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
Competitive Binding Assay
This experiment is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., a novel drug candidate) by measuring its ability to compete with a fixed concentration of radiolabeled this compound for binding to the receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled competitor compound of interest.
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor compound in binding buffer.
-
Prepare three sets of tubes: one for total binding (no competitor), one for non-specific binding (saturating concentration of unlabeled Octreotide), and one for the competition curve (serial dilutions of the competitor compound).
-
Add the cell membrane preparation or whole cells to all tubes.
-
Add the appropriate competitor dilution to the competition tubes and the saturating concentration of unlabeled Octreotide to the non-specific binding tubes.
-
Add a fixed concentration of radiolabeled this compound (typically at or below its Kd) to all tubes.
-
Incubate, filter, and wash as described for the saturation binding assay.
-
Count the radioactivity in the filters.
-
Plot the percentage of specific binding as a function of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled octreotide for the demonstration of somatostatin receptors in malignant lymphoma and lymphadenopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Large-Scale Acetyl-Octreotide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of Acetyl-Octreotide, a potent synthetic analog of somatostatin, presents a series of intricate challenges that demand precise control over each chemical transformation. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during production, from solid-phase synthesis of the linear peptide to the critical cyclization, acetylation, and final purification stages.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of this compound?
A1: The primary hurdles in the large-scale production of this compound include:
-
Low yield and purity: Incomplete reactions and the formation of side products can significantly reduce the overall yield and purity of the final product.
-
Aggregation and poor solubility: The peptide chain, particularly in its linear form, can aggregate, leading to difficulties in synthesis and purification.
-
Incomplete or incorrect disulfide bond formation: The intramolecular cyclization to form the disulfide bridge is a critical step that can be prone to the formation of dimers or other incorrect isomers.
-
Side reactions during acetylation: The acetylation of the N-terminus must be selective to avoid modification of other reactive groups within the peptide.
-
Removal of impurities: The final product must be purified to a high degree to remove process-related impurities and byproducts, which can be challenging at a large scale.
Q2: What is the difference between Octreotide Acetate and this compound?
A2: It is crucial to distinguish between "Octreotide Acetate" and "this compound." "Octreotide Acetate" typically refers to the acetate salt of Octreotide, where the acetate ion is a counter-ion to the protonated amine groups of the peptide. In contrast, "this compound" refers to a chemically modified version of Octreotide where the N-terminal amine group is covalently bonded to an acetyl group (-COCH3). This guide focuses on the challenges related to the synthesis of the N-terminally acetylated peptide.
Troubleshooting Guide
Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
| Potential Cause | Troubleshooting Action |
| Incomplete Coupling Reactions | - Increase coupling time and/or temperature. - Use a different coupling reagent (e.g., HBTU, HATU). - Perform double coupling for difficult amino acid additions. |
| Peptide Aggregation on Resin | - Use a more polar solvent system (e.g., NMP instead of or mixed with DMF). - Incorporate pseudoprolines or other protecting groups that disrupt secondary structure formation. - Synthesize at a lower temperature to reduce aggregation. |
| Steric Hindrance | - For bulky amino acids, use pre-activated esters or allow for longer coupling times. |
Problem 2: Inefficient Cyclization (Disulfide Bond Formation)
| Potential Cause | Troubleshooting Action |
| Formation of Intermolecular Dimers | - Perform the cyclization reaction under high dilution to favor intramolecular reaction. - Optimize the pH of the reaction buffer (typically around 8-9). |
| Oxidation of other residues (e.g., Tryptophan) | - Use a milder oxidizing agent (e.g., air oxidation, DMSO). - Add scavengers to the reaction mixture to protect sensitive residues. |
| Slow Reaction Rate | - Increase the temperature of the reaction. - Use a catalyst for the oxidation reaction. |
Problem 3: Non-selective or Incomplete N-terminal Acetylation
| Potential Cause | Troubleshooting Action |
| Acetylation of Lysine Side Chain | - Ensure the Lysine side chain is adequately protected during the acetylation step. - Perform the acetylation at a controlled pH (around 4.5-6.0) to favor N-terminal acetylation.[1] |
| Incomplete Acetylation | - Increase the molar excess of the acetylating agent (e.g., acetic anhydride). - Increase the reaction time and/or temperature. - Use a more reactive acetylating agent. |
Problem 4: Difficulty in Final Purification by Preparative HPLC
| Potential Cause | Troubleshooting Action |
| Poor Peak Resolution | - Optimize the gradient of the mobile phase. - Use a column with a different stationary phase (e.g., C8 instead of C18). - Adjust the pH of the mobile phase. |
| Co-elution of Impurities | - Employ orthogonal purification methods (e.g., ion-exchange chromatography followed by reversed-phase HPLC). |
| Low Recovery from the Column | - Ensure the peptide is fully dissolved in the loading buffer. - Check for precipitation of the peptide on the column. |
Quantitative Data Summary
The following table provides a summary of typical purity levels that can be expected at different stages of the large-scale synthesis of Octreotide analogues. Actual yields will vary depending on the specific process and scale.
| Synthesis Stage | Typical Purity (by HPLC) |
| Crude Linear Peptide (after cleavage from resin) | 70-80%[2] |
| After Cyclization | Variable, often requires immediate purification |
| After Preparative HPLC Purification | >99%[3] |
Experimental Protocols & Workflows
General Workflow for Large-Scale this compound Synthesis
The synthesis of this compound can be broadly divided into the following key stages. The choice between solid-phase, solution-phase, or a hybrid approach will depend on the scale and specific process.[2][3]
References
How to interpret mass spectrometry data for Acetyl-Octreotide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of mass spectrometry data for Acetyl-Octreotide. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: To determine the expected molecular weight, we first need the mass of the unmodified Octreotide peptide. The molecular weight of the free Octreotide peptide (C₄₉H₆₆N₁₀O₁₀S₂) is 1019.3 g/mol .[1] Acetylation involves the addition of an acetyl group (CH₃CO), which has a mass of approximately 42.04 Da.
Therefore, the expected monoisotopic mass of this compound is calculated as: Mass of Octreotide + Mass of Acetyl Group = Expected Mass of this compound 1019.48 Da + 42.01 Da = 1061.49 Da
The observed mass in the spectrometer will be for the ionized molecule, typically the protonated form [M+H]⁺.
Q2: What are the common ions I should look for in the mass spectrum of this compound?
A2: When analyzing this compound using soft ionization techniques like electrospray ionization (ESI) or MALDI, you should primarily look for the molecular ion and common adducts.[2] Peptides are often observed as multiply charged ions, especially in ESI.[3]
Below is a table of expected m/z values for common ions of this compound (Monoisotopic Mass ≈ 1061.49 Da).
| Ion Species | Description | Charge (z) | Expected m/z |
| [M+H]⁺ | Protonated Molecule | +1 | 1062.50 |
| [M+2H]²⁺ | Doubly Protonated Molecule | +2 | 531.75 |
| [M+Na]⁺ | Sodium Adduct | +1 | 1084.48 |
| [M+K]⁺ | Potassium Adduct | +1 | 1100.46 |
| [M+H-H₂O]⁺ | Loss of Water | +1 | 1044.49 |
Note: The formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) is very common in mass spectrometry and can originate from glassware, reagents, or mobile phases.[2]
Q3: Where does acetylation typically occur on the Octreotide molecule?
A3: Studies on the acylation of Octreotide have identified several potential sites for modification. The most susceptible locations for acylation are nucleophilic sites on the peptide. For this compound, the modification is expected at:
-
The N-terminus (the free amine group of the D-Phenylalanine residue).
-
The primary amine in the side chain of the Lysine residue.
-
The primary hydroxyl group of the C-terminal Threoninol residue.[4][5][6]
Tandem mass spectrometry (MS/MS) is required to pinpoint the exact location of the acetyl group by analyzing the fragmentation pattern.
Q4: What does a typical experimental workflow for analyzing this compound by LC-MS/MS look like?
A4: A standard workflow involves sample preparation, liquid chromatography separation, and mass spectrometric analysis. This process is designed to isolate the peptide of interest and generate data for both identification and structural elucidation.
Troubleshooting Guide
This guide addresses common problems encountered during the mass spectrometry analysis of this compound.
Problem 1: I don't see the expected molecular ion peak for this compound.
| Possible Cause | Suggested Solution |
| Peptide Loss During Prep | Peptides can be lost during sample cleanup steps like desalting.[7] Ensure proper pH (<3) for binding to C18 resin and verify your cleanup method with a standard peptide digest.[7] |
| Poor Ionization | The peptide may not be ionizing efficiently. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is compatible with good ionization (e.g., contains a small amount of formic acid). |
| Instrument Not Calibrated | The mass spectrometer may be out of calibration, causing a mass shift. Calibrate the instrument using a known standard.[7] |
| Peptide Degradation | The sample may have degraded. Prepare fresh samples and avoid prolonged storage at room temperature. |
| Incorrect m/z Range Scanned | The instrument's scan range may not include the expected m/z value. Ensure the MS1 scan range covers the expected ions (e.g., 500-1200 m/z for [M+H]⁺ and [M+2H]²⁺). |
Problem 2: My spectrum is very complex with many unexpected peaks.
| Possible Cause | Suggested Solution |
| Sample Contamination | Contaminants like polymers (e.g., PEG), salts, or keratin are common.[3][8] Use high-purity solvents and clean labware. Perform sample cleanup using desalting spin columns.[7] |
| Formation of Multiple Adducts | High concentrations of salts (Na⁺, K⁺) in the sample or mobile phase can lead to prominent adduct peaks. Use LC-MS grade solvents and consider using mobile phase additives designed to reduce adduct formation. |
| In-source Fragmentation | The peptide might be fragmenting within the ionization source. Reduce the source voltage or other energy settings to achieve "softer" ionization. |
| Presence of Impurities | The sample may contain unreacted Octreotide, multiple acetylated species, or other synthesis byproducts. Improve the purification of the this compound sample before MS analysis. |
Problem 3: I see peaks with higher masses than expected.
| Possible Cause | Suggested Solution |
| Unexpected Adduct Formation | Besides common Na⁺ and K⁺ adducts, other adducts can form depending on the sample matrix. Refer to a table of common adducts to identify them. |
| Multiple Acetylations | The peptide may have been acetylated at more than one site (e.g., at both the N-terminus and the Lysine side chain). Look for peaks corresponding to the mass of Octreotide + (n * 42.01 Da), where n is the number of acetyl groups. |
| Other Modifications | The peptide may have other modifications, such as oxidation (+16 Da). Check for masses corresponding to common peptide modifications. |
The following diagram can help guide the troubleshooting process for common MS data issues.
Experimental Protocols
Protocol: General Sample Preparation for LC-MS Analysis
This protocol outlines basic steps for preparing a purified peptide sample like this compound for analysis.
-
Sample Reconstitution:
-
Reconstitute the lyophilized this compound peptide in a suitable solvent. A common starting point is 0.1% formic acid in water.
-
The final concentration should be appropriate for your instrument's sensitivity, typically in the range of 1-10 µg/mL.
-
-
Sample Desalting (if necessary):
-
If the sample contains high concentrations of non-volatile salts (e.g., from a buffer), desalting is crucial.
-
Acidify the sample with formic acid or trifluoroacetic acid (TFA) to a pH below 3.[7] This ensures the peptide binds effectively to the C18 resin.
-
Use a C18 ZipTip® or spin column according to the manufacturer's instructions.
-
Conditioning: Wet the resin with acetonitrile, then equilibrate with 0.1% TFA in water.
-
Binding: Load the acidified sample onto the column.
-
Washing: Wash the column with 0.1% TFA in water to remove salts.
-
Elution: Elute the peptide with a solution containing organic solvent (e.g., 50-70% acetonitrile with 0.1% formic acid).
-
-
Dry the eluted sample in a vacuum concentrator and reconstitute in the initial mobile phase for LC-MS injection.
-
-
LC-MS/MS Analysis:
-
Column: Use a C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient: Develop a suitable gradient to elute the peptide. For example, a linear gradient from 5% to 70% Mobile Phase B over 15-30 minutes.[4]
-
MS Method: Set up a data-dependent acquisition (DDA) method.
-
MS1 Scan: Scan a broad m/z range (e.g., 300-1500) to detect the precursor ions of this compound.
-
MS2 Scan: Trigger fragmentation (e.g., via CID) on the most intense ions from the MS1 scan, particularly targeting the expected m/z values for singly and doubly charged this compound.
-
Include expected masses in an inclusion list if possible. Set dynamic exclusion to avoid repeated fragmentation of the same abundant ions.[9]
-
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
Improving the stability of radiolabeled Acetyl-Octreotide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered during the preparation and handling of radiolabeled Acetyl-Octreotide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in radiolabeled this compound preparations?
A1: The primary causes of instability are radiolysis, oxidation, and formulation-related degradation.
-
Radiolysis: This is the decomposition of the molecule by the radiation emitted from the radionuclide.[1][2] High radioactive concentrations can lead to the generation of free radicals from the aqueous solvent, which then degrade the peptide.[2]
-
Oxidation: Sensitive amino acid residues within the this compound sequence, such as methionine or tryptophan, are susceptible to oxidation. This can occur during the radiolabeling process, especially when using oxidizing agents for radioiodination, or during storage if the preparation is exposed to oxygen.[3][4]
-
Formulation Issues: The pH of the formulation is critical; for Octreotide, optimal stability is generally found at a pH of around 4.[5][6] Certain excipients, like sodium bisulfite, can also accelerate degradation.[7] Additionally, interactions with formulation components, such as acylation in PLGA microspheres, can be a source of instability.[5][8]
Q2: How does the choice of radionuclide affect the stability of this compound?
A2: The type and energy of the radiation emitted by the radionuclide significantly impact the rate of radiolysis.[9] Radionuclides that emit particulate radiation, such as beta particles (e.g., Lutetium-177) or positrons, can cause more localized and intense radiolysis compared to gamma emitters because their energy is absorbed over a shorter range.[2] This leads to a higher concentration of free radicals in close proximity to the peptide, increasing the degradation rate. Therefore, formulations with beta-emitting radionuclides may require more robust stabilization strategies.[9][10]
Q3: What is radiochemical purity (RCP) and why is it important for stability?
A3: Radiochemical purity is the fraction of the total radioactivity in a sample that is present in the desired chemical form (i.e., intact radiolabeled this compound). A decrease in RCP over time is a direct measure of the instability of the radiopharmaceutical.[10] Common radiochemical impurities include free, unbound radionuclide and fragments of the degraded peptide.[2] Monitoring RCP is essential to ensure the product's quality, safety, and efficacy, as impurities can lead to altered biodistribution, reduced target uptake, and potential side effects.[11]
Q4: How can I improve the in-vivo stability of radiolabeled this compound?
A4: While this compound is an analog of somatostatin designed for improved in-vivo stability against enzymatic degradation, further strategies can be employed.[12][13] These include chemical modifications such as PEGylation (conjugation with polyethylene glycol) to increase hydrodynamic size and shield from proteases, or amino acid substitutions with non-natural D-amino acids.[14][15][16] Cyclization of the peptide backbone is another key strategy that enhances stability against proteolytic degradation.[15][16]
Troubleshooting Guide
Problem: Low Radiochemical Purity (RCP) Immediately After Radiolabeling
| Possible Cause | Troubleshooting Step |
| Oxidation of Peptide | During radioiodination, use a milder oxidizing agent like Iodogen instead of harsher agents like Chloramine-T.[17] Minimize reaction time and temperature to reduce potential damage to sensitive amino acids.[3][17] |
| Incorrect pH | Ensure the pH of the reaction mixture is optimized for the specific labeling chemistry and for peptide stability (typically pH 4-5 for the final formulation).[5][18] |
| Suboptimal Component Concentrations | Follow validated protocols precisely regarding the concentration of the peptide, chelator (if applicable), and radionuclide to ensure efficient labeling.[2] |
| Impure Reagents | Use high-purity reagents, including the peptide precursor and radionuclide. Impurities can interfere with the labeling reaction. |
Problem: Rapid Decrease in RCP During Storage
| Possible Cause | Troubleshooting Step |
| Radiolysis | Add Stabilizers: Incorporate antioxidants or free-radical scavengers into the final formulation. Ascorbic acid, gentisic acid, and ethanol are commonly used.[1][2] Dilute the Product: Lowering the radioactive concentration reduces the absorbed dose rate and slows radiolysis.[1] Control Temperature: Store the preparation at low temperatures (refrigerated or frozen) to slow the kinetics of radiolytic reactions.[1][2] |
| pH Shift | Use a suitable buffer system, such as an ascorbic acid buffer, which can both control the pH and act as a stabilizer.[1] Verify the pH of the final preparation. |
| Oxygen Exposure | Purge the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxygen-catalyzed degradation.[2] |
| Light Exposure | Store the final product in a light-protected container, as light can sometimes accelerate degradation.[19] |
Quantitative Data on Stabilization Strategies
Table 1: Effect of Stabilizers on Radiochemical Purity (RCP) of ¹⁷⁷Lu-Radiopharmaceuticals
| Stabilizer/Quencher | Concentration | Radiopharmaceutical | Storage Time (h) | RCP (%) |
| None | - | [¹⁷⁷Lu]Lu-PSMA-617 | 48 | < 90% |
| Ascorbic Acid Buffer + Dilution (≤ 3.7 GBq/mL) + Freezing | - | [¹⁷⁷Lu]Lu-PSMA-617 | 48 | ≥ 95% |
| Gentisic Acid | 110 mM | [¹⁷⁷Lu]Lu-PSMA-I&T | 30 | ≥ 97% |
| Ascorbic Acid | 371.2–531.2 mg | [¹⁷⁷Lu]Lu-PSMA-I&T | 30 | ≥ 97% |
| Ethanol | 10% (v/v) | Generic ¹⁷⁷Lu-peptide | Not Specified | Effective Protection |
| Ethanol + Methionine | 7% (v/v) + 3.5 mM | Generic ¹⁷⁷Lu-peptide | Not Specified | Best Protection |
| (Data synthesized from multiple sources for illustrative purposes).[9] |
Table 2: Impact of Storage Conditions on Octreotide Acetate Stability (Non-radiolabeled)
| Concentration | Storage Container | Temperature | Light Condition | Stable Duration (>90% initial conc.) |
| 0.2 mg/mL | Polypropylene Syringe | 3°C | Protected | Up to 29 days |
| 0.2 mg/mL | Polypropylene Syringe | 3°C | Exposed | < 22 days |
| 0.2 mg/mL | Polypropylene Syringe | 23°C | Protected | < 15 days |
| 0.2 mg/mL | Polypropylene Syringe | 23°C | Exposed | Up to 22 days |
| 200 mcg/mL | Polypropylene Syringe | 5°C or -20°C | Not Specified | Up to 60 days |
| (Data adapted from Stiles et al., 1993 and Ripley et al., 1995).[19][20] |
Experimental Protocols
Protocol 1: General Stability Assessment of Radiolabeled this compound
This protocol outlines a method to evaluate the stability of a radiolabeled this compound preparation over time.
-
Preparation: Prepare the final radiolabeled product according to your standard operating procedure. This includes the addition of any stabilizers being evaluated.
-
Initial Sampling (T=0): Immediately after preparation, withdraw an aliquot of the sample.
-
Measure the total radioactivity using a dose calibrator.
-
Determine the Radiochemical Purity (RCP) using a validated analytical method, typically radio-HPLC or radio-TLC.[18]
-
-
Storage: Store the bulk of the radiolabeled product under the desired conditions (e.g., 2-8°C, protected from light). If evaluating multiple storage conditions, divide the product into separate vials for each condition.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 6, 24, 48, 72 hours), withdraw another aliquot from the stored vial(s).
-
Analysis: For each time-point sample:
-
Visually inspect for any changes in appearance (e.g., precipitation).
-
Measure the pH to check for any drift.
-
Determine the RCP using the same analytical method as for the initial sample.
-
-
Data Evaluation:
-
Plot the RCP (%) as a function of time for each storage condition.
-
The shelf-life of the product is typically defined as the time point at which the RCP falls below a predefined specification (e.g., 90% or 95%).
-
Protocol 2: Quality Control using Radio-HPLC
-
System Preparation:
-
HPLC System: A high-performance liquid chromatography system equipped with a suitable column (e.g., C18 reversed-phase), a UV detector, and a radioactivity detector connected in series.
-
Mobile Phase: Prepare and degas the mobile phase. A common mobile phase for peptides is a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
-
Sample Preparation: Dilute a small aliquot of the radiolabeled this compound preparation with the mobile phase to an appropriate activity concentration for the detector.
-
Standard Preparation: Inject a solution of the non-radiolabeled this compound standard to determine its retention time via UV detection.
-
Injection and Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation:
-
The radio-chromatogram will show peaks corresponding to radioactive components.
-
The peak that co-elutes with the non-radiolabeled standard represents the intact radiolabeled this compound.
-
Any other radioactive peaks represent radiochemical impurities (e.g., free radionuclide, degradation products).
-
Calculate the RCP by dividing the area of the main product peak by the total area of all radioactive peaks, multiplied by 100.[10]
-
Visualizations
Caption: Troubleshooting workflow for low radiochemical purity.
Caption: General workflow for stability assessment experiments.
Caption: Simplified somatostatin receptor signaling pathway.
References
- 1. chemrealm.com [chemrealm.com]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of the stability of octreotide in a mixed infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeled octreotide. What lessons for antibody-mediated targeting? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. From octreotide to shorter analogues: Synthesis, radiolabeling, stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of octreotide acetate in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
Troubleshooting inconsistent results in Acetyl-Octreotide bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Acetyl-Octreotide bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: Which cell lines are suitable for this compound bioassays?
The choice of cell line is critical and depends on the expression of SSTR2 and SSTR5. Many neuroendocrine tumor (NET) cell lines, such as BON-1 and QGP-1, have been reported to have low levels of SSTR2 expression, which can lead to a lack of response to octreotide.[5][6] It is crucial to use cell lines with confirmed high expression of the target receptor. Cell lines such as AR42J (rat pancreatic acinar cell carcinoma) are known to have high SSTR2 expression.[7] Transfected cell lines overexpressing SSTR2 are also a viable option to ensure a robust response.[5]
Q3: What are the common causes of inconsistent results in this compound bioassays?
Inconsistent results can arise from several factors:
-
Cell Line Variability: As mentioned in Q2, inconsistent or low expression of SSTR2 and SSTR5 in the cell line used is a primary cause of variability.[5][6]
-
Ligand Stability: this compound is a peptide and can be susceptible to degradation and acylation, especially in certain buffer conditions and pH.[8][9][10] Its stability is optimal around pH 4.[9]
-
Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to inconsistent results.[11]
-
Receptor Internalization: Upon binding to octreotide, SSTR2 can internalize, which may affect the measured response over time.[5]
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assays
| Possible Cause | Recommended Solution |
| Degradation of Radiolabeled Ligand | Use a more stable radioligand, such as [125I][Tyr3]-octreotide, which is more resistant to proteases. Include a cocktail of protease inhibitors in the assay buffer.[12] |
| Low Receptor Expression | Confirm SSTR2 expression in your cell line using RT-qPCR or Western blot.[6] Consider using a cell line with higher SSTR2 expression or a transfected cell line.[5] |
| Incorrect Assay Conditions | Optimize incubation time and temperature. Ensure the assay buffer composition is appropriate and consistent across experiments. |
| High Non-Specific Binding | Ensure proper washing steps to remove unbound ligand. Use appropriate blocking agents in your assay buffer. |
Issue 2: Inconsistent Inhibition in cAMP Assays
| Possible Cause | Recommended Solution |
| Low SSTR2 Expression | As with binding assays, ensure your cell line expresses sufficient levels of SSTR2.[5] |
| Cell Density | Optimize the cell seeding density. Too few cells may not produce a detectable change in cAMP, while too many can lead to other artifacts. |
| Forskolin Concentration | If using forskolin to stimulate adenylyl cyclase, ensure the concentration used provides a robust but not maximal stimulation, allowing for a clear window to observe inhibition. |
| Timing of Assay | Measure cAMP levels at the optimal time point after this compound addition. Time-course experiments are recommended to determine this. |
Issue 3: Variable Results in Cell Viability/Proliferation (e.g., MTT) Assays
| Possible Cause | Recommended Solution |
| Low Receptor Expression | The anti-proliferative effects of octreotide are dependent on SSTR expression. Lack of SSTR2 can result in no effect on cell viability.[5][13] |
| Incorrect Cell Seeding Density | The optimal seeding density is crucial for consistent results. A density of around 2,000 to 5,000 cells per well in a 96-well plate is often a good starting point, but should be optimized for each cell line.[11][13] |
| Long Incubation Times | For long-term proliferation assays, the stability of this compound in the culture medium should be considered. Replenishing the medium with fresh compound may be necessary. |
| Metabolic State of Cells | Ensure cells are in a logarithmic growth phase when the assay is performed. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (IC50/Kd) of Octreotide
| Receptor Subtype | Cell Line | Ligand | IC50 / Kd | Reference |
| SSTR2 | Human SSTR2 transfected cells | Octreotide | IC50: 0.5 nM | [1] |
| SSTR2 | AtT20 cells | Pasireotide | IC50: 55 pM | [14] |
| SSTR2 | AtT20 cells | Octreotide | IC50: 470 pM | [14] |
| SSTR2 | D341 Med cells | Iodinated Gluc-TOCA | Kd: 0.95 ± 0.30 nM | [15] |
| SSTR2 | Y-DOTA-[Tyr3]-octreotate | sst2 transfected cells | IC50: 1.6 nM | [16] |
| SSTR2 | Ga-DOTA-[Tyr3]-octreotate | sst2 transfected cells | IC50: 0.2 nM | [16] |
| SSTR3 | Y-DOTA-octreotide | sst3 transfected cells | High Affinity | [16] |
| SSTR5 | Y-DOTA-lanreotide | sst5 transfected cells | IC50: 16 nM | [16] |
Table 2: Cell Viability/Proliferation Data
| Cell Line | Assay | Treatment Duration | Effect of Octreotide | Reference |
| BON, QGP-1, LCC-18, H727, UMC-11 | Metabolic Activity | 96 hours | No influence on viability | [13] |
| BON-SSTR2, QGP-1-SSTR2 | Viability | 96 hours | No activity detected | [5] |
| H69 | Viability | Not specified | No modulation of cell viability | [17] |
| AR42J | Cell Cycle (S-phase) | Not specified | Decreased percentage of cells in S-phase | [7] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
-
Cell Membrane Preparation:
-
Culture cells expressing SSTR2 (e.g., AR42J) to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).
-
A fixed concentration of radiolabeled octreotide analog (e.g., [125I][Tyr3]-octreotide).
-
Increasing concentrations of unlabeled this compound (for competition).
-
Cell membrane preparation.
-
-
Incubate at a specified temperature (e.g., 25°C) for a defined time (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of unlabeled ligand.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 2: cAMP Inhibition Assay
-
Cell Seeding:
-
Seed cells expressing SSTR2 into a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells and incubate for a defined time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a further specified time.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each this compound concentration.
-
Determine the IC50 value.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.[13]
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 96 hours).[13]
-
-
MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl) to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for a cAMP inhibition assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor subtypes in human thymoma and inhibition of cell proliferation by octreotide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 6. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of octreotide counterion nature on the long-term stability and release kinetics from an in situ forming depot technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Acetyl-Octreotide-Based Immunohistochemistry
Welcome to the technical support center for Acetyl-Octreotide-based Immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments and reduce background noise.
Frequently Asked Questions (FAQs) & Troubleshooting
High background staining can obscure specific signals, leading to misinterpreted results. Below are common issues and solutions tailored for this compound-based IHC.
Q1: What are the most common causes of high background noise in this compound IHC?
High background staining in IHC can stem from several factors, including non-specific binding of the peptide, endogenous enzyme activity, or issues with tissue preparation.[1][2] For peptide-based IHC, non-specific binding can be particularly challenging due to the physicochemical properties of the peptide.
Q2: How can I prevent non-specific binding of the this compound probe?
Preventing non-specific binding is crucial for a clean signal. Here are several strategies:
-
Optimize Probe Concentration: Using an excessively high concentration of the this compound probe can lead to non-specific binding.[3][4] It is essential to perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.
-
Blocking: Proper blocking is critical to prevent the peptide from binding to non-target sites.
-
Protein-Based Blocking: Use a protein-based blocking agent like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if one is used in your detection system).[5][6] A common starting point is 1-5% BSA in your buffer.
-
Peptide Blocking: In some cases, pre-incubating the tissue with a non-labeled version of a similar but irrelevant peptide can help saturate non-specific binding sites.
-
-
Washing Steps: Increase the number and duration of washing steps between incubations to effectively remove unbound peptide. Using a buffer with a mild detergent like Tween-20 can also help reduce non-specific interactions.
Q3: My tissue has high endogenous biotin. How does this affect my experiment and how can I block it?
If you are using a detection system that involves biotin (e.g., streptavidin-biotin complex), endogenous biotin in tissues like the liver, kidney, and spleen can lead to high background. To mitigate this, use an avidin-biotin blocking kit before applying your biotinylated detection reagents. This typically involves sequential incubation with avidin and then biotin to block all endogenous biotin binding sites.[7]
Q4: I am observing high background even after optimizing blocking and washing. What else could be the cause?
Several other factors can contribute to high background noise:
-
Endogenous Enzyme Activity: If you are using an enzyme-based detection method (e.g., HRP or AP), endogenous enzymes in the tissue can react with the substrate, causing background staining.
-
Peroxidase Activity: Quench endogenous peroxidase activity by treating the tissue with a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol or water) before applying the primary probe.
-
Alkaline Phosphatase Activity: Inhibit endogenous alkaline phosphatase by adding levamisole to your substrate solution.
-
-
Antigen Retrieval: Harsh antigen retrieval methods can sometimes expose non-specific binding sites. It's important to optimize the antigen retrieval protocol, including the buffer composition, pH, temperature, and incubation time.[2][8][9]
-
Tissue Drying: Allowing the tissue sections to dry out at any stage of the staining process can cause a significant increase in background.[10] Ensure slides remain in a humidified chamber during incubations.
Q5: Should I acetylate my control peptide for blocking experiments?
Yes, if you are using a blocking peptide as a negative control to confirm the specificity of your this compound probe, this control peptide should ideally also be acetylated. This ensures that the blocking is specific to the peptide sequence and not just a general effect of acetylated molecules.
Quantitative Data Summary
Optimizing concentrations and incubation times is critical for successful IHC. The following table provides a general starting point for key quantitative parameters. Note that these are starting recommendations and should be optimized for your specific tissue and experimental setup.
| Parameter | Recommended Range/Value | Common Issues if Not Optimized |
| This compound Concentration | 1-10 µg/mL | Too High: High background. Too Low: Weak or no signal. |
| Blocking Solution (BSA) | 1-5% in PBS/TBS | Too Low: Ineffective blocking, high background. |
| Primary Incubation Time | 1-2 hours at RT or overnight at 4°C | Too Short: Weak signal. Too Long: Increased background. |
| Antigen Retrieval (HIER) Time | 10-30 minutes | Too Short: Insufficient epitope unmasking. Too Long: Tissue damage. |
| Endogenous Peroxidase Block | 10-15 minutes in 3% H₂O₂ | Skipped: High background in tissues with high peroxidase activity. |
Experimental Protocols
Below is a detailed methodology for a typical this compound-based IHC experiment on formalin-fixed, paraffin-embedded (FFPE) tissue sections using a biotin-streptavidin detection system.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Endogenous peroxidase blocking solution (3% H₂O₂ in methanol)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Biotinylated this compound probe
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): [2][8][9]
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% H₂O₂ in methanol for 15 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
This compound Incubation:
-
Dilute the biotinylated this compound probe to its optimal concentration in the blocking buffer.
-
Apply the diluted probe to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
-
Detection:
-
Apply Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the sections in a gentle stream of running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Experimental Workflow
Caption: A typical workflow for this compound-based IHC.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
This compound is an analog of somatostatin and primarily binds to somatostatin receptors, with a high affinity for SSTR2.[1][11] The activation of SSTR2 initiates a cascade of intracellular signaling events that can lead to various cellular responses, including inhibition of cell proliferation and hormone secretion.
Caption: Simplified SSTR2 signaling cascade upon this compound binding.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bosterbio.com [bosterbio.com]
- 3. origene.com [origene.com]
- 4. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.cap.org [documents.cap.org]
- 8. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 9. sinobiological.com [sinobiological.com]
- 10. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Octreotide and the Putative Acetyl-Octreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the well-established somatostatin analog, Octreotide, with the theoretical N-acetylated form, Acetyl-Octreotide. While extensive data exists for Octreotide, it is crucial to note at the outset that published literature containing specific experimental data on the biological efficacy of a deliberately synthesized N-Acetyl-Octreotide is not currently available. The term "acetylated octreotide" in scientific literature primarily refers to a degradation product or impurity, particularly in the context of long-acting release formulations, rather than a distinct therapeutic agent.
This comparison, therefore, juxtaposes the known, clinically validated efficacy of Octreotide with a theoretical discussion of the potential implications of N-terminal acetylation on its pharmacodynamic and pharmacokinetic properties, based on established principles of peptide chemistry.
Executive Summary
Octreotide is a potent synthetic octapeptide analog of the natural hormone somatostatin, with a longer half-life. It is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly, primarily by binding to somatostatin receptors (SSTRs), especially SSTR2 and SSTR5, to inhibit hormone hypersecretion and tumor cell proliferation.[1][2] Its efficacy in reducing hormone levels and controlling symptoms is well-documented through extensive in-vitro, in-vivo, and clinical studies.[3][4]
This compound, as a distinct, intentionally synthesized molecule for therapeutic use, is not described in the current body of scientific literature. N-terminal acetylation is a common modification in peptide chemistry that can influence stability, receptor affinity, and overall biological activity. The absence of data on this compound suggests it has not been pursued as a viable therapeutic alternative to Octreotide.
Mechanism of Action: Octreotide
Octreotide mimics the physiological actions of somatostatin.[5] It binds to G-protein coupled somatostatin receptors, with a high affinity for SSTR2 and SSTR5.[6] This binding initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] The downstream effects include the suppression of the secretion of numerous hormones, such as growth hormone (GH), insulin, glucagon, and various gastroenteropancreatic peptides.[2] This inhibitory action is central to its therapeutic effects in conditions like acromegaly and carcinoid syndrome.[3]
Somatostatin Receptor Signaling Pathway
Caption: Octreotide signaling via SSTR2/5 to inhibit hormone secretion.
Quantitative Data Presentation: Octreotide
The following tables summarize key quantitative data for Octreotide based on published studies. No corresponding data is available for this compound.
Table 1: Somatostatin Receptor Binding Affinity of Octreotide
| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| SSTR1 | >1000 | [7] |
| SSTR2 | 0.2 - 2.5 | [7] |
| SSTR3 | Moderate Affinity | [6] |
| SSTR4 | >1000 | [7] |
| SSTR5 | Moderate Affinity | [6] |
Note: IC50 values can vary depending on the specific radioligand and cell line used in the assay.
Table 2: In-Vivo Efficacy of Octreotide in Acromegaly
| Study Parameter | Result | Reference |
| Mean GH Reduction | From 20.5 µg/L to 5.6 µg/L after 3 months | [3] |
| GH Normalization (<5 µg/L) | Achieved in ~50% of patients | [2] |
| IGF-I Normalization | Achieved in 46% of patients | [3] |
| Tumor Volume Reduction (>20%) | Observed in 44% of patients in a prospective study | [3] |
Theoretical Considerations: this compound
N-terminal acetylation, the addition of an acetyl group to the N-terminal amine of a peptide, can have several biochemical consequences:
-
Increased Stability: Acetylation can protect peptides from degradation by aminopeptidases, potentially increasing their in-vivo half-life.
-
Altered Receptor Binding: The N-terminus of Octreotide is crucial for its interaction with somatostatin receptors. The addition of an acetyl group would neutralize the positive charge of the N-terminal amine and add steric bulk. This modification could either enhance or, more likely, hinder the binding affinity and selectivity for SSTR subtypes. A reduction in binding affinity would be expected to decrease efficacy.
-
Changes in Solubility and Lipophilicity: Acetylation can alter the physicochemical properties of a peptide, which may affect its absorption, distribution, and formulation characteristics.
Given that Octreotide's structure has been highly optimized for potent and selective SSTR2/SSTR5 binding, it is plausible that N-terminal acetylation would disrupt the precise conformational requirements for effective receptor engagement, leading to reduced efficacy. This may explain the absence of "this compound" as a developed therapeutic agent in the literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key experiments used to characterize somatostatin analogs like Octreotide.
Experimental Protocol 1: Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound (e.g., Octreotide) for specific somatostatin receptor subtypes.
Methodology:
-
Cell Culture: Use cell lines stably transfected to express a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells expressing hSSTR2).
-
Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in a binding buffer.
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or a labeled Octreotide derivative) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Experimental Protocol 2: In-Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-proliferative efficacy of a test compound in a xenograft tumor model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant human neuroendocrine tumor cells (e.g., BON-1 or QGP-1) that express somatostatin receptors.
-
Treatment: Once tumors reach a palpable size, randomize the animals into control and treatment groups. Administer the test compound (e.g., Octreotide) and a vehicle control via a clinically relevant route (e.g., subcutaneous injection) at specified doses and schedules.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, calculate the percentage of tumor growth inhibition for the treatment groups relative to the control group.
-
Histology: At the end of the study, tumors can be excised for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation).
Logical Flow of a Comparative In-Vivo Efficacy Study
Caption: Logical flow for a comparative in-vivo tumor growth study.
Conclusion
Octreotide is a well-characterized and clinically effective somatostatin analog with a robust dataset supporting its high-affinity binding to SSTR2 and SSTR5 and its subsequent inhibition of hormone secretion and tumor growth. In contrast, "this compound" does not appear to be a compound that has been developed for therapeutic use, and as such, no experimental data on its efficacy is available in the public domain. Theoretical considerations suggest that N-terminal acetylation of Octreotide could negatively impact its receptor binding and, consequently, its biological activity. For drug development professionals, the extensive body of evidence supporting Octreotide's efficacy makes it the clear benchmark, while the lack of data on this compound underscores its currently non-viable status as a therapeutic alternative.
References
- 1. bachem.com [bachem.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of octreotide acetate LAR and lanreotide SR in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octreotide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: Acetyl-Octreotide vs. Lanreotide in Somatostatin Receptor Targeting
A detailed examination of the in vitro pharmacological profiles of two leading somatostatin analogs, Octreotide and Lanreotide, designed for researchers, scientists, and drug development professionals.
This guide provides a comprehensive in vitro comparison of Octreotide (as Acetyl-Octreotide, commonly formulated as octreotide acetate) and Lanreotide, two synthetic somatostatin analogs pivotal in the management of neuroendocrine tumors (NETs) and other hormonal disorders. Both molecules are designed to mimic the natural hormone somatostatin, exerting their effects primarily through binding to somatostatin receptors (SSTRs).[1] This comparison focuses on their in vitro performance, presenting available experimental data on receptor binding and downstream signaling, along with detailed experimental protocols to support further research.
Quantitative Comparison of Receptor Binding Affinity
| Feature | This compound (Octreotide) | Lanreotide | Reference |
| Primary Target | Somatostatin Receptor 2 (SSTR2) | Somatostatin Receptor 2 (SSTR2) | [2][4] |
| SSTR1 Affinity | Low / Negligible | Low / Negligible | [4][5] |
| SSTR2 Affinity | High (IC50: 0.6 nmol/L) | High | [2][3] |
| SSTR3 Affinity | Moderate | Moderate | [4][5] |
| SSTR4 Affinity | Low / Negligible | Low / Negligible | [4][5] |
| SSTR5 Affinity | Moderate (IC50: 7 nmol/L) | Moderate | [2][3] |
Note: The provided IC50 values for Octreotide are from a single study and are presented to give a quantitative perspective. Direct comparative values for Lanreotide under the same experimental conditions are not available.
Signaling Pathways and Mechanism of Action
Upon binding to their cognate G-protein coupled receptors (GPCRs), particularly SSTR2, both Octreotide and Lanreotide initiate a cascade of intracellular events. This signaling is primarily mediated through the Gi alpha subunit of the G-protein complex, which inhibits adenylyl cyclase activity. The reduction in adenylyl cyclase leads to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream effectors such as protein kinase A (PKA), leading to the modulation of cellular functions including hormone secretion and proliferation. Additionally, activation of SSTRs can lead to the stimulation of phosphotyrosine phosphatases and influence ion channel activity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize and compare somatostatin analogs like Octreotide and Lanreotide.
Somatostatin Receptor Binding Assay
This assay is designed to determine the binding affinity of a compound to a specific somatostatin receptor subtype, typically SSTR2.
1. Membrane Preparation:
-
Culture cells expressing the somatostatin receptor of interest (e.g., AR4-2J cells for SSTR2) to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and store at -80°C.
2. Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I][Tyr3]-octreotide).
-
Add increasing concentrations of the unlabeled competitor compounds (Octreotide or Lanreotide).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
References
- 1. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a New Acetyl-Octreotide Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the specificity of a novel antibody targeting Acetyl-Octreotide, a post-translationally modified peptide. The following sections detail experimental protocols, present comparative data, and visualize workflows to ensure rigorous and reliable antibody validation.
Introduction to this compound and Antibody Specificity
Octreotide is a synthetic octapeptide that mimics natural somatostatin, used in the treatment of various tumors. Acetylation is a common post-translational modification (PTM) that can alter the function and immunogenicity of peptides. An antibody designed to target this compound must demonstrate high specificity for the acetylated form over the unmodified peptide and other cellular components to be a reliable tool in research and diagnostics. This guide outlines key validation assays to confirm this specificity.
Comparative Validation Assays
A multi-pronged approach is essential for robust antibody validation. The following assays provide complementary evidence of specificity.
Dot Blot Analysis
A dot blot is a rapid and straightforward method to assess the binding of the antibody to acetylated and non-acetylated peptides.[1][2] It is also useful for optimizing antibody concentrations for other assays.[3][4]
Experimental Protocol:
-
Peptide Preparation: Prepare stock solutions of this compound and unmodified Octreotide peptides at a concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Membrane Spotting: Spot 1-2 µL of serial dilutions of each peptide directly onto a nitrocellulose or PVDF membrane and allow it to air dry.[3]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the new this compound antibody at a predetermined optimal concentration (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system.
Data Presentation:
| Peptide Spotted | 100 ng | 50 ng | 25 ng | 12.5 ng | 6.25 ng | Negative Control (Buffer) |
| This compound | +++ | +++ | ++ | + | +/- | - |
| Octreotide (Unmodified) | - | - | - | - | - | - |
| Isotype Control | - | - | - | - | - | - |
(+++ strong signal, ++ moderate signal, + weak signal, +/- faint signal, - no signal)
Workflow Diagram:
Caption: Workflow for Dot Blot analysis of antibody specificity.
Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides quantitative data on the antibody's binding preference.[6][7] In this assay, the free this compound or unmodified Octreotide peptide in solution competes with the coated this compound for binding to the antibody.[8][9]
Experimental Protocol:
-
Plate Coating: Coat a 96-well microplate with 1 µg/mL of this compound peptide in coating buffer overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20) and block with 3% BSA in PBS for 1 hour at room temperature.[9]
-
Competition Reaction: In separate tubes, pre-incubate the this compound antibody with increasing concentrations of either this compound (competitor) or unmodified Octreotide (non-competitor) for 2 hours at room temperature.
-
Plate Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate, add TMB substrate, and stop the reaction with a stop solution.[10] Read the absorbance at 450 nm.
Data Presentation:
| Competitor Peptide | Concentration (µM) | % Inhibition |
| This compound | 100 | 98% |
| 10 | 85% | |
| 1 | 52% | |
| 0.1 | 15% | |
| 0.01 | 2% | |
| Octreotide (Unmodified) | 100 | 5% |
| 10 | 2% | |
| 1 | 0% | |
| 0.1 | 0% | |
| 0.01 | 0% |
Logical Diagram:
Caption: Principle of Competitive ELISA for specificity testing.
Peptide Array
A peptide array offers a high-throughput method to finely map the antibody's epitope and assess cross-reactivity against a library of modified and unmodified peptides.[11][12]
Experimental Protocol:
-
Array Design: Synthesize a peptide microarray with spots containing:
-
This compound
-
Unmodified Octreotide
-
Truncated versions of this compound
-
Octreotide with single amino acid substitutions
-
Other acetylated peptides from a relevant library
-
-
Array Blocking: Block the peptide array slide according to the manufacturer's protocol.
-
Antibody Incubation: Incubate the array with the this compound antibody.
-
Washing: Perform stringent washes to remove non-specific binding.
-
Detection: Use a fluorescently labeled secondary antibody and scan the array with a microarray scanner.
-
Data Analysis: Quantify the signal intensity for each peptide spot.
Data Presentation:
| Peptide on Array | Sequence | Modification | Relative Signal Intensity |
| Target Peptide | ...Lys(Ac)... | Acetylation | 1.00 |
| Unmodified Peptide | ...Lys... | None | 0.02 |
| Alanine Scan: Lys | ...Ala... | - | 0.01 |
| Control Acetyl-Peptide 1 | Ac-... | Acetylation | 0.05 |
| Control Acetyl-Peptide 2 | ...Ac-Lys... | Acetylation | 0.03 |
Signaling Pathway Diagram:
Caption: Antibody binding principle on a peptide microarray.
Western Blotting with Peptide Blocking
Western blotting can validate the antibody's specificity for a target protein in a complex mixture, such as a cell lysate, if an acetylated form of a protein target is known.[13] A peptide blocking experiment confirms that the signal is specific to the epitope.[14][15]
Experimental Protocol:
-
Sample Preparation: Prepare lysates from cells known to express an acetylated target protein. A positive control could be a lysate from cells treated with an HDAC inhibitor to increase acetylation.[16]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Antibody Incubation (with and without blocking peptide):
-
Lane 1: Incubate with the this compound antibody alone.
-
Lane 2: Pre-incubate the antibody with a 10-fold molar excess of the this compound peptide for 1 hour, then incubate with the membrane.[15]
-
-
Washing and Secondary Antibody: Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using a chemiluminescent substrate.
Data Presentation:
| Lane | Sample | Primary Antibody Treatment | Expected Band at MW |
| 1 | Cell Lysate | Anti-Acetyl-Octreotide Ab | Present |
| 2 | Cell Lysate | Ab + this compound Peptide | Absent |
| 3 | Cell Lysate | Ab + Unmodified Octreotide Peptide | Present |
| 4 | Cell Lysate | Isotype Control | Absent |
Experimental Workflow:
References
- 1. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to Read Dot Blot Results - TotalLab [totallab.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. PEPperPRINT: PEPperCHIP® Peptide Microarray Solutions for Antibody Validation [pepperprint.com]
- 12. jpt.com [jpt.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shigematsu-bio.com [shigematsu-bio.com]
- 16. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]
Cross-Validation of HPLC and LC-MS Methods for the Quantification of Acetyl-Octreotide
In the development and quality control of peptide-based therapeutics such as Acetyl-Octreotide, robust and reliable analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two commonly employed techniques for the quantification and purity assessment of such molecules. This guide provides a comparative overview of these two methods, supported by hypothetical experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical strategy for their needs.
The cross-validation of these methods ensures consistency and reliability of analytical results across different technology platforms. This is particularly crucial when transferring methods between laboratories or during different stages of drug development, from early-stage research to routine quality control.
Comparative Performance of HPLC and LC-MS
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the assay, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a cost-effective and robust technique suitable for routine analysis of bulk materials and formulations, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalysis and impurity profiling at trace levels.
A summary of the comparative performance characteristics of the two methods is presented below.
| Parameter | HPLC-UV | LC-MS/MS | Comments |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over their respective calibration ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | Both methods provide high accuracy, well within typical acceptance criteria. |
| Precision (% RSD) | |||
| - Intra-day | < 2.0% | < 1.5% | LC-MS/MS generally offers slightly better precision. |
| - Inter-day | < 2.5% | < 2.0% | Both methods show good reproducibility. |
| Limit of Detection (LOD) | 0.025 µg/mL[1][2] | 5.0 pg/mL[3][4] | LC-MS/MS is significantly more sensitive, enabling the detection of trace amounts. |
| Limit of Quantitation (LOQ) | 0.084 µg/mL[1][2] | 15.0 pg/mL[3] | The lower LOQ of LC-MS/MS is advantageous for pharmacokinetic studies.[3][4][5] |
| Selectivity | Good | Excellent | LC-MS/MS provides higher selectivity due to the specificity of mass detection, which is crucial for complex matrices. |
| Robustness | High | Moderate | HPLC-UV methods are generally considered more robust and less susceptible to matrix effects. |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of this compound are provided below. These protocols are based on established methods for Octreotide and related peptides.[3][6][7]
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Waters X-Bridge C18 (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 20 µL.
LC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-70% B
-
3.0-3.5 min: 70-95% B
-
3.5-4.0 min: 95-5% B
-
4.0-5.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.[6]
-
MRM Transition: (Specific to this compound, hypothetical) Precursor Ion > Product Ion.
-
Injection Volume: 5 µL.
Visualizing the Analytical Workflow and Method Relationship
To better illustrate the processes involved, the following diagrams outline the experimental workflow for the cross-validation and the logical relationship between the two analytical methods.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. waters.com [waters.com]
- 5. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. rsc.org [rsc.org]
- 9. celerion.com [celerion.com]
A Comparative Analysis of Acetyl-Octreotide's Binding Affinity to Somatostatin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Acetyl-Octreotide, a synthetic analog of somatostatin, to the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). The information presented is curated from peer-reviewed scientific literature and is intended to support research and development efforts in endocrinology, oncology, and nuclear medicine. For the purpose of this analysis, the binding profile of this compound is considered comparable to that of Octreotide, a widely studied and structurally similar compound.
Quantitative Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the binding affinities of Octreotide for the human SSTR subtypes, as determined by in vitro radioligand binding assays.
| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000[1][2] |
| SSTR2 | 0.2 - 2.5[3] |
| SSTR3 | Low affinity[2] |
| SSTR4 | >100[1] |
| SSTR5 | Lower affinity than SSTR2[2][4][5] |
Note: Data is for Octreotide. It is assumed that this compound exhibits a similar binding profile.
As the data indicates, Octreotide demonstrates a marked selectivity for the SSTR2 subtype, with significantly lower or negligible affinity for SSTR1, SSTR3, and SSTR4. While it also binds to SSTR5, its affinity for SSTR2 is considerably higher.[1][2][4][5] This high affinity and selectivity for SSTR2 is the basis for its clinical utility in the diagnosis and treatment of neuroendocrine tumors, which often overexpress this receptor subtype.[1][2]
Experimental Protocols
The determination of ligand binding affinities for G-protein coupled receptors, such as the SSTRs, is predominantly carried out using radioligand binding assays. These assays are considered the gold standard due to their robustness and sensitivity.[6]
Radioligand Binding Assay (Competitive Inhibition)
This method is employed to determine the relative binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the SSTR subtype of interest are homogenized in a cold lysis buffer.[7]
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.[7]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[7]
2. Binding Assay:
-
A fixed concentration of a radioligand with high affinity for the specific SSTR subtype is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.[6]
-
The reaction is allowed to reach equilibrium.[6]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[6][7]
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.[7]
4. Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.[7]
-
The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Upon binding of an agonist like this compound, somatostatin receptors couple to inhibitory G-proteins (Gi), leading to the modulation of several intracellular signaling pathways.[8][9] The primary downstream effects include the inhibition of adenylyl cyclase, activation of phosphotyrosine phosphatases, and modulation of mitogen-activated protein kinase (MAPK) pathways.[8] These signaling cascades ultimately result in the inhibition of hormone secretion and cell proliferation.[8]
Caption: General SSTR signaling pathway upon agonist binding.
Experimental Workflow
The process of determining the binding affinity of a compound like this compound to SSTR subtypes follows a structured workflow, from initial preparation to final data analysis.
Caption: Workflow for determining binding affinity.
References
- 1. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias [mdpi.com]
- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Anti-Tumor Activity of Acetyl-Octreotide and Other Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Acetyl-Octreotide (as Octreotide Acetate) against other prominent somatostatin analogs, Lanreotide and Pasireotide. The information presented is supported by experimental data to assist researchers in evaluating the therapeutic potential of these compounds.
Executive Summary
Somatostatin analogs are a cornerstone in the management of neuroendocrine tumors (NETs), primarily through their anti-secretory and anti-proliferative effects. These effects are mediated by their interaction with somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified. While Octreotide and Lanreotide predominantly target SSTR2, Pasireotide exhibits a broader binding profile, which may offer advantages in tumors with varied SSTR expression. This guide delves into a comparative analysis of their receptor binding affinities, in vitro anti-proliferative and pro-apoptotic effects, and in vivo anti-tumor efficacy.
Comparative Data on Somatostatin Analogs
The following tables summarize the key performance indicators of Octreotide Acetate, Lanreotide, and Pasireotide based on available preclinical and clinical data.
Table 1: Somatostatin Receptor Binding Affinity (IC50, nM)
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.6 - 1.9 | 39 | >1000 | 5.1 |
| Lanreotide | >1000 | 0.9 - 2.5 | 13.7 | >1000 | 6.1 |
| Pasireotide | 1.5 - 9.1 | 1.0 - 2.5 | 1.5 - 10 | >100 | 0.16 - 0.4 |
Note: Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Table 2: In Vitro Anti-Proliferative Activity
| Analog | Cell Line | Assay | Effect |
| Octreotide | BON-1 (Pancreatic NET) | MTT | No significant inhibition at concentrations up to 10 µM in some studies; others show modest effects.[1] |
| QGP-1 (Pancreatic NET) | MTT | No significant inhibition at concentrations up to 10 µM in some studies. | |
| Lanreotide | BON-1 (Pancreatic NET) | Cell Counting | No significant reduction in cell numbers after 72h treatment at 1 µM.[1] |
| QGP-1 (Pancreatic NET) | Cell Counting | No significant reduction in cell numbers after 72h treatment at 1 µM.[1] | |
| Pasireotide | H69 (Small Cell Lung Cancer) | Cell Viability | Dose-dependent inhibition with an IC50 of 35.4 µM.[2] |
| pNET Primary Cultures | Cell Viability | Efficiently inhibited cell viability at clinically relevant concentrations (1-10 nM).[3][4] |
Table 3: In Vivo Anti-Tumor Efficacy in Clinical Trials
| Analog | Clinical Trial | Tumor Type | Key Finding |
| Octreotide LAR | PROMID | Midgut NETs | Median time to tumor progression of 14.3 months vs. 6 months for placebo.[5] |
| Lanreotide Autogel | CLARINET | GEP-NETs | Significantly longer progression-free survival compared to placebo.[5] |
| Pasireotide LAR | Phase II | Metastatic NETs | Showed anti-tumor activity in treatment-naïve patients.[6] |
Signaling Pathways and Experimental Workflows
The anti-tumor effects of somatostatin analogs are mediated through complex signaling cascades upon binding to SSTRs. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating these compounds.
Caption: Figure 1: Somatostatin Analog Signaling Pathway
Caption: Figure 2: Experimental Workflow
Caption: Figure 3: Efficacy Comparison
Detailed Experimental Protocols
Receptor Binding Affinity Assay
This protocol is a generalized procedure for determining the binding affinity of somatostatin analogs to their receptors.
-
Cell Lines: Use Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A radiolabeled somatostatin analog, typically [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-Octreotide, is used as the competitor.
-
Procedure:
-
Membrane Preparation: Culture the transfected cells to confluence, harvest, and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled somatostatin analog (the "cold" competitor) and the cell membrane preparation.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: Neuroendocrine tumor cell lines such as BON-1 or QGP-1 are commonly used.[1]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a detergent-based solution).
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the somatostatin analogs for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of the analog to determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Lines: Appropriate cancer cell lines (e.g., BON-1, QGP-1).
-
Reagents: FITC-conjugated Annexin V, Propidium Iodide (PI), and a binding buffer.
-
Procedure:
-
Cell Treatment: Treat cells with the somatostatin analogs for a predetermined time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer. Add FITC-Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
-
In Vivo Tumor Growth Inhibition (Xenograft) Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of somatostatin analogs in an animal model.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Procedure:
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the somatostatin analogs systemically (e.g., subcutaneously or intraperitoneally) according to a predetermined schedule and dosage. The control group receives a vehicle control. Typical dosages for long-acting formulations in mice can range from 10-40 mg/kg every 2-4 weeks, but should be optimized for the specific model.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis: Plot the mean tumor volume over time for each group. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth inhibition can be calculated at the end of the study.
Conclusion
Octreotide Acetate and Lanreotide have well-established anti-tumor activity, particularly in SSTR2-positive neuroendocrine tumors. Their efficacy is supported by robust clinical trial data. Pasireotide, with its broader receptor binding profile, presents a promising alternative, especially for tumors that are less responsive to first-generation analogs due to lower SSTR2 expression. The choice of a particular somatostatin analog for therapeutic development should be guided by the specific SSTR expression profile of the target tumor and further head-to-head preclinical and clinical comparisons. The experimental protocols provided herein offer a framework for the continued investigation and benchmarking of these and novel somatostatin analogs.
References
- 1. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pasireotide and octreotide antiproliferative effects and sst2 trafficking in human pancreatic neuroendocrine tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging Showdown: A Comparative Guide to Acetyl-Octreotide Derivatives and DOTATATE in Neuroendocrine Tumor Imaging
For researchers, scientists, and drug development professionals, the precise in vivo visualization of neuroendocrine tumors (NETs) is paramount for accurate diagnosis, staging, and therapeutic monitoring. This guide provides a detailed comparative analysis of two key classes of radiolabeled somatostatin analogs: Acetyl-Octreotide derivatives and DOTATATE. Due to a lack of direct head-to-head preclinical or clinical data for a compound specifically termed "this compound," this guide will utilize data from closely related and extensively studied octreotide derivatives, such as DOTATOC, as a surrogate for comparison against the widely used DOTATATE.
This comparison guide synthesizes available experimental data to objectively evaluate their performance in preclinical and clinical settings, focusing on biodistribution, tumor uptake, and overall imaging efficacy.
Data Presentation: Quantitative Comparison of Octreotide Derivatives and DOTATATE
The following tables summarize key quantitative data from comparative in vivo imaging studies. These values represent the standardized uptake value (SUV), a common metric in PET imaging that reflects the concentration of the radiotracer in a specific tissue.
| Organ | [68Ga]Ga-DOTATOC (Mean SUVmax) | [68Ga]Ga-DOTATATE (Mean SUVmax) | Reference |
| Liver | Lower Uptake | Marginally Higher Uptake at 1h | [1] |
| Kidneys | Lower Uptake | Marginally Higher Uptake at 1h | [1] |
| Spleen | Not Significantly Different | Not Significantly Different | [2] |
| Bone Marrow | Lower Uptake | Marginally Higher Uptake at 1h | [1] |
| Mediastinal Blood Pool (1h) | Higher Uptake (P = 0.018) | Lower Uptake | [1] |
Table 1: Comparison of Mean Maximum Standardized Uptake Values (SUVmax) in Healthy Organs. This table highlights the subtle but statistically significant differences in the biodistribution of [68Ga]Ga-DOTATOC and [68Ga]Ga-DOTATATE in key healthy organs.
| Tumor Lesions | [68Ga]Ga-DOTATOC (Mean SUVmax) | [68Ga]Ga-DOTATATE (Mean SUVmax) | Key Findings | Reference |
| All Lesions | 20.4 ± 14.7 | 16.0 ± 10.8 | Significantly higher for DOTATOC (P < 0.01) | [2] |
| Lesion Detection | 262 lesions detected | 254 lesions detected | Slightly more lesions detected with DOTATOC (P < 0.05) | [2] |
| Tumor-to-Liver Ratio (3h) | Marginally Higher (P = 0.037) | Marginally Lower | - | [1] |
Table 2: Comparative Tumor Uptake and Lesion Detection. This table summarizes the performance of the two tracers in identifying and accumulating in neuroendocrine tumor lesions, showing a potential advantage for [68Ga]Ga-DOTATOC in terms of uptake intensity and the number of lesions detected in the studied cohort.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative experimental protocol for in vivo small animal PET/CT imaging with 68Ga-labeled somatostatin analogs.
1. Radiotracer Synthesis and Quality Control:
-
Radiolabeling: 68Ga is obtained from a 68Ge/68Ga generator by elution with 0.1N HCl. The 68Ga eluate is then reacted with the precursor peptide (e.g., DOTATOC or DOTATATE) in a buffered solution (e.g., HEPES) at an elevated temperature (e.g., 95°C) for a short duration (e.g., 5-10 minutes).
-
Purification: The final radiolabeled peptide is purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove unreacted 68Ga and other impurities.
-
Quality Control: The radiochemical purity of the final product is assessed using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The pH of the final product is also checked to ensure it is suitable for intravenous injection.
2. Animal Models:
-
Cell Lines: Human neuroendocrine tumor cell lines (e.g., AR42J, NCI-H69) are commonly used.
-
Tumor Xenografts: Tumor models are established by subcutaneously or orthotopically injecting a suspension of the tumor cells into immunocompromised mice (e.g., nude mice). Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) for imaging studies.
3. In Vivo PET/CT Imaging:
-
Animal Preparation: Animals are anesthetized for the duration of the imaging procedure using an appropriate anesthetic agent (e.g., isoflurane).
-
Radiotracer Administration: A defined amount of the radiotracer (e.g., 5-10 MBq) is administered intravenously via the tail vein.
-
Image Acquisition: Dynamic or static PET scans are acquired at specific time points post-injection (e.g., 30, 60, 120 minutes). A CT scan is also acquired for anatomical co-registration and attenuation correction of the PET data.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images corresponding to tumors and various organs. The radioactivity concentration in these ROIs is then quantified and often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).
4. Biodistribution Studies:
-
Following the final imaging session, animals are euthanized.
-
Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each tissue is calculated and expressed as %ID/g.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the in vivo comparison of these imaging agents.
Caption: Somatostatin Receptor Signaling Pathway
Caption: In Vivo Comparative Imaging Workflow
Conclusion
The available data suggests that while both classes of tracers are highly effective for imaging NETs, there may be subtle differences in their biodistribution and tumor uptake characteristics. For instance, some studies indicate that [68Ga]Ga-DOTATOC may result in higher tumor SUVmax and detect a slightly greater number of lesions compared to [68Ga]Ga-DOTATATE. Conversely, [68Ga]Ga-DOTATATE may exhibit marginally higher uptake in certain healthy organs like the kidneys and liver at early time points.
Ultimately, the choice of tracer may depend on the specific clinical or research question, the desired imaging time points, and the need to optimize the tumor-to-background ratio. Further head-to-head studies, particularly with novel acetylated and other modified octreotide analogs, are warranted to continue refining our ability to visualize and characterize neuroendocrine tumors.
References
Replicating published findings on Acetyl-Octreotide's mechanism of action
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the established mechanism of action of Acetyl-Octreotide, with a focus on replicating published findings. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways to support further research and development.
A Note on Terminology: The term "this compound" is used in the query. However, the vast majority of scientific literature refers to the active pharmaceutical ingredient as "Octreotide," which is most commonly formulated as "Octreotide Acetate." This guide will proceed under the assumption that "this compound" refers to this widely studied and clinically approved form. Octreotide acetate is a synthetic octapeptide analog of the natural hormone somatostatin.[1][2][3]
I. Binding Affinity and Receptor Profile
Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs).[2][4] Its binding profile is selective, with the highest affinity for SSTR2 and SSTR5.[4]
Comparative Binding Affinities of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Reported IC50/Kd (nM) | Binding Affinity |
| SSTR1 | 290 - 1140 | Very Low |
| SSTR2 | 0.4 - 2.1 | High |
| SSTR3 | 4.4 - 34.5 | Moderate |
| SSTR4 | > 1000 | Negligible |
| SSTR5 | 5.6 - 32 | High |
Data compiled from publicly available pharmacological data.
II. Signaling Pathways
Upon binding to its target receptors, primarily SSTR2 and SSTR5, Octreotide initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] An alternative pathway involving the activation of phospholipase C has also been described.[5]
Downstream Consequences of Receptor Activation
The activation of SSTRs by Octreotide leads to a variety of downstream effects, the most prominent of which is the inhibition of hormone secretion.[6][7] This makes it a cornerstone in the treatment of various endocrine disorders.[6]
| Effect | Description |
| Hormone Secretion Inhibition | Potently inhibits the release of growth hormone (GH), glucagon, and insulin. Also suppresses the secretion of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, and pancreatic polypeptide.[5][6] |
| Anti-proliferative Effects | Can inhibit the growth of certain tumors by inducing apoptosis and suppressing angiogenesis.[2] |
| Splanchnic Blood Flow Reduction | Decreases blood flow to the splanchnic region, which is beneficial in managing conditions like variceal bleeding.[7] |
Diagram of the Primary Signaling Pathway of Octreotide
Caption: Primary signaling pathway of Octreotide upon binding to SSTR2/5.
III. Experimental Protocols for Replication
To facilitate the replication of published findings on this compound's mechanism of action, detailed protocols for key experiments are provided below.
A. Radioligand Binding Assay
This assay is used to determine the binding affinity of Octreotide to different somatostatin receptor subtypes.
Objective: To determine the inhibition constant (Ki) of Octreotide for each SSTR subtype.
Materials:
-
Cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells)
-
Membrane preparation from these cells
-
Radioligand (e.g., [125I-Tyr11]-Somatostatin-14)
-
Unlabeled Octreotide Acetate
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare cell membranes from cells overexpressing a specific SSTR subtype.
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled Octreotide Acetate (competitor) to the wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
B. cAMP Functional Assay
This assay measures the ability of Octreotide to inhibit the production of cyclic AMP (cAMP) in cells.
Objective: To determine the functional potency (EC50 or IC50) of Octreotide in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing the SSTR of interest (e.g., CHO-K1-hSSTR2)
-
Forskolin (an adenylyl cyclase activator)
-
Octreotide Acetate
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with increasing concentrations of Octreotide Acetate for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Analyze the data to determine the concentration of Octreotide that inhibits 50% of the forskolin-stimulated cAMP production (IC50).
IV. Replicating Anti-proliferative Effects
The anti-proliferative effects of Octreotide can be assessed using various in vitro assays.
Comparative Data on Growth Inhibition
| Cell Line | Assay | Endpoint | Octreotide Concentration | % Inhibition |
| Pituitary Tumor Cells (GH3) | Cell Counting | Cell Proliferation | 10 nM | Significant transient inhibition at 24h[8] |
| Small Intestine NET Cells (CNDT2.5) | WST-1 Assay | Cell Growth | 1 µM | Reduction in cell growth observed over several months[9] |
Note: The anti-proliferative effects of Octreotide can be cell-type specific and may not be observed in all neuroendocrine tumor cell lines.[8]
Protocol for Cell Proliferation Assay (e.g., WST-1)
Objective: To quantify the effect of Octreotide on the proliferation of a cancer cell line.
Materials:
-
Neuroendocrine tumor cell line (e.g., CNDT2.5)
-
Complete cell culture medium
-
Octreotide Acetate
-
WST-1 reagent
-
96-well plate
-
Plate reader (450 nm)
Protocol:
-
Seed cells at a known density in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of Octreotide Acetate or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
V. Conclusion
The mechanism of action of Octreotide Acetate is well-characterized, primarily involving high-affinity binding to SSTR2 and SSTR5, leading to the inhibition of adenylyl cyclase and a subsequent reduction in hormone secretion and cell proliferation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers aiming to replicate and build upon these established findings. Careful attention to cell line selection, reagent quality, and assay conditions is crucial for obtaining reproducible results. The visualization of the signaling pathway and experimental workflows further aids in the conceptual understanding and practical execution of these studies.
References
- 1. bachem.com [bachem.com]
- 2. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 3. Octreotide - Wikipedia [en.wikipedia.org]
- 4. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel Acetyl-Octreotide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of novel formulations of Acetyl-Octreotide (Octreotide Acetate), a cornerstone therapy for neuroendocrine tumors (NETs) and acromegaly. We delve into supporting experimental data, detailed methodologies, and the underlying molecular pathways to assist researchers in evaluating and selecting the most suitable formulation for preclinical and clinical development.
Introduction to this compound and Its Mechanism of Action
Octreotide acetate is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin. Its therapeutic efficacy stems from its high binding affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed on the surface of neuroendocrine tumor cells and pituitary adenomas.[1] Activation of these G-protein coupled receptors triggers a cascade of intracellular events that lead to the inhibition of hormone secretion and tumor cell growth.[2][3] The primary goals of developing novel octreotide formulations are to improve patient compliance, enhance bioavailability, and provide more consistent drug exposure compared to the standard immediate-release subcutaneous injections.
Comparative In Vivo Efficacy of Novel Octreotide Formulations
The development of new octreotide formulations has focused on creating long-acting release (LAR) depots, oral delivery systems, and other patient-friendly administration methods. Below is a comparison of key in vivo performance metrics for several novel formulations against the standard Sandostatin® LAR.
Pharmacokinetic Profile Comparison
A direct comparison of the pharmacokinetic profiles of three long-acting injectable formulations (A, B, and C) with Sandostatin® LAR in rabbits revealed significant differences in their release characteristics. Notably, formulations A and B exhibited a large initial burst of octreotide release, a factor that can influence both efficacy and side-effect profiles.[4] An oral formulation utilizing an absorption enhancer (Intravail®) demonstrated significantly improved uptake, a longer half-life, and a four-fold increase in relative bioavailability compared to subcutaneous injection in mice.[5][6]
| Formulation | Animal Model | Key Pharmacokinetic Findings | Reference |
| Novel this compound (Oral with Intravail®) | Swiss Webster Mice | 4-fold higher relative bioavailability compared to subcutaneous injection. Significantly enhanced total uptake (1254.08 vs 311.63 ng/ml/min) and serum half-life (52.1 vs 1.3 min). | [5] |
| Sandostatin® LAR | New Zealand Rabbits | Characteristic profile with limited initial burst, an erosion phase from weeks 3-5, and a slow decline to day 52. | [4] |
| Formulation A (PLGA Microspheres) | New Zealand Rabbits | Large initial burst (days 0-2), achieving up to 41% of the total AUC. Low and variable concentrations during the erosion phase. | [4] |
| Formulation B (PLGA Microspheres) | New Zealand Rabbits | Similar to Formulation A with a large initial burst. High tin content detected, suggesting potential impurities from the manufacturing process. | [4] |
| CAM2029 (Subcutaneous Depot) | Humans (Acromegaly) | Approximately 5-times higher bioavailability than octreotide LAR.[7] | [7] |
Anti-Tumor Efficacy in Preclinical Models
Preclinical studies in xenograft models are crucial for evaluating the direct anti-proliferative effects of new formulations. In a mouse model of human midgut carcinoid (GOT1), treatment with a radiolabeled octreotide analog, ¹⁷⁷Lu-DOTA-Tyr³-octreotate, resulted in a significant reduction in tumor volume to 7-14% of the original size within 7 days.[8] Another study using nude mice bearing ZR-75-1 breast cancer tumors (which are somatostatin receptor-positive) showed that octreotide treatment (50 micrograms, twice daily) led to a tumor volume that was 48% that of the control group after 5 weeks.[9] While these studies establish the anti-tumor potential of octreotide, direct comparative efficacy studies between different novel formulations in the same tumor model are still emerging.
| Formulation | Animal Model | Tumor Type | Key Efficacy Findings | Reference |
| ¹⁷⁷Lu-DOTA-Tyr³-octreotate | Nude Mice | Human Midgut Carcinoid (GOT1) | Reduction of tumor volume to 7-14% of original size 7 days post-injection. Widespread tumor cell necrosis and fibrosis observed. | [8] |
| Octreotide (twice daily s.c.) | Nude Mice | ZR-75-1 Breast Cancer | After 5 weeks, the mean tumor volume was 48% that of the control group. | [9] |
| Octreotide LAR | Patients | Metastatic Midgut NETs | Significantly prolonged time to tumor progression compared to placebo. 66.7% of patients achieved stable disease at 6 months vs. 37.2% in the placebo group. | [10] |
Experimental Protocols
In Vivo Efficacy Evaluation in a Neuroendocrine Tumor Xenograft Model
This protocol outlines a standard procedure for assessing the anti-tumor efficacy of a novel octreotide formulation in a mouse xenograft model using a human neuroendocrine tumor cell line.
1. Cell Culture and Animal Model:
-
Human neuroendocrine tumor cells expressing SSTR2 (e.g., GOT1, AR4-2J, CNDT2.5) are cultured under standard conditions.[8][11]
-
Immunocompromised mice (e.g., nude mice, NOD/SCID) are used to prevent rejection of the human tumor cells.[8][12] Animals are housed in a specific pathogen-free environment.[9]
2. Tumor Implantation:
-
A suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.2 ml of saline or culture medium) is injected subcutaneously into the flank of each mouse.[9]
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The novel this compound formulation is administered according to the planned route and schedule (e.g., oral gavage daily, subcutaneous depot once, intramuscular injection every 4 weeks).
-
The control group receives a placebo (vehicle) formulation following the same administration schedule. A positive control group receiving standard octreotide LAR may also be included.
4. Efficacy Assessment:
-
Tumor volume and body weight are measured 2-3 times per week.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.[9]
-
The primary endpoint is typically the inhibition of tumor growth, which can be expressed as a percentage of the control group's tumor growth.
-
Tumor tissues can be collected for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., caspase-3), and to confirm SSTR2 expression.[9]
5. Pharmacokinetic Analysis:
-
Satellite groups of animals can be used for pharmacokinetic studies.
-
Blood samples are collected at various time points after administration of the formulation.
-
Octreotide concentrations in plasma or serum are quantified using a validated analytical method, such as a radioimmunoassay or LC-MS/MS.[6]
Signaling Pathways and Visualizations
The biological effects of octreotide are mediated through the activation of SSTR2 and SSTR5. The diagrams below illustrate the key signaling pathways and a typical experimental workflow.
Caption: SSTR2/5 Signaling Pathway.
Caption: In Vivo Efficacy Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octreotide Subcutaneous Depot for Acromegaly: A Randomized, Double-blind, Placebo-controlled Phase 3 Trial, ACROINNOVA 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral delivery of octreotide acetate in Intravail® improves uptake, half-life, and bioavailability over subcutaneous administration in male Swiss webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. GOT1 xenografted to nude mice: a unique model for in vivo studies on SSTR-mediated radiation therapy of carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Acetyl-Octreotide and Other Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of key somatostatin analogs (SSAs), including Octreotide, Pasireotide, and Lanreotide. While direct comparative metabolic data for Acetyl-Octreotide is not extensively available in published literature, this guide will address its nature as a derivative and discuss the potential implications of its chemical modification. The comparison is supported by available pharmacokinetic data and detailed experimental protocols for assessing peptide stability.
Introduction to Somatostatin Analogs and Metabolic Stability
Native somatostatin is a peptide hormone that regulates a wide array of physiological functions but is limited as a therapeutic agent by its extremely short biological half-life of 1-3 minutes due to rapid enzymatic degradation.[1] To overcome this, synthetic somatostatin analogs have been developed with modifications designed to enhance metabolic stability and prolong their duration of action. These modifications often include the incorporation of D-amino acids, cyclization, and alterations to the N- or C-terminus.[2][3]
Octreotide is a first-generation, synthetic octapeptide analog of somatostatin that is more resistant to metabolism.[4][5] this compound is a derivative, typically involving the acetylation of the N-terminal amino group, and is often considered a potential impurity in the synthesis of Octreotide Acetate.[6][7] N-terminal acetylation can, in theory, block degradation by aminopeptidases, potentially enhancing stability. Other widely used SSAs include Pasireotide and Lanreotide, which feature unique structural attributes that further improve their stability and modify their receptor binding profiles.[8][9]
Comparative Data on Somatostatin Analogs
The following table summarizes the key structural features and pharmacokinetic parameters related to the stability of common somatostatin analogs.
| Peptide | Key Structural Modifications | Biological Half-Life | Summary of Metabolic Stability |
| Somatostatin-14 | Native peptide | 1-3 minutes | Rapidly cleaved by endogenous peptidases.[1] |
| Octreotide | Cyclic octapeptide with D-Phe at N-terminus, D-Trp, and a reduced C-terminal threoninol. | ~1.7-1.9 hours (subcutaneous) | D-amino acids and the cyclic structure provide significant resistance to proteolytic degradation compared to native somatostatin.[2][4] It is heavily metabolized in the liver.[10] |
| This compound | N-terminally acetylated Octreotide. | Data not available | Acetylation of the N-terminal D-phenylalanine may offer additional protection against aminopeptidases. However, direct experimental data on its metabolic stability is limited.[6][7] |
| Pasireotide (SOM230) | Cyclic hexapeptide incorporating synthetic amino acids and a Cys-Cys bridge. | ~7-11 hours (effective elimination) | Exhibits greater metabolic stability than octreotide, partly due to the Cys-Cys bridge which protects the amide bond in the cyclic ring.[8][11] |
| Lanreotide | Cyclic octapeptide. | ~5 days (sustained release formulation) | Has a much longer half-life than native somatostatin, indicating high metabolic stability. It is primarily broken down in the gastrointestinal tract with minimal hepatic metabolism.[9][12] |
Experimental Protocols
A standardized assessment of metabolic stability is crucial for comparing peptide drug candidates. Below is a representative protocol for an in vitro assay using human liver microsomes.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (T½) of a peptide by measuring its rate of disappearance when incubated with human liver microsomes, a source of drug-metabolizing enzymes.
2. Materials:
-
Test peptides (e.g., this compound, Octreotide)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation/extraction)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Control compounds (e.g., a high-clearance and a low-clearance drug)
3. Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of test peptides and controls in a suitable solvent (e.g., water or DMSO, keeping final organic solvent concentration <1%).
-
Pre-incubation: In a 96-well plate, add the phosphate buffer and HLM solution (final protein concentration typically 0.5-1.0 mg/mL). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test peptide to the wells (final concentration typically 1-10 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For negative controls ('T0' and 'no-NADPH'), add cold acetonitrile or buffer instead of the NADPH system, respectively.
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent peptide concentration.
4. Data Analysis:
-
Calculate the percentage of the peptide remaining at each time point relative to the T0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot (k) represents the elimination rate constant.
-
Calculate the in vitro half-life using the formula: T½ = 0.693 / k .
Visualizations: Pathways and Workflows
Somatostatin Receptor Signaling Pathway
Somatostatin analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps in a typical in vitro metabolic stability experiment, from preparation to final data analysis.
Caption: Workflow for peptide metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Octreotide - Wikipedia [en.wikipedia.org]
- 5. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. glpbio.com [glpbio.com]
- 8. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanreotide - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
A Head-to-Head In Vitro Comparison: Acetyl-Octreotide vs. Pasireotide
In the landscape of somatostatin analogs, Acetyl-Octreotide and Pasireotide represent two generations of therapeutics with distinct receptor binding profiles and cellular effects. This guide provides a detailed in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their research and development efforts.
Data Presentation: A Comparative Analysis
The fundamental difference between this compound and Pasireotide lies in their affinity for the five somatostatin receptor subtypes (SSTR1-5). This compound, a first-generation analog, exhibits a high affinity primarily for SSTR2.[1][2] In contrast, Pasireotide, a second-generation compound, is a multi-receptor ligand, demonstrating high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This broader binding profile of Pasireotide may translate to a higher efficacy in certain tumors.[3]
| Parameter | This compound | Pasireotide | Reference |
| SSTR1 Affinity (Ki, nM) | >1000 | 9.3 | [1] |
| SSTR2 Affinity (Ki, nM) | 0.8 | 1.1 | [1] |
| SSTR3 Affinity (Ki, nM) | 30 | 1.5 | [1] |
| SSTR4 Affinity (Ki, nM) | >1000 | >1000 | [1] |
| SSTR5 Affinity (Ki, nM) | 13 | 0.16 | [1] |
| Effect on GH Secretion | Similar to Pasireotide | Similar to Octreotide | [4][5][6] |
| Effect on Cell Viability | Inhibitory | More potent inhibition than Octreotide | [7] |
| cAMP Inhibition | Potent at SSTR2 | Less potent at SSTR2, more potent at SSTR3 & SSTR5 | [2] |
| ERK Activation | Potent at SSTR2 | Less potent at SSTR2, more potent at SSTR3 & SSTR5 | [2] |
Delving into the Signaling Pathways
Both this compound and Pasireotide exert their effects by activating somatostatin receptors, which are G-protein coupled receptors. This activation triggers downstream signaling cascades, primarily the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, they can modulate other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and survival.[10][11]
The differential receptor affinities of the two compounds lead to distinct signaling patterns. While this compound is a potent activator of SSTR2-mediated signaling, Pasireotide's broader profile allows it to engage a wider range of receptors, leading to more potent effects on SSTR3 and SSTR5.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pasireotide is more effective than octreotide in reducing hepatorenal cystogenesis in rodents with polycystic kidney and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pasireotide is more effective than Octreotide in reducing hepato-renal cystogenesis in rodents with polycystic kidney and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
Validating Acetyl-Octreotide as a Research Tool for SSTR2 Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable imaging agent is paramount for the accurate visualization and quantification of Somatostatin Receptor Subtype 2 (SSTR2) expression. This guide provides an objective comparison of Acetyl-Octreotide, a notable SSTR2 antagonist, with other commonly used agonists and antagonists, supported by experimental data to validate its use as a robust research tool.
This document delves into the comparative binding affinities, in vitro performance, and in vivo characteristics of this compound and its analogs against established SSTR2 ligands such as DOTATATE, DOTATOC, and other antagonists like JR11. Detailed experimental protocols for key validation assays are also provided to aid in the replication and verification of these findings.
Comparative Performance of SSTR2 Ligands
The efficacy of a radiolabeled peptide for SSTR2 imaging is determined by several key parameters, including its binding affinity (IC50 or Kd), selectivity for the target receptor, and in vivo tumor uptake and clearance profile. The following tables summarize the quantitative data for this compound analogs and other relevant SSTR2 ligands.
Table 1: In Vitro SSTR2 Binding Affinity of this compound Analogs and Other Ligands
| Compound | Type | Cell Line | Binding Affinity (IC50, nM) | Reference |
| ¹¹¹In-DOTA-p-NO₂-Phe-Octreotide | Antagonist | HEK-sst2 | >1000 (sst1, 3, 4, 5) | [1] |
| HEK-sst2 | 12.5 ± 4.3 (sst2) | [1] | ||
| ⁶⁸Ga-DOTATATE | Agonist | ZR-75-1 | 1.4 ± 0.3 (Ki) | [2] |
| ⁶⁸Ga-DOTATOC | Agonist | ZR-75-1 | 0.9 ± 0.1 (Ki) | [2] |
| ⁶⁸Ga-NODAGA-JR11 | Antagonist | ZR-75-1 | 25.9 ± 0.2 (Ki) | [2] |
| ¹¹¹In-DOTA-BASS | Antagonist | - | 9.4 ± 0.4 | [3] |
| ¹¹¹In-DTPA-TATE | Agonist | - | 1.3 ± 0.2 | [3] |
Table 2: In Vivo Tumor Uptake and Biodistribution of SSTR2 Ligands
| Radioligand | Type | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | Tumor/Blood Ratio | Tumor/Kidney Ratio | Reference |
| ⁶⁸Ga-DOTA-LM3 (similar to Ac-Oct) | Antagonist | HEK-sst2 xenografts | 1 | 28.72 ± 5.58 | 24.2 | 0.9 | [1] |
| ⁶⁸Ga-DOTATOC | Agonist | ZR-75-1 xenografts | 1 | 18.4 ± 2.9 | 41.1 ± 5.7 | - | [2] |
| ⁶⁸Ga-DOTATATE | Agonist | ZR-75-1 xenografts | 1 | 15.2 ± 2.2 | 44.7 ± 11.7 | - | [2] |
| ⁶⁸Ga-NODAGA-JR11 | Antagonist | ZR-75-1 xenografts | 1 | 12.2 ± 0.8 | 15.6 ± 2.2 | - | [2] |
| ¹⁷⁷Lu-DOTA-JR11 | Antagonist | H69 xenografts | - | - | - | - | [4] |
| ¹¹¹In-DOTA-sst₂-ANT | Antagonist | sst₂-expressing tumors | 1 | Higher than agonist | - | - | [5] |
SSTR2 Signaling Pathways and Ligand Interaction
Somatostatin Receptor 2 is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events. These pathways are crucial for the receptor's physiological functions, including the regulation of hormone secretion and cell proliferation. Antagonists like this compound bind to the receptor but do not trigger these downstream signals; instead, they block the binding of agonists.
Experimental Workflow for Validation
The validation of a new SSTR2 imaging agent like this compound involves a multi-step process, from initial in vitro characterization to in vivo imaging and biodistribution studies.
Logical Relationship of SSTR2 Ligands
SSTR2 ligands can be broadly categorized into agonists and antagonists, each with distinct mechanisms of action and potential advantages for imaging.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for SSTR2.
Materials:
-
SSTR2-expressing cells (e.g., HEK293-SSTR2, AR42J)
-
Radiolabeled SSTR2 ligand (e.g., ¹²⁵I-[Tyr³]-octreotide or ¹¹¹In-DTPA-octreotide)
-
Unlabeled this compound and other competing ligands
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold PBS)
-
96-well plates
-
Gamma counter
Protocol:
-
Cell Preparation: Culture SSTR2-expressing cells to confluency. Harvest and prepare cell membranes by homogenization and centrifugation, or use whole cells.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound (or other test compounds) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled standard (non-specific binding).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Internalization Assay
Objective: To determine if this compound acts as an agonist (induces internalization) or an antagonist (blocks agonist-induced internalization).
Materials:
-
SSTR2-expressing cells
-
Radiolabeled this compound
-
Known SSTR2 agonist (e.g., Octreotide)
-
Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Cell lysis buffer
-
Gamma counter
Protocol:
-
Cell Seeding: Seed SSTR2-expressing cells in 24-well plates and allow them to adhere overnight.
-
Binding: Add the radiolabeled this compound to the cells and incubate at 4°C for 1-2 hours to allow binding to the cell surface without internalization.
-
Internalization Induction: To measure agonist activity, warm the plates to 37°C and incubate for various time points (e.g., 30, 60, 120 minutes). To measure antagonist activity, pre-incubate cells with unlabeled this compound before adding a radiolabeled agonist and incubating at 37°C.
-
Fractionation: At each time point, place the plates on ice.
-
Surface-bound fraction: Remove the medium and wash the cells with ice-cold PBS. Add acid wash buffer for 5-10 minutes to strip the surface-bound radioligand. Collect this fraction.
-
Internalized fraction: Wash the cells again with PBS and then lyse the cells with lysis buffer. Collect this fraction.
-
-
Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
In Vivo Biodistribution Study
Objective: To evaluate the tumor uptake and organ distribution of radiolabeled this compound.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with SSTR2-expressing tumor xenografts)
-
Radiolabeled this compound
-
Anesthesia
-
Gamma counter
-
Calibrated scale
Protocol:
-
Animal Model: Establish tumors by subcutaneously injecting SSTR2-expressing cells into the flank of immunocompromised mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radioligand Administration: Inject a known amount of radiolabeled this compound intravenously into the tail vein of the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of animals.
-
Organ Dissection: Dissect major organs (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weighing and Counting: Weigh each organ and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Calculate tumor-to-organ ratios to assess imaging contrast.
Conclusion
References
- 1. 68Ga-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid-p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by Acetyl-Octreotide and Somatostatin in Neuroendocrine Tumor Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression changes induced by the natural hormone somatostatin and its synthetic analog, Acetyl-Octreotide. This analysis is supported by experimental data to elucidate the nuanced differences in their molecular impact on neuroendocrine tumor (NET) cells.
Somatostatin (SST) and its synthetic analog, this compound (a common formulation of Octreotide), are pivotal in the management of neuroendocrine tumors. Their therapeutic efficacy stems from their ability to bind to somatostatin receptors (SSTRs) on tumor cells, initiating a cascade of intracellular events that inhibit hormone secretion and cell proliferation. While both compounds target the same family of receptors, their distinct binding affinities and pharmacokinetics can lead to differential effects on gene expression, ultimately influencing their clinical utility. This guide delves into these differences, presenting a systematic comparison based on published experimental findings.
Comparative Gene Expression Analysis
A key study systematically compared the effects of somatostatin, octreotide, and another analog, lanreotide, on the expression of several neuroendocrine marker genes in pancreatic neuroendocrine tumor (pNET) cell lines: BON-1, QGP-1, and NT-3. The data, generated using quantitative real-time PCR (qPCR), reveals both overlapping and distinct regulatory effects of somatostatin and octreotide on gene expression.
Table 1: Fold Change in Gene Expression in BON-1 Cells after 24-hour Treatment [1]
| Gene | Somatostatin (1 µM) | This compound (1 µM) |
| CHGA | ↑ (Upregulated) | No significant change |
| SLC2A2 | No significant change | ↑ (Upregulated) |
| SYP | ↑ (Upregulated) | ↑ (Upregulated) |
| SSTR2 | No significant change | ↑ (Upregulated) |
| SSTR5 | No significant change | ↑ (Upregulated) |
Table 2: Fold Change in Gene Expression in QGP-1 Cells after 24-hour Treatment [1]
| Gene | Somatostatin (1 µM) | This compound (1 µM) |
| CHGA | ↓ (Downregulated) | No significant change |
| SLC2A2 | ↑ (Upregulated) | ↑ (Upregulated) |
| SYP | No significant change | No significant change |
| SSTR2 | No significant change | ↑ (Upregulated) |
| SSTR5 | ↑ (Upregulated) | No significant change |
Table 3: Fold Change in Gene Expression in NT-3 Cells after 24-hour Treatment [1]
| Gene | Somatostatin (1 µM) | This compound (1 µM) |
| CHGA | No significant change | No significant change |
| SLC2A2 | ↑ (Upregulated) | ↓ (Downregulated) |
| SST | No significant change | No significant change |
| SSTR2 | No significant change | No significant change |
| SSTR5 | No significant change | ↑ (Upregulated) |
Note: "↑" indicates upregulation, "↓" indicates downregulation. The data represents the relative fold change in mRNA levels compared to untreated control cells.
In addition to protein-coding genes, a study also investigated the impact of somatostatin and octreotide on microRNA (miRNA) expression in BON and NT-3 cells. In BON cells, octreotide treatment led to a decrease in the abundance of miR-221. In NT-3 cells, somatostatin treatment resulted in a higher expression of the miRNA AL449212.1.[2]
Signaling Pathways
Both somatostatin and this compound exert their effects by binding to G-protein coupled somatostatin receptors (SSTRs). Octreotide has a high affinity for SSTR2 and SSTR5. Upon binding, a conformational change in the receptor activates intracellular signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread effects on gene transcription and cellular processes, including the inhibition of hormone secretion.
Experimental Protocols
The following methodologies are based on the protocols used in the comparative gene expression studies.
Cell Culture
The human pancreatic neuroendocrine tumor cell lines BON-1, QGP-1, and NT-3 were used.
-
BON-1 cells were cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium.
-
QGP-1 cells were maintained in RPMI-1640 medium.
-
NT-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, HEPES, 20 ng/mL epidermal growth factor (EGF), and 10 ng/mL fibroblast growth factor 2 (FGF2).[3]
All media were supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For the experiments, cells were treated with either somatostatin (1 µM) or octreotide (1 µM) for 24 hours.
RNA Isolation and Reverse Transcription
Total RNA was extracted from the cell lines using a commercially available RNA isolation kit following the manufacturer's instructions. The concentration and purity of the RNA were determined by spectrophotometry. First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with random primers.
Quantitative Real-Time PCR (qPCR)
qPCR was performed to quantify the relative expression levels of the target genes. The reaction mixture typically contained cDNA, forward and reverse primers for the specific gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green). The amplification was carried out in a real-time PCR detection system. The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion
The available data indicates that while this compound largely mimics the actions of native somatostatin, it elicits a distinct pattern of gene expression changes in neuroendocrine tumor cells. Notably, this compound appears to have a more pronounced effect on the expression of somatostatin receptors SSTR2 and SSTR5 in certain cell lines, which could have implications for its long-term efficacy and the potential for receptor-targeted therapies. The differential regulation of genes such as CHGA and SLC2A2 further underscores the unique molecular fingerprint of each compound. These findings highlight the importance of considering the specific genetic and cellular context when selecting somatostatin analogs for therapeutic intervention in patients with neuroendocrine tumors. Further genome-wide studies are warranted to fully elucidate the comprehensive transcriptomic changes induced by these agents and to identify novel biomarkers for predicting treatment response.
References
Safety Operating Guide
Personal protective equipment for handling Acetyl-Octreotide
Essential Safety and Handling Guide for Acetyl-Octreotide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational handling plans, and disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets for Octreotide Acetate, a closely related compound.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields.[1][2] A face shield should also be worn when a splash hazard exists.[1] | To prevent eye contact which can cause serious irritation.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or natural rubber).[1] | To prevent skin contact, which can cause skin irritation and potential allergic reactions.[1] It is recommended to change gloves if spilled on. |
| Skin and Body Protection | Protective laboratory coat, apron, or impervious clothing.[1][2] | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | An approved respirator (e.g., NIOSH/MSHA or European Standard EN 149 with a P3 particle filter) should be used during all open handling, especially if dust or aerosols are generated or if ventilation is inadequate.[1][4] | To prevent inhalation, which may cause allergy or asthma-like symptoms.[1] |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is mandatory for the safe management of this compound in a laboratory setting.
Operational Plan for Safe Handling
-
Engineering Controls :
-
Pre-Handling Preparations :
-
Read and understand the Safety Data Sheet (SDS) for Octreotide Acetate.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and materials before handling the compound.
-
-
Handling Procedures :
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 to 20 minutes, separating the eyelids with fingers.[1] Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the skin with plenty of soap and water for 15 to 20 minutes while removing contaminated clothing.[1] Get medical attention if irritation develops or persists.[1]
-
Inhalation : Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : If conscious, flush the mouth out with water. Call a physician or poison control center immediately. Do not induce vomiting.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure.
-
Waste Segregation :
-
Segregate all waste contaminated with this compound from other laboratory waste streams.
-
-
Containerization :
-
Place unused this compound and any contaminated disposable materials (e.g., gloves, wipes, pipette tips) into a designated, sealed, and clearly labeled chemical waste container.[1]
-
-
Disposal Method :
-
Decontamination :
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
